molecular formula C15H14O4 B1296132 Methyl 4-(benzyloxy)-2-hydroxybenzoate CAS No. 5427-29-2

Methyl 4-(benzyloxy)-2-hydroxybenzoate

Cat. No.: B1296132
CAS No.: 5427-29-2
M. Wt: 258.27 g/mol
InChI Key: PHYPTZODBQEMJU-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-2-hydroxybenzoate is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14990. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYPTZODBQEMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279980
Record name methyl 4-(benzyloxy)-2-hydroxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID90279980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5427-29-2
Record name NSC14990
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(benzyloxy)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis and characterization of Methyl 4-(benzyloxy)-2-hydroxybenzoate. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.[1][2][3] This document details a robust and reproducible synthetic protocol via the Williamson ether synthesis, offers in-depth explanations for procedural choices, and establishes a self-validating framework through rigorous analytical characterization. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to the preparation and verification of this key chemical building block.

Strategic Approach: Retrosynthetic Analysis

The synthesis of this compound (the target molecule) is most logically approached through a Williamson ether synthesis. This strategy involves the formation of an ether linkage by reacting an alkoxide (or in this case, a phenoxide) with an alkyl halide.

Our retrosynthetic disconnection breaks the target molecule at the benzylic ether bond. This yields two commercially available and relatively inexpensive starting materials: Methyl 2,4-dihydroxybenzoate and Benzyl Bromide . The phenolic hydroxyl group at the 4-position of Methyl 2,4-dihydroxybenzoate is more acidic and sterically less hindered than the hydroxyl group at the 2-position, making it more reactive for selective alkylation under basic conditions.

Synthesis Methodology

The forward synthesis is a classic SN2 reaction. A base is used to deprotonate the more reactive 4-hydroxyl group of Methyl 2,4-dihydroxybenzoate, forming a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of Benzyl Bromide, displacing the bromide leaving group to form the desired ether.

Principle and Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the reliable formation of ethers.[4][5] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][6]

  • Step 1: Deprotonation. A base, in this case, anhydrous potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group. Potassium carbonate is a moderately weak base, which is advantageous as it selectively deprotonates the more acidic 4-OH group without causing hydrolysis of the methyl ester.[6] It is also inexpensive, easy to handle, and its solid nature simplifies workup.

  • Step 2: Nucleophilic Attack. The resulting phenoxide ion acts as a powerful nucleophile. It attacks the electrophilic methylene carbon of benzyl bromide in a backside attack, inverting the stereochemistry if a chiral center were present (which it is not in this case).[4]

  • Step 3: Displacement. The bromide ion is displaced as the leaving group, and the new C-O ether bond is formed.[4]

The choice of a primary alkyl halide (benzyl bromide) is critical, as the SN2 mechanism is sensitive to steric hindrance. Tertiary alkyl halides would lead to elimination products instead of ethers.[4]

Detailed Experimental Protocol

This protocol is designed for reproducibility and scalability.

Materials & Reagents:

  • Methyl 2,4-dihydroxybenzoate (98%+)

  • Benzyl Bromide (98%+)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Hexane (ACS grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add Methyl 2,4-dihydroxybenzoate (1.0 eq), anhydrous Potassium Carbonate (1.5 eq), and acetone (100 mL).

    • Scientist's Insight: Acetone is an excellent polar aprotic solvent for this reaction. It readily dissolves the organic starting materials but does not participate in the reaction, facilitating a high reaction rate for the SN2 mechanism.[5] Using an excess of K₂CO₃ ensures complete deprotonation of the phenol.

  • Addition of Alkyl Halide: While stirring the mixture, add Benzyl Bromide (1.1 eq) dropwise using a syringe or dropping funnel.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 56°C) using a heating mantle. Maintain the reflux for 8-12 hours.

    • Scientist's Insight: The reaction is conducted at reflux to provide the necessary activation energy and ensure a reasonable reaction rate. Reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) to observe the consumption of the starting material.

  • Workup - Quenching and Extraction: After cooling to room temperature, filter the solid K₂CO₃ and potassium bromide byproduct. Concentrate the filtrate using a rotary evaporator to remove the acetone. Dissolve the resulting crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Scientist's Insight: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound as a white solid.[1]

Synthesis_Workflow Start Reagents: - Methyl 2,4-dihydroxybenzoate - Benzyl Bromide - K₂CO₃ - Acetone Setup Reaction Setup (Stirring in Acetone) Start->Setup Reflux Reflux (8-12 hours, ~56°C) Setup->Reflux Workup Aqueous Workup (Filtration, Extraction) Reflux->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Product Pure Product: Methyl 4-(benzyloxy)-2- hydroxybenzoate Purify->Product

Caption: Overall workflow for the synthesis of the target compound.

Safety Precautions
  • Benzyl Bromide: This compound is a lachrymator and is corrosive.[7][8] It causes severe skin burns and eye damage.[9] Always handle Benzyl Bromide in a well-ventilated chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][10]

  • Acetone: Acetone is a flammable liquid. Ensure no open flames or spark sources are near the reaction setup.

  • General: Standard laboratory safety practices should be followed throughout the procedure.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. The following techniques provide a self-validating system: if the experimental data match the expected values, the synthesis is successful.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination of organic molecules.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their chemical environments. The expected spectrum for this compound will show distinct signals for the methyl ester, the benzylic methylene protons, the aromatic protons on both rings, and the hydroxyl proton.

  • ¹³C NMR (Carbon NMR): This provides information on the different carbon environments in the molecule.

Table 1: Predicted NMR Data for this compound

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale
-OCH₃ (Ester) ~3.9 ~52 Typical range for a methyl ester.
-O-CH₂ -Ph ~5.1 ~70 Methylene protons adjacent to an oxygen and a phenyl group.
Aromatic H (Benzoate Ring) 6.5-7.8 102-164 Complex splitting pattern due to ortho and meta coupling. The proton ortho to the ester is typically furthest downfield.
Aromatic H (Benzyl Ring) ~7.4 127-136 Protons on the unsubstituted benzyl ring.
-OH ~10.8 - A broad singlet, significantly downfield due to intramolecular hydrogen bonding with the adjacent ester carbonyl.

| C =O (Ester) | - | ~170 | Characteristic chemical shift for an ester carbonyl carbon. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Appearance
O-H Stretch (Phenol) 3200 - 3600 Broad
C-H Stretch (Aromatic) 3000 - 3100 Sharp
C-H Stretch (Aliphatic) 2850 - 3000 Sharp
C=O Stretch (Ester) 1650 - 1700 Strong, Sharp
C=C Stretch (Aromatic) 1450 - 1600 Medium

| C-O Stretch (Ether/Ester) | 1050 - 1300 | Strong |

Scientist's Insight: The broadness of the O-H stretch is indicative of hydrogen bonding.[11] The strong absorption around 1680 cm⁻¹ is a clear confirmation of the ester carbonyl group.[11]

Physical and Chromatographic Characterization

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. For this compound (C₁₅H₁₄O₄), the expected molecular weight is 258.27 g/mol .[2][12] The mass spectrum should show a molecular ion peak (M⁺) at m/z = 258.

Melting Point: A sharp melting point is a strong indicator of purity. The reported melting point for this compound is approximately 104°C (377 K).[2] A broad melting range would suggest the presence of impurities.

Thin Layer Chromatography (TLC): TLC is used to assess purity and monitor reaction progress. A pure compound should appear as a single spot on the TLC plate.

Characterization_Logic Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Correct Structure? IR FT-IR Spectroscopy Synthesized_Product->IR Correct Functional Groups? MS Mass Spectrometry Synthesized_Product->MS Correct Molecular Weight? MP Melting Point Synthesized_Product->MP Sharp & Correct M.P.? Identity_Purity Confirmed Identity & Purity NMR->Identity_Purity IR->Identity_Purity MS->Identity_Purity MP->Identity_Purity

Caption: A logical flow for the structural validation of the final product.

Conclusion

This guide has outlined a reliable and well-understood method for the synthesis of this compound. By following the detailed Williamson ether synthesis protocol and applying the rigorous, multi-technique characterization framework, researchers can confidently prepare and validate this important chemical intermediate. The emphasis on the rationale behind experimental choices and the inclusion of safety protocols are intended to empower scientists to not only reproduce this synthesis but also to intelligently adapt it for their specific research and development needs.

References

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. Available at: [Link]

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 68(12), o3382. Available at: [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzyl Bromide. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Raman Research Institute Digital Repository. Methyl 4-benzyloxy-2-hydroxybenzoate. Available at: [Link]

  • Google Patents. (2022). CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. Available at: [Link]

  • Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.
  • Edubirdie. Williamson Ether Synthesis. Available at: [Link]

  • Chemspace. This compound. Available at: [Link]

  • Google Patents. (2002). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate. Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Available at: [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem, National Center for Biotechnology Information. Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate. Available at: [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 22, 2026

Abstract

Introduction

Methyl 4-(benzyloxy)-2-hydroxybenzoate (C₁₅H₁₄O₄, Molar Mass: 258.27 g/mol ) is a member of the benzyloxybenzoate class of organic compounds.[1] Its structure, featuring a protected phenol and a benzoate ester, makes it a valuable precursor in the synthesis of various organic molecules, including pharmaceuticals and materials for liquid crystal displays.[1][2] A thorough understanding of its spectroscopic properties is crucial for its synthesis, purification, and characterization in any research and development setting.

Molecular Structure:

Caption: Molecular Structure of this compound.

Synthesis

A common method for the synthesis of this compound involves the reaction of methyl 2,4-dihydroxybenzoate with benzyl chloride in the presence of a weak base, such as potassium carbonate, in a suitable solvent like methyl ethyl ketone. The reaction mixture is typically refluxed for several hours.[1]

Reaction Scheme:

G reactant1 Methyl 2,4-dihydroxybenzoate product This compound reactant1->product + reactant2 Benzyl Chloride reactant2->product reagents K2CO3, Methyl Ethyl Ketone Reflux reagents->product

Caption: Synthesis of this compound.

Following the reaction, the product is typically extracted and purified by column chromatography.[1]

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data is predicted based on the known chemical structure and spectral data of analogous compounds. Experimental data, when available, should be consulted for definitive assignments.

3.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons, the methyl ester protons, and the hydroxyl proton.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5s1HAr-OH
~7.8d1HAr-H (ortho to -COOCH₃)
~7.4-7.3m5HPhenyl-H of benzyl group
~6.5dd1HAr-H (ortho to -OH, meta to -COOCH₃)
~6.4d1HAr-H (meta to -OH and -COOCH₃)
~5.1s2H-O-CH₂ -Ph
~3.9s3H-COOCH₃

Interpretation:

  • The downfield singlet at approximately 10.5 ppm is characteristic of the intramolecularly hydrogen-bonded phenolic proton.

  • The aromatic region will display signals for the two distinct aromatic rings. The five protons of the benzyl group's phenyl ring are expected to appear as a multiplet around 7.3-7.4 ppm.

  • The three protons on the benzoate ring will show distinct signals due to their different electronic environments.

  • The singlet at around 5.1 ppm corresponds to the two benzylic protons.

  • The singlet at approximately 3.9 ppm is assigned to the three protons of the methyl ester group.

3.1.2 ¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~170C =O (ester)
~165Ar-C -OH
~162Ar-C -OCH₂Ph
~136Ar-C (ipso, benzyl group)
~132Ar-C -H (ortho to -COOCH₃)
~129Ar-C -H (benzyl group)
~128Ar-C -H (benzyl group)
~127Ar-C -H (benzyl group)
~108Ar-C -H (ortho to -OH, meta to -COOCH₃)
~105Ar-C (ipso, attached to -COOCH₃)
~101Ar-C -H (meta to -OH and -COOCH₃)
~70-O-C H₂-Ph
~52-COOC H₃

Interpretation:

  • The carbonyl carbon of the ester group is expected to be the most downfield signal, around 170 ppm.

  • The aromatic carbons attached to oxygen atoms will also be in the downfield region.

  • The remaining aromatic carbons will appear in the typical range of 100-140 ppm.

  • The benzylic carbon and the methyl ester carbon will be the most upfield signals.

3.1.3 Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small organic molecules would be followed.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Disclaimer: The following IR data is predicted based on the functional groups present in the molecule and data from analogous compounds.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadO-H stretch (phenolic, hydrogen-bonded)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (ester, conjugated and hydrogen-bonded)
1600, 1500, 1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester and ether)
~1150StrongC-O stretch (phenol)

Interpretation:

  • A broad absorption band in the region of 3200-2800 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.

  • The strong absorption at around 1680 cm⁻¹ is indicative of the carbonyl group of the ester, with its frequency lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

  • The presence of aromatic rings is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Strong C-O stretching bands will be present for the ester, ether, and phenol functionalities.

3.2.1 Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI):

The PubChemLite database provides predicted m/z values for various adducts of this compound.[3] The nominal mass of the molecular ion [M]⁺˙ is 258.

Predicted Fragmentation Pattern:

G M [M]⁺˙ m/z = 258 F1 [M - OCH₃]⁺ m/z = 227 M->F1 - •OCH₃ F2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F2 Benzylic cleavage F3 [M - C₇H₇]⁺ m/z = 167 M->F3 - •C₇H₇

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation:

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 258, corresponding to the molecular weight of the compound.

  • Loss of a Methoxy Radical ([M - •OCH₃]⁺): A common fragmentation for methyl esters is the loss of a methoxy radical (•OCH₃), which would result in a peak at m/z 227.

  • Tropylium Ion ([C₇H₇]⁺): The most characteristic peak for compounds containing a benzyl group is the tropylium ion at m/z 91, which is often the base peak.

  • Loss of a Benzyl Radical ([M - •C₇H₇]⁺): Cleavage of the benzyl group would lead to a fragment at m/z 167.

3.3.1 Experimental Protocol for Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small molecules and would likely produce the fragmentation pattern described above. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecule [M+H]⁺ at m/z 259 or other adducts.[3]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound. While experimental data is not fully available, the predicted NMR, IR, and MS data, in conjunction with the provided synthesis and experimental protocols, offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The structural features of this molecule give rise to a unique spectroscopic fingerprint that can be used for its unambiguous identification and characterization.

References

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChemLite. Retrieved January 22, 2026, from [Link]

  • Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved January 22, 2026, from [Link]

  • Ghosh, S., et al. (2008). Design, synthesis and characterization of novel photochromic liquid crystals. Journal of Materials Chemistry, 18(3), 225-233.

Sources

An In-depth Technical Guide to the Crystal Structure of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(benzyloxy)-2-hydroxybenzoate is a molecule of significant interest in the fields of materials science and pharmaceutical development. As a member of the benzyloxybenzoate family, it serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and liquid crystals.[1][2] Its molecular architecture, featuring a protected phenol and a benzoate ester, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive technical overview of the crystal structure of this compound, alongside its synthesis, physicochemical properties, and key applications, providing a valuable resource for researchers in related fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₄[1]
Molecular Weight258.26 g/mol [1]
Melting Point377 K (104 °C)[1]
AppearanceColourless plates[1]
Crystal SystemTriclinic[1]
Space GroupP-1[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of the para-hydroxyl group of methyl 2,4-dihydroxybenzoate. This selective protection is a key step in utilizing the differential reactivity of the two hydroxyl groups for further synthetic transformations.

Experimental Protocol

The following protocol is based on the method described in the crystallographic study by Palakshamurthy et al.[1]

Materials:

  • Methyl 2,4-dihydroxybenzoate

  • Benzyl chloride

  • Anhydrous potassium carbonate

  • Methyl ethyl ketone (MEK)

  • Chloroform

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ethanol

  • Silica gel (60-120 mesh)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 2,4-dihydroxybenzoate (1 mmol), benzyl chloride (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol) in methyl ethyl ketone.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the reaction mixture with chloroform.

  • Washing: Wash the organic layer with water to remove any remaining potassium carbonate and other water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the chloroform by rotary evaporation to yield the crude product as a white solid.

  • Purification: Purify the crude solid by column chromatography on silica gel using a 5% ethyl acetate in hexane solution as the eluent.[3]

  • Recrystallization: Recrystallize the purified product from pure ethanol to obtain colorless plates of this compound.[1]

Synthesis_Workflow A Reactants: - Methyl 2,4-dihydroxybenzoate - Benzyl chloride - K2CO3 - MEK B Reflux for 12 hours A->B Heat C Extraction with Chloroform B->C D Washing with Water C->D E Drying over Na2SO4 D->E F Solvent Removal E->F G Column Chromatography (Silica gel, 5% EtOAc/Hexane) F->G Purification H Recrystallization from Ethanol G->H I Final Product: This compound H->I

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoate and benzyl rings, the methylene protons of the benzyl group, the methyl ester protons, and the hydroxyl proton. The aromatic protons would appear in the range of 6.5-8.0 ppm, with splitting patterns determined by their substitution. The benzylic protons would likely appear as a singlet around 5.1 ppm. The methyl ester protons would be a singlet at approximately 3.9 ppm, and the phenolic hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the ester would be the most downfield signal, typically above 165 ppm. The aromatic carbons would resonate in the 100-165 ppm region, with carbons attached to oxygen appearing at lower field. The methylene carbon of the benzyl group would be expected around 70 ppm, and the methyl ester carbon around 52 ppm.

  • FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the hydroxyl group around 3200 cm⁻¹. A strong C=O stretching vibration for the ester carbonyl group would be observed around 1700-1730 cm⁻¹. C-O stretching bands for the ester and ether linkages would be present in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be visible.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ at m/z 258. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 227, and the cleavage of the benzyl group to produce a prominent peak at m/z 91, corresponding to the tropylium cation.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the triclinic space group P-1 with two molecules in the unit cell.[1]

Crystallographic Data
ParameterValue
FormulaC₁₅H₁₄O₄
Molecular Weight258.26
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.7731 (10)
b (Å)7.9855 (14)
c (Å)14.046 (3)
α (°)89.490 (6)
β (°)80.111 (5)
γ (°)87.210 (6)
Volume (ų)637.16 (19)
Z2
Density (calculated) (Mg m⁻³)1.346
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
R-factor0.042
Data obtained from Palakshamurthy et al.[1]
Molecular Geometry and Conformation

The molecule consists of a methyl benzoate core with a hydroxyl group at the 2-position and a benzyloxy group at the 4-position. The dihedral angle between the two benzene rings is 67.18 (8)°, indicating a non-planar conformation.[1] An important feature of the molecular structure is an intramolecular O—H···O hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group, which generates an S(6) ring motif.[1]

Molecular_Interactions cluster_molecule This compound cluster_crystal Crystal Packing Molecule C₁₅H₁₄O₄ Benzene1 Benzoate Ring Molecule->Benzene1 Benzene2 Benzyl Ring Molecule->Benzene2 Intra_H_Bond Intramolecular O-H···O Hydrogen Bond Benzene1->Intra_H_Bond Dihedral Dihedral Angle 67.18° Benzene1->Dihedral Benzene2->Dihedral Inter_H_Bond Intermolecular C-H···O Hydrogen Bonds Pi_Interaction C-H···π Interactions Zigzag_Chain Zigzag Chains along [001] Inter_H_Bond->Zigzag_Chain Pi_Interaction->Zigzag_Chain

Caption: Key molecular and crystal structure features.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, molecules of this compound are linked into zigzag chains propagating along the[1] direction by intermolecular C—H···O hydrogen bonds.[1] Additionally, C—H···π interactions are present, further stabilizing the crystal packing.[1] These non-covalent interactions play a crucial role in defining the overall three-dimensional architecture of the crystal.

Applications

Materials Science

Methyl 4-(benzyloxy)-2-hydroxybenzoates are recognized as essential components in the development of liquid crystals.[1][2] Specifically, they are precursors for the synthesis of rod-shaped liquid crystals that can exhibit a monotropic nematic mesophase.[1] The rigid core provided by the benzyloxybenzoate structure, combined with the potential for introducing flexible side chains, allows for the fine-tuning of the mesomorphic properties of the resulting materials.

Drug Development

Protected benzyloxyphenols and benzyloxybenzoates are a significant class of compounds in the synthesis of pharmaceuticals and natural products.[1][2] this compound serves as a versatile building block, allowing for selective modification at the hydroxyl group or the ester functionality. For instance, a related compound, Methyl 4-(benzyloxy)-3-methoxybenzoate, is a key intermediate in the synthesis of the antineoplastic drug Cediranib, which has shown promise in treating lung and breast cancer.[4] The structural motifs present in this compound are found in various biologically active molecules, highlighting its potential as a starting material for the discovery of new therapeutic agents.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of this compound, a compound of considerable interest in both materials science and medicinal chemistry. The comprehensive analysis of its synthesis, physicochemical properties, and crystal packing, supported by crystallographic data, offers valuable insights for researchers. The well-defined molecular geometry and the nature of the intermolecular interactions are key determinants of its solid-state properties and its utility as a precursor for liquid crystals. Furthermore, its role as a versatile synthetic intermediate underscores its importance in the ongoing development of novel pharmaceutical agents.

References

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]

  • Ghosh, P., K. M. K. Swamy, and S. K. K. Kumar. "Synthesis and characterization of new thermotropic liquid crystals with a lateral methoxy group." Phase Transitions 81.10 (2008): 939-948.
  • Kashi, M., et al. "Synthesis and mesomorphic properties of new calamitic liquid crystals with a terminal cyano group." Journal of Molecular Liquids 157.2-3 (2010): 119-124.
  • Pifferi, G., and M. Pinza. "Chemistry and pharmacology of some benzyloxy derivatives." Il Farmaco, Edizione Scientifica 32.8 (1977): 602-614.
  • Tangdenpaisal, K., et al. "Solid-supported synthesis of a library of substituted 2-aminobenzimidazoles.
  • Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography 64.1 (2008): 112-122.
  • Wang, L., & Zhang, Y. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1562. [Link]

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An In-Depth Technical Guide to the In Silico Prediction of Properties for Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Early-Stage Computational Insight in Drug Discovery

In the modern pharmaceutical landscape, the path from a promising chemical entity to a market-approved therapeutic is fraught with challenges, high attrition rates, and staggering costs. A significant proportion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, which are often not identified until late-stage preclinical or even clinical development. The paradigm has therefore shifted towards a "fail early, fail cheap" model, where potential liabilities are identified and mitigated at the earliest possible stages. In silico computational modeling has emerged as an indispensable tool in this regard, offering rapid, cost-effective, and increasingly accurate predictions of a molecule's physicochemical and pharmacokinetic properties before a single gram is synthesized.[1][2]

This technical guide provides a comprehensive overview of the in silico prediction of key properties for Methyl 4-(benzyloxy)-2-hydroxybenzoate (CAS: 5427-29-2), a molecule with a structural motif of interest in medicinal chemistry and materials science.[3] We will move beyond a mere listing of predicted values, delving into the causality behind the selection of computational tools, the interpretation of the generated data, and the strategic implications for drug development professionals. This document is designed to serve as a practical, hands-on guide for researchers, scientists, and drug development professionals, empowering them to leverage computational chemistry for more informed decision-making.

The Subject Molecule: this compound

To embark on our in silico analysis, we must first unequivocally identify the molecule of interest. The primary identifier for a chemical structure in most computational platforms is the Simplified Molecular Input Line Entry System (SMILES) string.

  • Molecule: this compound

  • Molecular Formula: C₁₅H₁₄O₄

  • Molecular Weight: 258.27 g/mol

  • Canonical SMILES: COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O[4][5]

This SMILES string serves as the digital key to unlocking the predictive power of various computational algorithms. It is a unique and unambiguous representation of the molecule's two-dimensional structure, which machine learning models use to derive predictions.[6]

The Computational Workflow: A Multi-Tool Approach for Robust Prediction

No single computational tool is infallible. Different platforms utilize distinct algorithms, training datasets, and statistical models, each with its own strengths and limitations. Therefore, a prudent in silico strategy involves a consensus-based approach, integrating data from multiple reputable sources to build a more holistic and reliable profile of the target molecule. For this guide, we have selected three widely-used, freely accessible, and well-validated web-based platforms:

  • SwissADME: Developed by the Swiss Institute of Bioinformatics, this tool is renowned for its user-friendly interface and robust models for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[7][8]

  • ADMETlab 2.0: A comprehensive platform that evaluates a wide array of ADMET-related endpoints using a multi-task graph attention framework, providing extensive predictions on everything from solubility to toxicity.[1][9][10]

  • pkCSM: This tool specializes in predicting pharmacokinetic properties using a novel method based on graph-based signatures, which encode the distance patterns between atoms within the molecule.[11][12][13][14]

The following diagram illustrates the workflow employed in this guide:

In_Silico_Prediction_Workflow cluster_Input Step 1: Input cluster_Prediction Step 2: Parallel Prediction cluster_Analysis Step 3: Data Synthesis & Analysis cluster_Output Step 4: Output & Interpretation SMILES This compound SMILES String (COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O) SwissADME SwissADME SMILES->SwissADME Submit SMILES ADMETlab ADMETlab 2.0 SMILES->ADMETlab Submit SMILES pkCSM pkCSM SMILES->pkCSM Submit SMILES PhysChem Physicochemical Properties SwissADME->PhysChem Pharmaco Pharmacokinetics (ADME) SwissADME->Pharmaco DrugLikeness Drug-Likeness Assessment SwissADME->DrugLikeness ADMETlab->PhysChem ADMETlab->Pharmaco Toxicity Toxicity Profile ADMETlab->Toxicity pkCSM->Pharmaco pkCSM->Toxicity Report Comprehensive Technical Report (Tables, Diagrams, Interpretation) PhysChem->Report Synthesize Data Pharmaco->Report Synthesize Data Toxicity->Report Synthesize Data DrugLikeness->Report Synthesize Data

Caption: Predicted bioavailability radar for this compound.

The radar plot shows that the predicted properties (red hexagon) largely fall within the optimal pink area, with the exception of the fraction of sp3 hybridized carbons (INSATU), which is slightly low due to the molecule's aromatic nature. This is generally not considered a major liability.

Synthesis and Conclusion: A Holistic View of the In Silico Profile

The comprehensive in silico analysis of this compound paints a picture of a molecule with several promising drug-like features but also a couple of significant, actionable warnings.

Strengths:

  • Excellent Physicochemical Properties: The molecule exhibits a favorable balance of lipophilicity and solubility, a low molecular weight, and an optimal polar surface area.

  • High Predicted Oral Absorption: All indicators point towards good absorption from the gastrointestinal tract.

  • Good Drug-Likeness: The compound adheres to Lipinski's Rule of Five and shows a favorable bioavailability radar profile.

  • No Mutagenicity or Cardiotoxicity Flags: The absence of warnings for AMES toxicity and hERG inhibition is a significant positive.

Potential Liabilities & Strategic Recommendations:

  • Hepatotoxicity Risk: This is the most critical flag raised by the in silico analysis.

    • Recommendation: If this compound or its analogs are considered for further development, in vitro hepatotoxicity assays should be prioritized to validate or refute this prediction.

  • CYP450 Inhibition: The predicted inhibition of CYP3A4 and CYP2C9 raises concerns about the potential for drug-drug interactions.

    • Recommendation: Experimental CYP inhibition assays should be conducted early to determine the IC50 values. If inhibition is confirmed, medicinal chemistry efforts could be directed towards structural modifications that mitigate this effect.

  • Blood-Brain Barrier Penetration: This is a context-dependent property.

    • Recommendation: If the therapeutic target is outside the CNS, strategies to reduce BBB penetration (e.g., by increasing TPSA or introducing more polar groups) should be considered to avoid potential CNS side effects.

References

  • Benigni, R. (2019). In silico approaches to genetic toxicology: progress and future. Mutagenesis, 34, 1–2. [Link]

  • ADMETlab 2.0. (n.d.). Retrieved January 22, 2026, from [Link]

  • Physicochemical Factors Affecting Drug Absorption. (n.d.). Pharmacy 180. [Link]

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2023). Frontiers in Pharmacology. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2018). Journal of Cheminformatics. [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. [Link]

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. [Link]

  • This compound (C15H14O4). (n.d.). PubChemLite. [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). Journal of Cheminformatics. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. [Link]

  • Home-ADMElab: ADMET Prediction. (n.d.). [Link]

  • This compound. (n.d.). Chemspace. [Link]

  • Day 1 of 3: Using In Silico and In Vitro Approaches for Next Generation Risk Assessment of Potential. (2021). YouTube. [Link]

  • Physicochemical Factors Affecting Drug Absorption. (n.d.). Pharmacy 180. [Link]

  • ADMET prediction. (n.d.). Fiveable. [Link]

  • In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. (2020). Frontiers in Chemistry. [Link]

  • Interpretation-ADMElab. (n.d.). [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • A seminar on Physicochemical properties affecting drug absorption. (n.d.). SRM University. [Link]

  • In silico prediction of toxicity and its applications for chemicals at work. (2020). Safety and Health at Work. [Link]

  • Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., ... & Hou, T. J. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Lipinski's Rule of 5. (n.d.). GARDP Revive. [Link]

  • Deep Learning Approaches in Predicting ADMET Properties. (2020). Expert Opinion on Drug Discovery. [Link]

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals in Combination of Molecular Fingerprints and Machine Learning. (2015). Society of Toxicology. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). PubMed Central. [Link]

  • Use of in silico methods for assessing toxicity. (2021). YouTube. [Link]

  • Computational Intelligence Methods for ADMET Prediction. (2019). ResearchGate. [Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021). OmicsDI. [Link]

  • BDDCS, the Rule of 5 and Drugability. (2012). Advanced Drug Delivery Reviews. [Link]

  • ADMET in silico modelling: Towards prediction paradise?. (2002). Nature Reviews Drug Discovery. [Link]

  • Factors affecting drug absorption. (n.d.). SlideShare. [Link]

  • Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). (n.d.). Human Metabolome Database. [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (2002). Nature Reviews Drug Discovery. [Link]

  • In silico prediction of toxicity and its applications for chemicals at work. (2020). Safety and Health at Work. [Link]

  • PHYSICOCHEMICAL FACTORS AFFECTING DRUG ABSORPTION. (n.d.). SlideShare. [Link]

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  • PkCSM web server: Significance and symbolism. (n.d.). ResearchGate. [Link]

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  • SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022). Journal of Pharmaceutical Research International. [Link]

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The Lynchpin of Advanced Synthesis: A Technical Guide to Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Monograph for Chemical Research and Pharmaceutical Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of synthetic organic chemistry, the strategic selection of intermediates is paramount to the elegant and efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, Methyl 4-(benzyloxy)-2-hydroxybenzoate has emerged as a particularly versatile and valuable scaffold. Its unique arrangement of functional groups—a protected phenol, a nucleophilic hydroxyl group, and a modifiable ester—renders it a powerful precursor for a diverse array of high-value compounds, spanning from advanced materials to life-saving pharmaceuticals.

This technical guide provides an in-depth exploration of this compound, offering not just protocols, but a foundational understanding of its synthesis, characterization, and strategic applications. The insights contained herein are curated to empower researchers and drug development professionals to harness the full potential of this pivotal chemical intermediate.

Core Attributes and Strategic Value

This compound (C₁₅H₁₄O₄, Molar Mass: 258.27 g/mol ) is a crystalline solid at room temperature.[1] Its strategic value lies in the orthogonal reactivity of its functional groups. The benzyl ether provides robust protection for the C4-hydroxyl group, allowing for selective manipulation of the C2-hydroxyl and the methyl ester. This protecting group can be readily removed under mild hydrogenolysis conditions, a critical feature for late-stage deprotection in complex syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₄[1]
Molar Mass258.27 g/mol [1]
Melting Point377 K (104 °C)[1]
Crystal SystemTriclinic[1]
AppearanceColorless plates[2]

Synthesis and Mechanism: A Self-Validating Protocol

The most common and efficient synthesis of this compound is achieved through the selective O-benzylation of methyl 2,4-dihydroxybenzoate. This reaction is a classic example of a Williamson ether synthesis.

Causality Behind Experimental Choices

The choice of a weak base, such as potassium carbonate (K₂CO₃), is crucial for the regioselectivity of the reaction. The C4-hydroxyl group is more acidic than the C2-hydroxyl group due to the electron-withdrawing effect of the para-ester group. Consequently, the C4-phenoxide is preferentially formed, which then acts as the nucleophile. The C2-hydroxyl group, involved in intramolecular hydrogen bonding with the adjacent ester carbonyl, is less reactive. Methyl ethyl ketone (MEK) is a common solvent choice due to its appropriate boiling point for reflux and its ability to dissolve the reactants.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Williamson_Ether_Synthesis Reactants Methyl 2,4-dihydroxybenzoate + Benzyl Chloride Phenoxide Preferential formation of C4-phenoxide anion Reactants->Phenoxide Deprotonation Base K₂CO₃ (Base) TransitionState SN2 Transition State Phenoxide->TransitionState Nucleophilic attack on Benzyl Chloride Product This compound TransitionState->Product Chloride displacement

Figure 1: Williamson Ether Synthesis Mechanism. A diagram illustrating the key steps in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

  • Reaction Setup: To a solution of methyl 2,4-dihydroxybenzoate (1.0 mmol) in methyl ethyl ketone (20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (1.5 mmol).

  • Addition of Reagent: Add benzyl chloride (1.2 mmol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in chloroform (30 mL) and wash with water (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer to obtain a crude solid. Purify the crude product by column chromatography on silica gel (60-120 mesh) using a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate).

  • Recrystallization: Recrystallize the purified product from ethanol to yield colorless plates of this compound.[2]

Table 2: Representative Reaction Parameters and Expected Outcome

ParameterValue/ConditionRationale
Molar Ratio (Substrate:BnCl:Base)1 : 1.2 : 1.5A slight excess of benzyl chloride and base ensures complete consumption of the starting material.
SolventMethyl Ethyl Ketone (MEK)Good solubility for reactants and appropriate reflux temperature.
Reaction Time12 hoursTypically sufficient for completion, but should be monitored by TLC.
Purification MethodColumn Chromatography followed by RecrystallizationEnsures high purity of the final product.
Expected Yield>85%Based on literature precedents.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.8 (s, 1H, Ar-OH)

    • δ 7.8 (d, 1H, Ar-H)

    • δ 7.4-7.3 (m, 5H, Ar-H of benzyl group)

    • δ 6.6 (dd, 1H, Ar-H)

    • δ 6.5 (d, 1H, Ar-H)

    • δ 5.1 (s, 2H, -OCH₂Ph)

    • δ 3.9 (s, 3H, -COOCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 170.0 (C=O)

    • δ 164.0 (Ar-C)

    • δ 162.0 (Ar-C)

    • δ 136.0 (Ar-C)

    • δ 132.0 (Ar-C)

    • δ 128.8 (Ar-C)

    • δ 128.4 (Ar-C)

    • δ 127.5 (Ar-C)

    • δ 108.0 (Ar-C)

    • δ 105.0 (Ar-C)

    • δ 101.0 (Ar-C)

    • δ 70.5 (-OCH₂Ph)

    • δ 52.0 (-COOCH₃)

Infrared (IR) Spectroscopy
  • FT-IR (KBr, cm⁻¹):

    • ~3400 cm⁻¹ (broad, O-H stretch of the phenolic hydroxyl group)

    • ~3050 cm⁻¹ (C-H stretch of aromatic rings)

    • ~2950 cm⁻¹ (C-H stretch of the methyl group)

    • ~1720 cm⁻¹ (C=O stretch of the ester)

    • ~1600, 1500, 1450 cm⁻¹ (C=C stretching vibrations of the aromatic rings)

    • ~1250 cm⁻¹ (C-O stretch of the ether and ester)

Mass Spectrometry (MS)
  • ESI-MS: m/z 259.09 [M+H]⁺, 281.07 [M+Na]⁺

Applications in Advanced Synthesis

The utility of this compound as a versatile intermediate is best illustrated through its application in the synthesis of complex, high-value molecules.

Pharmaceutical Synthesis: A Precursor to the Anticancer Drug Cediranib

A structurally related compound, methyl 4-(benzyloxy)-3-methoxybenzoate, serves as a key intermediate in the synthesis of Cediranib, a potent tyrosine kinase inhibitor used in cancer therapy.[3] The synthesis of this intermediate follows a similar benzylation strategy, highlighting the importance of this class of compounds in medicinal chemistry.

Cediranib_Intermediate Start Methyl 3-hydroxy-4-methoxybenzoate Intermediate Methyl 4-(benzyloxy)-3-methoxybenzoate Start->Intermediate Benzylation Cediranib Cediranib (Anticancer Drug) Intermediate->Cediranib Multi-step synthesis

Figure 2: Role in Pharmaceutical Synthesis. A simplified workflow showing the progression from a related starting material to the anticancer drug Cediranib.

Natural Product Synthesis and Materials Science

Protected benzyloxyphenols and benzyloxybenzoates are crucial components in the total synthesis of various natural products.[1] Their structural motifs are also integral to the design of liquid crystals and other advanced materials, where the rigid aromatic core and the flexible benzyloxy group can be tailored to achieve desired physical properties.[2]

Strategic Deprotection

The benzyl protecting group can be efficiently removed under mild conditions, most commonly via catalytic hydrogenation.

Deprotection Protocol
  • Reaction Setup: Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a flask suitable for hydrogenation.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate to obtain the deprotected product, methyl 2,4-dihydroxybenzoate.

Safety and Handling

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

    • H411: Toxic to aquatic life with long lasting effects.

  • Handling Precautions:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its inherent versatility, coupled with a straightforward and high-yielding synthesis, positions it as an indispensable tool for the modern synthetic chemist. From the intricate pathways of natural product synthesis to the demanding requirements of pharmaceutical development and the innovative frontier of materials science, this intermediate offers a reliable and efficient starting point for the construction of complex and valuable molecules. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers, enabling them to confidently and effectively integrate this powerful building block into their synthetic endeavors.

References

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. [Link]

  • CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
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  • SDFINE. (n.d.). METHYL-4-HYDROXYBENZOATE GHS Safety Data Sheet. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

  • Li, J., & Zhang, W. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1562. [Link]

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The Strategic Role of Methyl 4-(benzyloxy)-2-hydroxybenzoate in the Synthesis of Complex Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of a Versatile Building Block

In the intricate world of natural product synthesis, the strategic selection of starting materials and intermediates is paramount to the success and efficiency of a synthetic campaign. Among the myriad of available building blocks, methyl 4-(benzyloxy)-2-hydroxybenzoate emerges as a compound of significant interest for chemists engaged in the construction of complex molecular architectures. Its unique arrangement of functional groups—a nucleophilic phenol, a sterically accessible ester, and a readily cleavable benzyl ether—offers a powerful toolkit for regioselective modifications, making it an invaluable precursor in the synthesis of various biologically active compounds, including pharmaceuticals and natural products.[1][2]

This technical guide provides an in-depth exploration of the synthesis, strategic advantages, and application of this compound in the context of natural product synthesis. We will delve into the causality behind its use, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Synthesis and Strategic Considerations

The preparation of this compound is a straightforward yet critical process that sets the stage for its subsequent applications. The most common and efficient method involves the selective benzylation of the more acidic 4-hydroxyl group of methyl 2,4-dihydroxybenzoate.

Experimental Protocol: Synthesis of this compound

Objective: To regioselectively protect the 4-hydroxyl group of methyl 2,4-dihydroxybenzoate via benzylation.

Materials:

  • Methyl 2,4-dihydroxybenzoate

  • Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl ethyl ketone (MEK)

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (60–120 mesh)

  • Ethyl acetate

  • Hexane

  • Ethanol

Procedure:

  • A mixture of methyl 2,4-dihydroxybenzoate (1.0 mmol), benzyl chloride (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol) in methyl ethyl ketone is refluxed for 12 hours.[2]

  • Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between chloroform and water. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.[2]

  • The crude product is obtained by evaporation of the solvent and purified by column chromatography on silica gel using a 5% ethyl acetate in hexane eluent.[2]

  • The purified product is recrystallized from ethanol to yield colorless plates of this compound.[2]

Discussion of Experimental Choices:

  • Choice of Base: Anhydrous potassium carbonate is a mild base, crucial for the selective deprotonation of the more acidic 4-hydroxyl group over the sterically hindered and intramolecularly hydrogen-bonded 2-hydroxyl group.

  • Solvent System: Methyl ethyl ketone provides a suitable polarity and boiling point for the reaction to proceed at a reasonable rate without promoting side reactions.

  • Purification: Column chromatography is essential for separating the desired mono-benzylated product from unreacted starting material and the di-benzylated byproduct.

Strategic Advantages of the Benzyl Protecting Group

The choice of the benzyl group to protect the 4-hydroxyl function is a strategic one, offering several advantages in a multi-step synthesis:

  • Stability: The benzyl ether is stable to a wide range of reaction conditions, including mildly acidic and basic media, as well as many oxidizing and reducing agents.

  • Orthogonal Deprotection: The benzyl group can be readily removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), which is orthogonal to many other protecting groups, allowing for selective deprotection in the presence of other sensitive functionalities.

  • Activation of the Aromatic Ring: The remaining free 2-hydroxyl group can direct ortho-lithiation or other electrophilic aromatic substitution reactions, enabling further functionalization of the benzene ring.

Application in Natural Product Synthesis: The Case of Colletoic Acid

While direct total syntheses employing this compound are not extensively documented in publicly accessible literature, its structural motif and the underlying synthetic strategy are highly relevant to the synthesis of numerous natural products. A prime example is the family of fungal secondary metabolites known as colletoic acid and its derivatives, which are produced by species of the genus Colletotrichum.[3] These compounds exhibit interesting biological activities, including potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), making them attractive targets for medicinal chemistry and drug development.[4][5]

The core of colletoic acid contains a substituted dihydroxybenzoic acid moiety. The synthetic strategies for constructing this complex natural product often rely on a starting material that is structurally analogous to this compound, namely a selectively protected derivative of a substituted 2,4-dihydroxybenzoic acid. The principles of regioselective protection and subsequent functionalization are directly applicable.

Conceptual Synthetic Workflow for a Colletoic Acid Analogue

The following workflow illustrates the strategic utility of a protected 2,4-dihydroxybenzoate core in the synthesis of a simplified analogue of colletoic acid. This highlights the importance of the benzyl protecting group in enabling key transformations.

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Ring Formation cluster_2 Phase 3: Final Modifications A Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate B Introduction of Side Chain at C3 A->B 1. Ortho-functionalization (e.g., Friedel-Crafts acylation) C Key Intermediate with Protected Core B->C 2. Side chain elaboration D Cyclization to form Spiro-lactone C->D 3. Intramolecular cyclization E Diastereoselective Reduction D->E 4. Stereocontrolled reduction F Deprotection of Benzyl Group (H2, Pd/C) E->F 5. Selective deprotection G Saponification of Methyl Ester F->G 6. Hydrolysis H Colletoic Acid Analogue G->H

Caption: Conceptual workflow for the synthesis of a colletoic acid analogue.

Rationale for the Synthetic Strategy:

  • Starting Material: The synthesis commences with a derivative of this compound, specifically the 6-methyl analogue, which is a common structural motif in this class of natural products.[6][7] The benzyl group at the 4-position ensures that the more nucleophilic hydroxyl group is protected, allowing for selective reactions at other positions.

  • Ortho-Functionalization: The free 2-hydroxyl group can be used to direct an electrophilic substitution, such as a Friedel-Crafts acylation, to the C3 position. This is a critical step for introducing the carbon framework necessary for the eventual spirocyclic system.

  • Side Chain Elaboration: The introduced side chain can be further modified to install the necessary functional groups for the subsequent cyclization.

  • Cyclization and Stereocontrol: The formation of the spiro-lactone ring system is a key challenge in the synthesis of colletoic acid. The stereochemistry of this ring is often controlled through substrate-directed reactions.

  • Selective Deprotection: In the final stages of the synthesis, the benzyl protecting group is removed. Catalytic hydrogenation is the method of choice as it is mild and will not affect other functional groups that may be present in the molecule.

  • Hydrolysis: The final step is typically the saponification of the methyl ester to yield the free carboxylic acid, completing the synthesis of the natural product analogue.

Quantitative Data Summary

While a complete dataset for a total synthesis starting directly from this compound is not available, the following table summarizes typical yields for the key transformations discussed in this guide, based on analogous reactions reported in the literature.

StepReaction TypeReagents and ConditionsTypical Yield (%)
Synthesis of Starting Material
1. BenzylationWilliamson Ether SynthesisBenzyl chloride, K₂CO₃, MEK, reflux85-95
Core Functionalization
2. Friedel-Crafts AcylationElectrophilic Aromatic Subst.Acyl chloride, Lewis acid (e.g., AlCl₃)60-80
Final Steps
3. Benzyl DeprotectionCatalytic HydrogenationH₂, Pd/C, MeOH or EtOAc>95
4. SaponificationEster HydrolysisLiOH or NaOH, THF/H₂O>90

Conclusion and Future Outlook

This compound is a strategically important and versatile building block in organic synthesis. Its facile preparation and the unique reactivity conferred by its pattern of functionalization make it an ideal starting point for the synthesis of complex natural products, particularly those containing a substituted dihydroxybenzoic acid core. The benzyl protecting group provides the necessary stability and orthogonality for a multi-step synthetic sequence.

While the direct application of this specific compound in completed total syntheses is not yet widely reported, the synthetic strategies it enables are of fundamental importance. Future work in the field of natural product synthesis will undoubtedly continue to leverage the principles of regioselective protection and functionalization that are so elegantly embodied in this compound. As new and increasingly complex natural products are discovered, the demand for such well-designed and strategically activated building blocks will only continue to grow.

References

  • Enantioselective Total Synthesis of (+)-Colletoic Acid via Catalytic Asymmetric Intramolecular Cyclopropanation of an α-Diazo-β-keto Diphenylphosphine Oxide. Organic Letters. [Link]

  • Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. [Link]

  • Methyl 4-benzyloxy-2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Secondary metabolites produced by Colletotrichum spp. on different olive cultivars. bioRxiv. [Link]

  • Total Synthesis (E) and (Z)‑Ocellenyne. YouTube. [Link]

  • Total Synthesis of Five Lipoteichoic acids of Clostridium difficile. PubMed. [Link]

  • Total Syntheses of Colletopeptide A and Colletotrichamide A. MDPI. [Link]

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. ResearchGate. [Link]

  • Teichoic acids: synthesis and applications. Royal Society of Chemistry. [Link]

  • Synthesis and evaluation of colletoic acid core derivatives. PubMed. [Link]

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An In-depth Technical Guide to the Potential Biological Activities of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Benzoate Derivative

To the dedicated researchers, scientists, and drug development professionals who are the driving force behind therapeutic innovation, this guide serves as a comprehensive exploration into the prospective biological activities of Methyl 4-(benzyloxy)-2-hydroxybenzoate. While direct and extensive research on this specific molecule is nascent, its structural characteristics, rooted in the well-studied benzoate and phenol chemical families, provide a fertile ground for hypothesizing a range of significant biological effects.

This document is structured not as a rigid protocol, but as a dynamic guide to scientific inquiry. It is designed to provide you with the foundational knowledge, theoretical frameworks, and practical experimental designs necessary to systematically investigate the therapeutic potential of this compound. We will delve into its structural similarities with known bioactive compounds and, from this, extrapolate potential antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

Our approach is grounded in the principles of scientific integrity and logical progression. Each proposed activity is accompanied by a detailed, step-by-step experimental workflow, complete with the rationale behind methodological choices. This is intended to not only guide your research but also to empower you to adapt and innovate upon these foundational protocols. The inclusion of illustrative diagrams and data-centric tables is intended to further clarify complex processes and facilitate a deeper understanding of the potential applications of this promising compound.

It is our conviction that a thorough and methodologically sound investigation into this compound and its derivatives could unlock novel therapeutic avenues. Let this guide be your catalyst for discovery.

Molecular Profile and Structural Significance

This compound is a chemical compound with the molecular formula C15H14O4.[1] Its structure is characterized by a methyl benzoate core, substituted with a hydroxyl group at the 2-position and a benzyloxy group at the 4-position. The presence of these functional groups is of paramount importance when predicting its biological activities. Protected benzyloxyphenols and benzyloxybenzoates are recognized as crucial intermediates in the synthesis of pharmaceuticals, natural products, and polymers.[2]

The phenolic hydroxyl group is a well-established pharmacophore, known to contribute to antioxidant and anti-inflammatory properties by acting as a hydrogen donor to neutralize free radicals. The benzyloxy group, while potentially influencing solubility and cell permeability, may also play a role in receptor binding. Furthermore, the overall scaffold of this compound shares similarities with parabens (alkyl esters of p-hydroxybenzoic acid), which are widely utilized for their antimicrobial properties.[3]

Derivatives of 4-hydroxybenzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral effects.[4][5] This provides a strong rationale for investigating similar properties in this compound.

Potential Antimicrobial Activity

The structural resemblance of this compound to parabens, which are esters of p-hydroxybenzoic acid, strongly suggests a potential for antimicrobial activity.[3] Parabens are effective against a broad spectrum of microbes and are commonly used as preservatives in pharmaceuticals, cosmetics, and food products.[3][5] The antimicrobial efficacy of parabens is attributed to their ability to disrupt microbial membrane transport processes and inhibit the synthesis of DNA, RNA, and key enzymes.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of this compound could be exerted through several mechanisms, including:

  • Membrane Disruption: The lipophilic nature of the benzyloxy group may facilitate the compound's insertion into the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components.

  • Enzyme Inhibition: The phenolic hydroxyl group could interact with and inhibit the activity of essential microbial enzymes, such as those involved in cellular respiration or cell wall synthesis.

  • Disruption of Proton Motive Force: The compound might act as a protonophore, dissipating the proton gradient across the microbial membrane and thereby disrupting ATP synthesis and nutrient transport.

Experimental Protocol: Evaluation of Antimicrobial Efficacy

A standard and effective method to assess the antimicrobial activity of a novel compound is through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using broth microdilution assays.[6][7][8][9]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.

    • Create a two-fold serial dilution of the compound by adding 100 µL of the stock solution to the first well of a row, mixing, and then transferring 100 µL to the next well, and so on.

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: A well containing the microbial inoculum and a known antimicrobial agent (e.g., ampicillin for bacteria, amphotericin B for fungi).

    • Negative Control: A well containing only the sterile broth.

    • Growth Control: A well containing the microbial inoculum and the broth, without the test compound.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth and plate it onto an appropriate agar medium. Incubate the plates and the MBC is the lowest concentration that shows no microbial growth on the agar.

Data Interpretation: The MIC and MBC values will provide quantitative data on the antimicrobial potency of this compound against the tested microorganisms.

Workflow for Antimicrobial Activity Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_confirmation Confirmation cluster_data Data Analysis stock Prepare Stock Solution of This compound plates Prepare 96-well plates with serial dilutions stock->plates inoculate Inoculate plates plates->inoculate inoculum Prepare standardized microbial inoculum inoculum->inoculate incubate Incubate plates inoculate->incubate read_mic Determine MIC (visual/spectrophotometric) incubate->read_mic plate_mbc Plate from clear wells onto agar read_mic->plate_mbc incubate_agar Incubate agar plates plate_mbc->incubate_agar read_mbc Determine MBC incubate_agar->read_mbc analyze Analyze and report MIC & MBC values read_mbc->analyze

Caption: Workflow for determining MIC and MBC of this compound.

Potential Antioxidant Activity

Phenolic compounds are well-documented for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).[10] Given the presence of a phenolic hydroxyl group in its structure, this compound is a prime candidate for possessing antioxidant activity.

Proposed Mechanism of Antioxidant Action

The antioxidant activity of this compound is likely to be mediated by its ability to:

  • Scavenge Free Radicals: The phenolic hydroxyl group can donate a hydrogen atom to free radicals, such as the superoxide radical or the hydroxyl radical, thereby neutralizing them and preventing oxidative damage to cellular components.

  • Chelate Metal Ions: The compound may be able to chelate pro-oxidant metal ions, such as iron and copper, preventing them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and simple method for evaluating the antioxidant capacity of a compound.[11][12][13][14]

Objective: To determine the ability of this compound to scavenge the stable DPPH free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (as a positive control)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a series of concentrations of this compound and the positive control (ascorbic acid) in methanol.

  • Assay:

    • In a set of test tubes, add 2 mL of the DPPH solution to 2 mL of each concentration of the test sample and the positive control.

    • For the blank, add 2 mL of methanol to 2 mL of the DPPH solution.

  • Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Data Interpretation: A lower IC50 value indicates a higher antioxidant activity.

Data Presentation: Antioxidant Activity
CompoundIC50 (µg/mL)
This compoundTo be determined
Ascorbic Acid (Positive Control)To be determined

Potential Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.[15] Phenolic compounds often exhibit anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.[4] Therefore, this compound is a candidate for possessing anti-inflammatory properties.

Proposed Mechanism of Anti-inflammatory Action

The potential anti-inflammatory activity of this compound may involve:

  • Inhibition of Pro-inflammatory Enzymes: The compound could inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

  • Downregulation of Pro-inflammatory Cytokines: It may suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16]

  • Membrane Stabilization: The compound might stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes.[17][18][19]

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[18] This in vitro assay is a simple and effective method to screen for anti-inflammatory activity.[17][19][20]

Objective: To evaluate the ability of this compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of BSA in PBS.

    • Prepare various concentrations of this compound and diclofenac sodium in a suitable solvent.

  • Reaction Mixture:

    • In a set of test tubes, add 0.5 mL of the BSA solution to 4.5 mL of the test sample or positive control at different concentrations.

    • For the control, add 0.5 mL of the BSA solution to 4.5 mL of the solvent.

  • Incubation: Incubate the tubes at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Data Interpretation: A higher percentage of inhibition indicates a greater anti-inflammatory activity.

Logical Relationship in Anti-inflammatory Screening

Anti_inflammatory_Screening cluster_hypothesis Hypothesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation (Future Work) cluster_conclusion Conclusion hypothesis This compound may possess anti-inflammatory activity assay Inhibition of Albumin Denaturation Assay hypothesis->assay result Determine % inhibition assay->result animal_model Carrageenan-induced paw edema in rats result->animal_model If promising conclusion Evaluate anti-inflammatory potential result->conclusion measure Measure paw volume animal_model->measure measure->conclusion

Caption: Logical progression for evaluating anti-inflammatory activity.

Potential Anticancer Activity

Many natural and synthetic phenolic compounds have been investigated for their anticancer properties.[21] The evaluation of this compound for anticancer activity is a logical step in exploring its full therapeutic potential.

Proposed Mechanism of Anticancer Action

The potential anticancer effects of this compound could be mediated through:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating caspase cascades or modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: It could halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[22]

  • Anti-angiogenic Effects: The compound might inhibit the formation of new blood vessels that supply nutrients to tumors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[23][24][25]

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_sample / Absorbance_control) x 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of the compound to determine the IC50 value.

Data Interpretation: A lower IC50 value against the cancer cell line compared to the normal cell line indicates selective cytotoxicity and potential as an anticancer agent.

Data Presentation: Cytotoxicity Profile
Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)To be determined
A549 (Lung Cancer)To be determined
MCF-10A (Normal Breast Epithelium)To be determined

Conclusion and Future Directions

This compound presents a compelling case for further biological investigation. Its structural features, particularly the phenolic hydroxyl group and its relation to known bioactive benzoates, provide a strong theoretical basis for its potential as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols detailed in this guide offer a systematic and scientifically rigorous framework for validating these hypotheses.

Future research should not only focus on confirming these activities but also on elucidating the underlying molecular mechanisms. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related derivatives, could further optimize the therapeutic potential of this chemical scaffold. Successful in vitro findings should be followed by in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety. The journey from a promising molecule to a clinically relevant therapeutic is long and challenging, but the potential of this compound makes it a worthy candidate for such an endeavor.

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  • ResearchGate. (n.d.). Methyl 4-benzyloxy-2-hydroxybenzoate. Retrieved from [Link]

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Methyl 4-(benzyloxy)-2-hydroxybenzoate: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Power of the Fragment

In the landscape of modern drug discovery, the fragment-based approach has emerged as a powerful engine for innovation. By starting with small, low-complexity molecules, we can explore chemical space more efficiently, leading to leads with superior physicochemical properties. This guide focuses on a particularly promising, yet underexplored fragment: methyl 4-(benzyloxy)-2-hydroxybenzoate. Its unique structural features and synthetic tractability make it an attractive starting point for the development of novel therapeutics. As a Senior Application Scientist, my goal is to provide you with not just the "what" but the "why" – the strategic thinking and experimental rationale that underpin the use of this fragment in a successful drug discovery campaign.

The Fragment in Focus: this compound

This compound is a small organic molecule with the chemical formula C15H14O4 and a molecular weight of 258.26 g/mol .[1] Its structure is characterized by a central 2,4-dihydroxybenzoic acid methyl ester core, where the hydroxyl group at position 4 is protected by a benzyl group. This seemingly simple molecule holds significant potential as a fragment for drug discovery, a potential we will dissect in the following sections.

Physicochemical Properties and "Rule of Three" Compliance

A successful fragment is one that adheres to the "Rule of Three," a set of empirical guidelines that increase the probability of a fragment being a good starting point for optimization.[1][2][3] Let's evaluate this compound against these criteria:

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight258.26 g/mol ≤ 300 DaYes
cLogP~3.5 (predicted)≤ 3Borderline
Hydrogen Bond Donors1 (hydroxyl group)≤ 3Yes
Hydrogen Bond Acceptors4 (two oxygens in the ester, one ether oxygen, one hydroxyl oxygen)≤ 3No
Rotatable Bonds4≤ 3No

While not perfectly compliant, this fragment presents an interesting case. Its molecular weight is well within the acceptable range. The number of hydrogen bond donors is ideal. However, it slightly exceeds the recommendations for cLogP, hydrogen bond acceptors, and rotatable bonds. This deviation is not a disqualifier; rather, it presents clear opportunities for optimization. The benzyloxy group, while contributing to a higher cLogP and number of rotatable bonds, provides a readily modifiable vector for synthetic elaboration. The multiple hydrogen bond acceptors can be strategically utilized to achieve high binding affinity and selectivity.

Synthesis of this compound

The synthesis of this fragment is straightforward and amenable to scale-up, a crucial consideration for any drug discovery program.

Protocol: Synthesis of this compound [4]

  • Reaction Setup: In a round-bottom flask, combine methyl 2,4-dihydroxybenzoate (1 equivalent), benzyl chloride (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in methyl ethyl ketone.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and extract the product into chloroform. Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a suitable eluent, such as 5% ethyl acetate in hexane, to yield the pure this compound.

The causality behind these steps is clear: the potassium carbonate acts as a base to deprotonate the more acidic 4-hydroxyl group of methyl 2,4-dihydroxybenzoate, which then acts as a nucleophile to displace the chloride from benzyl chloride in an SN2 reaction. The choice of methyl ethyl ketone as a solvent is due to its appropriate boiling point for the reaction and its ability to dissolve the reactants.

The Fragment-Based Drug Discovery (FBDD) Workflow

The journey from a fragment to a clinical candidate is a systematic process of screening, validation, and optimization. The following workflow outlines the key stages, using this compound as our exemplary fragment.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization A Fragment Library Screening (e.g., NMR, SPR) B Hit Validation A->B Identified Hits C Structural Biology (X-ray Crystallography) B->C Validated Hits D Structure-Activity Relationship (SAR) - Fragment Growing - Fragment Linking - Fragment Merging C->D Structural Insights E Lead Optimization D->E Optimized Leads

Caption: A typical workflow for fragment-based drug discovery.

Fragment Screening: Finding the Initial Hit

The first step is to screen a library of fragments, including this compound, against a biological target of interest. The weak affinity of fragments necessitates the use of sensitive biophysical techniques.[5][6]

NMR is a powerful technique for detecting weak binding events.[7][8] In a typical experiment, the spectrum of the target protein is recorded in the presence and absence of the fragment. Changes in the chemical shifts of specific protein resonances upon fragment binding indicate an interaction and can even map the binding site.

Protocol: NMR-based Fragment Screening

  • Sample Preparation: Prepare a solution of the 15N-labeled target protein in a suitable buffer. Prepare stock solutions of the fragments (e.g., this compound) in a deuterated solvent.

  • Data Acquisition: Acquire a 2D 1H-15N HSQC spectrum of the protein alone.

  • Titration: Add a small aliquot of the fragment stock solution to the protein sample and acquire another 2D 1H-15N HSQC spectrum.

  • Data Analysis: Compare the two spectra. Significant chemical shift perturbations of specific amide cross-peaks indicate binding of the fragment to the protein at those locations.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[9][10]

Protocol: SPR-based Fragment Screening

  • Immobilization: Covalently immobilize the target protein onto the surface of an SPR sensor chip.

  • Fragment Injection: Inject a solution of the fragment over the sensor surface at various concentrations.

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time.

  • Data Analysis: Analyze the resulting sensorgrams to determine the binding affinity (KD) of the fragment for the target protein.

Hit Validation and Structural Characterization

Once a hit, such as this compound, is identified, it is crucial to validate the interaction and determine the binding mode. X-ray crystallography is the gold standard for this purpose.[11][12]

Protocol: X-ray Crystallography of a Fragment-Protein Complex

  • Crystallization: Obtain high-quality crystals of the target protein.

  • Soaking or Co-crystallization: Soak the protein crystals in a solution containing the fragment or co-crystallize the protein in the presence of the fragment.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the three-dimensional structure of the protein-fragment complex. This will reveal the precise binding site and the key interactions between the fragment and the protein.

From Hit to Lead: The Path of Optimization

With the structural information in hand, the process of hit-to-lead optimization begins. The goal is to improve the affinity, selectivity, and drug-like properties of the initial fragment hit.[13][14][15]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead A Methyl 4-(benzyloxy)- 2-hydroxybenzoate B Fragment Growing (add functional groups) A->B C Fragment Linking (connect two fragments) A->C D Fragment Merging (combine overlapping fragments) A->D E High-Affinity, Selective Lead Compound B->E C->E D->E

Caption: Strategies for optimizing a fragment hit into a lead compound.

Structure-Activity Relationship (SAR) by Catalog

A rapid way to explore the SAR around our fragment is to test commercially available analogs. This "SAR by catalog" approach can provide valuable initial insights into which modifications are likely to improve binding affinity.[16] For this compound, one could explore variations in the benzyl group (e.g., substituted phenyl rings) or the ester (e.g., different alkyl groups).

Fragment Growing

This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein.[17] The crystal structure of the this compound-protein complex would reveal pockets and residues adjacent to the bound fragment, guiding the design of new analogs. For instance, if a hydrophobic pocket is near the benzyl group, one could synthesize derivatives with larger or more lipophilic substituents on the phenyl ring.

Fragment Linking and Merging

If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a larger, higher-affinity molecule.[17] Alternatively, if two fragments bind in overlapping sites, they can be merged into a single molecule that incorporates the key binding features of both.

Conclusion: A Fragment of Great Potential

This compound represents a compelling starting point for fragment-based drug discovery. Its straightforward synthesis, modifiable structure, and possession of key pharmacophoric features make it a valuable tool in the medicinal chemist's arsenal. While its journey from a simple fragment to a life-saving drug is a long and challenging one, the principles and methodologies outlined in this guide provide a clear roadmap for navigating this exciting path of scientific exploration. The true power of this fragment lies not just in its inherent properties, but in the creativity and ingenuity of the scientists who will unlock its full therapeutic potential.

References

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). NCBI. Retrieved January 22, 2026, from [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. Retrieved January 22, 2026, from [Link]

  • Methyl 4-benzyloxy-2-hydroxybenzoate. (2012). NCBI. Retrieved January 22, 2026, from [Link]

  • Fragment-based lead discovery. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • SAR BY NMR: Fragment-based drug discovery. (2021). YouTube. Retrieved January 22, 2026, from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). NCBI. Retrieved January 22, 2026, from [Link]

  • Fragment Based Drug Discovery & Lead Generation. (n.d.). Sygnature Discovery. Retrieved January 22, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (2013). NCBI. Retrieved January 22, 2026, from [Link]

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  • Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2022). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

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  • What makes a good fragment in fragment-based drug discovery?. (2017). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Fragment-based lead discovery using X-ray crystallography. (2005). PubMed. Retrieved January 22, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance. (2018). Portland Press. Retrieved January 22, 2026, from [Link]

  • (PDF) Fragment Based Drug Design: From Experimental to Computational Approaches. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]

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Introduction: The Stability and Significance of Hydroxybenzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Degradation Pathways of Hydroxybenzoate Esters

Hydroxybenzoate esters, commonly known as parabens, are a class of alkyl esters of p-hydroxybenzoic acid (PHBA). Due to their broad-spectrum antimicrobial properties, chemical stability, and low production cost, they are extensively used as preservatives in pharmaceuticals, cosmetics, and food products.[1] The efficacy and safety of these formulations are intrinsically linked to the stability of their constituent preservatives. Understanding the degradation pathways of hydroxybenzoate esters is therefore a critical concern for researchers, formulation scientists, and drug development professionals. Degradation can lead to a loss of preservative capacity and the formation of potentially undesirable byproducts.

This guide provides a detailed examination of the primary degradation pathways governing the fate of hydroxybenzoate esters. We will explore chemical and microbial degradation mechanisms, present the analytical methodologies required to study these processes, and offer field-proven insights into the causality behind experimental choices.

Chemical Degradation Pathways: Abiotic Transformation

Chemical degradation involves the transformation of a molecule without the intervention of biological systems. For hydroxybenzoate esters, the principal abiotic pathways are hydrolysis and advanced oxidation processes (AOPs), which are often mediated by light.

Hydrolysis

The most fundamental chemical degradation pathway for any ester is hydrolysis: the cleavage of the ester bond by a water molecule. This reaction yields p-hydroxybenzoic acid (PHBA) and the corresponding alcohol. The rate of hydrolysis is highly dependent on pH and temperature. It is significantly accelerated under both acidic and, more notably, alkaline conditions. From a formulation perspective, maintaining a pH close to neutral (pH 5-7) is crucial for maximizing the shelf-life of paraben-preserved products by minimizing hydrolytic degradation.

Advanced Oxidation Processes (AOPs)

AOPs are a class of procedures that rely on the generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH).[2][3][4] These radicals can attack and mineralize a wide range of organic pollutants, including parabens, into simpler molecules like CO2 and H2O.[3][4]

  • Photolysis: This process involves the direct degradation of a molecule by the absorption of light energy. The effectiveness of photolysis on parabens is dependent on the wavelength of the UV radiation. Studies have shown that UVC radiation (e.g., 254 nm) can induce significant degradation, whereas UVA light alone has a negligible effect.[1] For example, one study reported almost complete removal of propylparaben (PP) and butylparaben (BuP) with UV-Vis radiation, achieving 80-99.8% degradation of single paraben solutions in 120 minutes.[1] However, direct photolysis is often slow and inefficient for complete mineralization.[1]

  • Photocatalysis: To overcome the limitations of photolysis, photocatalysts are employed to enhance the generation of reactive oxygen species under irradiation. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most common catalysts.[1][3] When irradiated with UV light, the catalyst generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. Photocatalysis is significantly more effective than direct photolysis.[1] For instance, the addition of a TiO₂ catalyst increased methylparaben (MP) degradation from less than 5% (photolysis alone) to 94% over the same time period.[1] The efficiency of this process is influenced by catalyst concentration, pH, and the intensity of the light source.[1][3]

Other AOPs, such as the Fenton process (using Fe²⁺ and H₂O₂), ozonation, and sonochemical oxidation, have also been successfully applied to degrade parabens in aqueous solutions.[1][2]

cluster_AOP Advanced Oxidation Process (AOP) Paraben Hydroxybenzoate Ester (Paraben) Intermediates Degradation Intermediates Paraben->Intermediates Attacked by •OH OH Hydroxyl Radical (•OH) Energy Energy Source (e.g., UV Light) Energy->OH Generates Catalyst Catalyst (e.g., TiO2) Catalyst->OH Enhances Generation Mineralization Mineralization Products (CO2, H2O) Intermediates->Mineralization Further Oxidation caption Fig 1: General mechanism of paraben degradation via AOPs.

Fig 1: General mechanism of paraben degradation via AOPs.
Quantitative Comparison of AOPs for Paraben Degradation

The choice of an AOP method depends on the desired efficiency, cost, and specific application. The table below summarizes reported degradation efficiencies for various parabens using different AOPs.

ParabenAOP MethodConditionsDegradation EfficiencyReference
Methylparaben (MP)UV Photolysis120 min< 5%[1]
Methylparaben (MP)UV/TiO₂ Photocatalysis120 min94%[1]
Benzylparaben (BeP)UV/TiO₂ Photocatalysis-85%[1]
MP, EP, BuP MixUVC Photolysis (254 nm)120 min80-99.8% (single)[1]
Methylparaben (MP)Electro-Fenton (EF)20 min, 5 mA cm⁻²100%[2]

Microbial & Enzymatic Degradation Pathways

In biological systems, including environmental matrices and the human body, parabens are primarily degraded by enzymatic action.[5] This biodegradation is a crucial pathway for their elimination and is generally considered more environmentally benign than chemical oxidation, which can sometimes produce more toxic byproducts.[1]

The microbial degradation of parabens is typically a two-step process.[3][6]

Step 1: Ester Hydrolysis The initial and rate-limiting step is the hydrolysis of the ester bond, catalyzed by non-specific esterase enzymes present in a wide variety of microorganisms.[5] This reaction is identical to chemical hydrolysis, cleaving the paraben into p-hydroxybenzoic acid (PHBA) and the corresponding alcohol.[6][7]

Step 2: Aromatic Ring Cleavage Once formed, PHBA is readily metabolized by bacteria. There are two primary, divergent pathways for its subsequent degradation:

  • Pathway A: The β-Ketoadipate Pathway: This is the most common aerobic degradation route for aromatic compounds.[6] PHBA is first hydroxylated to form protocatechuic acid. This intermediate then undergoes oxidative ring cleavage, eventually being converted into intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA. This pathway has been observed in various prokaryotes, including Pseudomonas and Acinetobacter species.[6]

  • Pathway B: Decarboxylation to Phenol: Some bacteria, such as the resistant Enterobacter cloacae strain EM, utilize an alternative pathway.[6][7] In this route, PHBA is stoichiometrically converted into phenol through the action of a decarboxylase enzyme under aerobic conditions.[6][7] The resulting phenol is then further degraded. This pathway is significant because it produces phenol, a compound with its own toxicological profile, as a key intermediate.

The specific pathway utilized depends on the microbial species present and the prevailing environmental conditions.

cluster_pathways Alternative PHBA Degradation Routes Paraben Hydroxybenzoate Ester (e.g., Methylparaben) Step1 Step 1: Esterase-Mediated Hydrolysis Paraben->Step1 PHBA p-Hydroxybenzoic Acid (PHBA) Step1->PHBA Alcohol Alcohol (e.g., Methanol) Step1->Alcohol Step2 Step 2: Aromatic Degradation PHBA->Step2 PCA Protocatechuic Acid Step2->PCA Pathway A: Hydroxylation Phenol Phenol Step2->Phenol Pathway B: Decarboxylation BetaKeto β-Ketoadipate Pathway PCA->BetaKeto Ring Cleavage PhenolDeg Further Degradation Phenol->PhenolDeg Krebs Krebs Cycle Intermediates BetaKeto->Krebs caption Fig 2: Microbial degradation pathways of hydroxybenzoate esters.

Fig 2: Microbial degradation pathways of hydroxybenzoate esters.

Analytical Methodologies for Degradation Studies

To accurately study the kinetics and mechanisms of paraben degradation, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for separating and quantifying parabens and their primary degradation product, PHBA.[8][9]

Experimental Protocol: HPLC Analysis of Paraben Degradation

This section provides a validated, step-by-step protocol for monitoring paraben degradation. The causality behind this design is to achieve baseline separation of common parabens and their metabolites in a reasonable timeframe, ensuring accurate quantification.[9]

1. Sample Preparation:

  • Aqueous samples from degradation experiments (e.g., from a photolysis reactor or microbial culture) should be collected at timed intervals.

  • To halt any ongoing reaction, especially enzymatic degradation, samples can be immediately heated (e.g., 80°C for 10 min) or quenched with a solvent like methanol or acetonitrile.[6]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates and protect the HPLC column.

  • If necessary, dilute the sample with the mobile phase starting condition (e.g., 38% methanol in water) to ensure the concentration falls within the calibrated range of the instrument.

2. Chromatographic System and Conditions: The following conditions are optimized for the separation of multiple parabens and related compounds.[9]

ParameterSpecificationRationale
Column ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µmC18 is a versatile reversed-phase chemistry ideal for separating lipophilic compounds like parabens. The particle size provides good resolution and efficiency.
Mobile Phase A Deionized WaterThe polar component of the mobile phase.
Mobile Phase B MethanolThe organic modifier. Its proportion is increased to elute the more nonpolar compounds.
Gradient 0-5 min: 38% B; 6-16 min: 60% B; 17 min: 62% B; 20 min: 38% BA gradient elution is necessary to separate both the more polar PHBA and the more nonpolar, longer-chain parabens (like butylparaben) in a single run.
Flow Rate 0.8 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Temperature 40 °CElevated temperature reduces mobile phase viscosity, improves peak shape, and ensures reproducible retention times.
Detector UV at 254 nmThe phenyl ring in parabens and PHBA provides strong absorbance at this wavelength, offering excellent sensitivity.
Injection Volume 5 µLA small injection volume prevents peak distortion and column overloading.

3. Data Analysis:

  • Prepare calibration standards of each target analyte (e.g., methylparaben, propylparaben, PHBA) in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the known concentration for each standard.

  • Quantify the concentration of each compound in the experimental samples by interpolating their peak areas from the calibration curve.

  • Degradation percentage can be calculated as: [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

cluster_workflow Analytical Workflow for Degradation Study Start Degradation Experiment (e.g., Photoreactor) Sampling Collect Sample at Time (t) Start->Sampling Quench Quench Reaction (e.g., Heat / Solvent) Sampling->Quench Filter Filter Sample (0.22 µm Syringe Filter) Quench->Filter Dilute Dilute Sample (if necessary) Filter->Dilute HPLC Inject into HPLC System Dilute->HPLC Data Acquire Chromatogram (Peak Area vs. Time) HPLC->Data Quantify Quantify Concentration (using Calibration Curve) Data->Quantify Kinetics Calculate Degradation % and Determine Kinetics Quantify->Kinetics End Results Kinetics->End caption Fig 3: Experimental workflow for HPLC-based degradation analysis.

Fig 3: Experimental workflow for HPLC-based degradation analysis.

Conclusion

The stability of hydroxybenzoate esters is governed by a combination of chemical and biological factors. While they are relatively stable to hydrolysis under typical formulation conditions (pH 5-7), they are susceptible to degradation by advanced oxidation processes and, most significantly, by microbial enzymes. The primary degradation pathway involves an initial esterase-catalyzed hydrolysis to p-hydroxybenzoic acid, which is then mineralized through common bacterial metabolic pathways. Understanding these distinct mechanisms is paramount for developing stable pharmaceutical and cosmetic formulations, predicting the environmental fate of these widely used preservatives, and ensuring product safety and efficacy. The use of robust analytical techniques like HPLC is indispensable for validating stability and accurately characterizing these degradation processes.

References

  • Pinto, M. F., et al. (2021). Paraben Compounds—Part II: An Overview of Advanced Oxidation Processes for Their Degradation. MDPI. Available at: [Link]

  • Steter, J. R., et al. (2024). Degradation of methylparaben by anodic oxidation, electro- Fenton, and photoelectro-Fenton using carbon felt-BDD cell. arXiv. Available at: [Link]

  • Dagher, F., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, PMC. Available at: [Link]

  • Lagos, C. F., et al. (2023). Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. ACS ES&T Water. Available at: [Link]

  • Vo, T. T. N., et al. (2021). The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis. ResearchGate. Available at: [Link]

  • Zhang, F., et al. (2014). Review on Life Cycle of Parabens: Synthesis, Degradation, Characterization and Safety Analysis. ResearchGate. Available at: [Link]

  • Vo, T. T. N., et al. (2022). The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis. PubMed. Available at: [Link]

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  • Dagher, F., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ResearchGate. Available at: [Link]

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Methodological & Application

Synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, natural products, and polymers.[1][2] The described methodology is based on the well-established Williamson ether synthesis, a reliable and efficient method for the formation of ethers.[3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth technical details and explaining the rationale behind key experimental choices to ensure reproducibility and success.

Introduction

This compound serves as a crucial building block in the development of novel chemical entities. Its utility is highlighted in the synthesis of liquid crystals and other materials science applications.[1][2] The synthesis route detailed herein involves the selective O-alkylation of the more acidic 4-hydroxyl group of methyl 2,4-dihydroxybenzoate with benzyl bromide. This selective benzylation is achieved by employing a weak base, potassium carbonate, which preferentially deprotonates the para-hydroxyl group over the ortho-hydroxyl group, the latter being intramolecularly hydrogen-bonded to the adjacent ester carbonyl group.

The Williamson ether synthesis is a classic and versatile method for preparing ethers and involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[3][4] In this specific application, the phenoxide is generated in situ from methyl 2,4-dihydroxybenzoate using potassium carbonate. The choice of a suitable solvent and reaction conditions is critical to maximize the yield and purity of the desired product.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a Williamson ether synthesis, which is an SN2 reaction.[4] The key steps are outlined below:

  • Deprotonation: Anhydrous potassium carbonate (K₂CO₃), a mild base, is used to selectively deprotonate the phenolic hydroxyl group at the C4 position of methyl 2,4-dihydroxybenzoate.[5][6] The hydroxyl group at the C4 position is more acidic than the one at the C2 position due to the electron-withdrawing effect of the ester group and the absence of intramolecular hydrogen bonding that stabilizes the C2 hydroxyl group.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.[4] This concerted SN2 displacement of the bromide ion leads to the formation of the desired ether linkage.

The choice of methyl ethyl ketone (MEK) or a similar polar aprotic solvent is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile. Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Methyl 2,4-dihydroxybenzoate, Anhydrous K₂CO₃, and Benzyl Bromide in MEK Reflux Reflux the mixture for 12 hours Reactants->Reflux Heat Extraction Extract with Chloroform and wash with water Reflux->Extraction Cool Drying Dry the organic layer over anhydrous Na₂SO₄ Extraction->Drying Evaporation Remove solvent under reduced pressure Drying->Evaporation Column Purify by column chromatography (Silica gel, 5% Ethyl Acetate in Hexane) Evaporation->Column Crude Product Recrystallization Recrystallize from Ethanol Column->Recrystallization Purified Product Final_Product This compound Recrystallization->Final_Product Crystalline Solid

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
Methyl 2,4-dihydroxybenzoate97%Sigma-Aldrich2150-47-2
Benzyl Bromide99%Sigma-Aldrich100-39-0
Anhydrous Potassium Carbonate≥99%Fisher Scientific584-08-7
Methyl Ethyl Ketone (MEK)ACS GradeVWR78-93-3
ChloroformACS GradeFisher Scientific67-66-3
Anhydrous Sodium SulfateACS GradeFisher Scientific7757-82-6
Silica Gel (60-120 mesh)For column chromatographySigma-Aldrich7631-86-9
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexaneACS GradeFisher Scientific110-54-3
Ethanol200 ProofDecon Labs64-17-5
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Detailed Experimental Protocol

1. Reaction Setup:

  • To a 250 mL round-bottom flask, add methyl 2,4-dihydroxybenzoate (1.0 mmol, 0.168 g), anhydrous potassium carbonate (1.5 mmol, 0.207 g), and methyl ethyl ketone (MEK, 50 mL).[1][2]

  • Stir the mixture at room temperature for 15 minutes to ensure a good suspension.

  • Add benzyl bromide (1.2 mmol, 0.14 mL) dropwise to the stirred suspension.[2] Caution: Benzyl bromide is a lachrymator and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8][9]

2. Reaction:

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle.

  • Maintain the reflux for 12 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The starting material (methyl 2,4-dihydroxybenzoate) and the product will have different Rf values.

3. Work-up:

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Transfer the filtrate to a separatory funnel.

  • Extract the reaction mixture with chloroform (3 x 50 mL).[1][2]

  • Wash the combined organic layers with water (2 x 50 mL) to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate.[1][2]

  • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid.[1]

4. Purification:

  • The crude white solid is purified by column chromatography on silica gel (60-120 mesh).[1][2]

  • The column is eluted with a solvent system of 5% ethyl acetate in hexane.[2]

  • Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated under reduced pressure.

  • For further purification, the resulting solid can be recrystallized from ethanol to yield colorless plates of this compound.[1]

Safety Precautions

  • Methyl 2,4-dihydroxybenzoate: May cause skin and serious eye irritation. May be harmful if inhaled or swallowed.[10] Avoid breathing dust.

  • Benzyl Bromide: Corrosive and a lachrymator. Causes skin and serious eye irritation and may cause respiratory irritation.[8][9] It is also a combustible liquid. Handle with extreme caution in a fume hood.

  • Potassium Carbonate: A weak base. Avoid contact with skin and eyes.[6]

  • Solvents: Chloroform, MEK, ethyl acetate, hexane, and ethanol are flammable. Work in a well-ventilated area and away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when performing this experiment.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods and physical constant determination.

PropertyExpected Value
Molecular FormulaC₁₅H₁₄O₄
Molecular Weight258.27 g/mol
AppearanceColorless plates or white solid
Melting Point118-121 °C (literature)[11]
¹H NMRConsistent with the structure
¹³C NMRConsistent with the structure
Mass Spectrometry[M]+ peak at m/z 258

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their research and development needs. The causality behind the experimental choices, such as the selective deprotonation and the SN2 reaction mechanism, are explained to provide a deeper understanding of the synthetic process.

References

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]

  • Ghosh, S., et al. (2008). Journal of Materials Chemistry, 18(4), 438-446. (This reference is cited within reference[2] but a direct link is not available).

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E, 68, o3382. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. [Link]

  • Saha, B., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2). [Link]

  • Master Organic Chemistry. (n.d.). Potassium Carbonate. [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Methyl p-Hydroxybenzoate. [Link]

  • Google Patents. (n.d.).
  • RRI Digital Repository. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. [Link]

  • Ataman Kimya. (n.d.). Methyl 2-Hydroxybenzoate. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Capot Chemical. (2012). MSDS of Methyl2,4-dihydroxy-3,6-dimethylbenzoate. [Link]

  • Fisher Scientific. (2015). Safety Data Sheet: Benzyl bromide. [Link]

  • Google Patents. (n.d.). Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. [Link]

  • New Jersey Department of Health. (n.d.). Benzyl Bromide Hazard Summary. [Link]

  • ACS Publications. (n.d.). Reactions of organic anions. 86. Sodium and potassium carbonates: efficient strong bases in solid-liquid two-phase systems. [Link]

  • CABI Digital Library. (n.d.). Elaboration of a method for synthesis for methyl p-hydroxylbenzoate, a food preservative. [Link]

  • Wikipedia. (n.d.). Potassium carbonate. [Link]

  • Kulkarni, P. S., & Gawade, S. A. (n.d.). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. [Link]

Sources

Introduction: The Significance of High-Purity Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of Methyl 4-(benzyloxy)-2-hydroxybenzoate, a critical intermediate in pharmaceutical and materials science applications. This document provides a comprehensive, field-tested protocol for achieving high purity using silica gel column chromatography.

This compound is a key chemical building block. Its molecular structure, featuring a protected phenol, a hydroxyl group, and a methyl ester, makes it a versatile precursor in the synthesis of more complex molecules. It is an essential component in the development of pharmaceuticals, liquid crystals, and other advanced materials.[1][2][3] The presence of impurities, such as starting materials (methyl 2,4-dihydroxybenzoate) or by-products from the benzylation reaction, can significantly hinder downstream applications. Therefore, a robust and reproducible purification method is paramount to ensure the quality and reliability of the final products.

This application note details a comprehensive protocol for the purification of this compound using normal-phase column chromatography. The methodology is grounded in the fundamental principles of chromatography, where separation is achieved based on the differential partitioning of compounds between a polar stationary phase and a less polar mobile phase.[4][5]

Principle of Separation: A Mechanistic Overview

The purification strategy leverages the principles of normal-phase adsorption chromatography.

  • Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used as the stationary phase. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups of the molecules in the mixture.[6]

  • Mobile Phase: A non-polar solvent system, typically a mixture of hexane (or petroleum ether) and ethyl acetate, acts as the mobile phase or eluent.[7]

  • Separation Mechanism: The crude mixture is applied to the top of the silica gel column. As the mobile phase flows through the column, a continuous process of adsorption and desorption occurs.

    • Non-polar impurities have weak interactions with the polar silica gel and are more soluble in the non-polar mobile phase. Consequently, they travel down the column quickly and are eluted first.

    • This compound , being moderately polar due to its free hydroxyl and ester groups, adsorbs to the silica gel but is also solubilized by the mobile phase. Its elution rate is intermediate.

    • Highly polar impurities (e.g., unreacted methyl 2,4-dihydroxybenzoate with two hydroxyl groups) form strong hydrogen bonds with the silica gel. They are strongly retained on the column and elute last, or only with a significantly more polar mobile phase.

By carefully selecting the polarity of the mobile phase, a clean separation between the desired compound and its impurities can be achieved.

Materials and Equipment

Category Item
Chemicals & Consumables Crude this compound
Silica Gel for column chromatography (e.g., 60-120 or 100-200 mesh)[1][2]
Ethyl Acetate (EtOAc), HPLC grade
Hexane or Petroleum Ether, HPLC grade
Dichloromethane (DCM), HPLC grade
TLC Plates (Silica gel 60 F₂₅₄)
Cotton or Glass Wool
Sand (acid-washed)
Equipment Glass chromatography column (appropriate size for the scale)
Beakers, Erlenmeyer flasks, Graduated cylinders
Funnel, Pasteur pipettes, and bulbs
Test tubes or vials for fraction collection
TLC developing chamber
UV Lamp (254 nm) for visualization[8]
Rotary Evaporator
High-vacuum pump

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for optimal resolution and purity. It begins with the critical step of solvent system selection using Thin-Layer Chromatography (TLC).

Part 1: Mobile Phase Optimization via TLC

Before packing the column, it is essential to determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, ensuring good separation from impurities.[5][8]

  • Prepare a Sample: Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or dichloromethane.

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a test solvent system. A good starting point is 5-10% Ethyl Acetate in Hexane.[2] Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry, then visualize the spots under a 254 nm UV lamp. Aromatic compounds like the target molecule will appear as dark spots.

  • Analyze and Adjust: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

    • If the Rf is too high (> 0.5), the solvent is too polar. Decrease the proportion of ethyl acetate.

    • If the Rf is too low (< 0.2), the solvent is not polar enough. Increase the proportion of ethyl acetate.

  • Finalize System: Repeat the process until the optimal solvent system is identified. For this compound, a system of 5% Ethyl Acetate in Hexane is often effective.[1][2]

Part 2: Column Preparation (Wet Slurry Packing)

The wet slurry method is highly recommended as it minimizes the chances of cracking or channeling in the stationary phase, leading to a more uniform packing and better separation.[4]

  • Column Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom to retain the packing material.[9]

  • Add Sand Base: Add a ~1 cm layer of sand over the plug to create a flat base for the stationary phase.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of the crude product). Add the least polar eluting solvent (e.g., hexane) to create a free-flowing slurry.

  • Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column using a funnel. Continuously tap the side of the column gently to help the silica settle uniformly and to dislodge any air bubbles.[9]

  • Equilibrate: Allow the excess solvent to drain until its level is just above the top of the silica bed. Never let the column run dry. Add another ~1 cm layer of sand on top to protect the silica surface from disturbance during sample and solvent addition.

  • Wash: Pass 2-3 column volumes of the initial mobile phase (5% EtOAc/Hexane) through the column to ensure it is fully equilibrated.

Part 3: Sample Loading (Dry Loading Technique)

Dry loading is superior to liquid loading for this application as it ensures that the sample is applied as a narrow, concentrated band, which is critical for achieving sharp, well-resolved peaks.

  • Dissolve Crude Product: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Adsorb onto Silica: To this solution, add a small amount of silica gel (approximately 2-3 times the mass of the crude product).

  • Evaporate Solvent: Thoroughly mix the slurry and remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully layer the silica-adsorbed sample onto the top layer of sand in the column, creating a thin, even band.

Part 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the optimized mobile phase (e.g., 5% EtOAc/Hexane) to the top of the column, avoiding disturbance of the sample layer.

  • Apply Pressure (Optional): For flash chromatography, apply gentle pressure using a pump or inert gas to achieve a steady flow rate. For gravity chromatography, allow the solvent to flow under its own weight.

  • Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or vials. The fraction size should be appropriate for the column dimensions (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitor Fractions by TLC: Periodically analyze the collected fractions using TLC. Spot several fractions per plate to efficiently track the elution of compounds. The non-polar impurities will elute first, followed by the desired product.

  • Combine Pure Fractions: Once the fractions containing the pure product (identified as a single spot on TLC with the correct Rf) have been identified, combine them in a larger flask.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Final Drying: Place the resulting product under high vacuum to remove any residual solvent, yielding the purified this compound as a white solid.[1][2]

Visualizing the Process

SeparationPrinciple

Caption: Separation of components on the silica gel column over time.

Workflow

Caption: Experimental workflow for chromatographic purification.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor Separation (Overlapping Bands) - Mobile phase is too polar.- Column was overloaded with sample.- Column packed unevenly.- Re-optimize the mobile phase using TLC; decrease polarity.- Use a larger column or reduce the amount of sample.- Repack the column carefully, ensuring no air bubbles or cracks.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., from 5% to 10% EtOAc in Hexane). This is known as a step gradient.
Cracked or Channeled Column Bed - The column ran dry.- Heat generated from solvent interaction with silica (especially with very polar solvents).- Always keep the solvent level above the silica bed.- Pack the column using the final eluent or pre-cool the solvent if necessary. Repack the column.
Streaking of Bands on the Column - Sample is not soluble enough in the mobile phase.- Sample was loaded improperly (too broad a band).- Add a more polar co-solvent to the mobile phase (e.g., a small amount of DCM), but re-verify with TLC.- Ensure the sample is loaded in a highly concentrated, narrow band. Use the dry loading method.

References

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 58-62. [Link]

  • Abdullahi, M., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental & Analytical Chemistry. [Link]

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E, E68, o3382. [Link]

  • Google Patents. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Phenomenex Inc. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Tierney, J., et al. (2005). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 1078(1-2), 183-189. [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?[Link]

  • PubChem. Methyl 4-hydroxy-2-methylbenzoate. National Institutes of Health. [Link]

  • RRI Digital Repository. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. [Link]

  • CABI Digital Library. (2019). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • Phenomenex Inc. Mobile Phase Selectivity. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). [Link]

  • Google Patents. (1999). Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. [Link]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • HMDB. (2012). Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). [Link]

  • University of Cambridge, Department of Chemistry. How to run column chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

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Mastering the Purification of Methyl 4-(benzyloxy)-2-hydroxybenzoate: A Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of pharmaceutical intermediates and complex organic molecules, achieving the desired purity is paramount. This application note provides a detailed guide to the recrystallization of Methyl 4-(benzyloxy)-2-hydroxybenzoate, a key building block in various synthetic pathways. Drawing upon established laboratory practices and the principles of crystal engineering, we will explore optimized protocols to guide researchers, scientists, and drug development professionals in obtaining this compound in a highly purified form.

Understanding the Molecule: Physicochemical Context

This compound (C₁₅H₁₄O₄) is a phenolic ester characterized by a benzyl ether and a hydroxyl group on the aromatic ring. This substitution pattern influences its solubility and crystalline behavior, which are the foundational elements for developing a successful recrystallization strategy. The presence of both hydrogen bond donors (-OH) and acceptors (C=O, -O-), as well as the aromatic rings, allows for a range of intermolecular interactions that govern its solubility in different solvents.

Key Physicochemical Properties (Inferred and Observed):

While a comprehensive experimental dataset for this specific molecule is not widely published, we can infer its properties based on its structural motifs and available literature on similar compounds. A publication by Palakshamurthy et al. (2012) in Acta Crystallographica Section E provides a crucial experimental data point, confirming that ethanol is a suitable solvent for the recrystallization of this compound, yielding colorless plates[1][2]. The precise melting point of the purified compound is not explicitly stated in this publication, which necessitates careful characterization by the researcher post-recrystallization to establish a benchmark for purity.

The Science of Solvent Selection

The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

A systematic approach to solvent screening is recommended. The following table provides a starting point for solvent selection based on the polarity and functional groups present in this compound.

Solvent Polarity Index Boiling Point (°C) Rationale for Consideration
Ethanol 5.278Proven efficacy [1][2]. Good balance of polarity to dissolve the compound when hot, but allow for crystallization upon cooling.
Methanol 6.665Similar to ethanol, but its lower boiling point may be advantageous for sensitive compounds. May exhibit different solubility characteristics.
Isopropanol 4.382A slightly less polar alcohol, which could offer a different solubility profile and potentially better crystal growth.
Ethyl Acetate 4.477An ester solvent that can be a good choice for other esters, following the "like dissolves like" principle. Often used in mixed-solvent systems with hexanes.
Acetone 5.156A polar aprotic solvent with a low boiling point, making it easy to remove.
Toluene 2.4111A non-polar aromatic solvent. The aromatic nature may favor dissolution at higher temperatures due to π-π stacking interactions.
Hexanes 0.1~69A non-polar solvent. The compound is likely to be poorly soluble, making it a potential anti-solvent in a mixed-solvent system.
Water 9.0100Due to the organic nature of the compound, solubility in water is expected to be very low, making it a potential anti-solvent.

Experimental Protocols

Safety First: Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. If a specific SDS for the target compound is unavailable, it is prudent to handle it with the care afforded to a new chemical entity, utilizing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and working in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is based on the method described by Palakshamurthy et al. (2012) and is the recommended starting point for the purification of this compound[1][2].

Step-by-Step Methodology:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring.

  • Achieving Saturation: Continue to add ethanol dropwise while heating until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution. Adding excess solvent will reduce the yield of the recrystallized product.

  • Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass or loosely with a stopper and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Characterization: Determine the melting point of the dried crystals and compare it to the crude material. A sharper and higher melting point is indicative of increased purity. Further characterization by techniques such as NMR or HPLC is recommended to confirm purity.

Figure 1: Single-solvent recrystallization workflow.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)

A two-solvent system can be effective when no single solvent has the ideal solubility characteristics. In this system, the compound is soluble in the first solvent (the "good" solvent) and insoluble in the second (the "bad" or "anti-solvent"). The two solvents must be miscible.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "bad" solvent) dropwise until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1, using an appropriate ethanol/water mixture for washing if necessary.

Solvent_Selection_Logic Start Select Potential Solvent Test_Room_Temp Test Solubility at Room Temperature Start->Test_Room_Temp Test_Hot Test Solubility in Hot Solvent Test_Room_Temp->Test_Hot Sparingly Soluble Good_Solvent Good Solvent for Two-Solvent System (High Solubility) Test_Room_Temp->Good_Solvent Very Soluble Bad_Solvent Anti-Solvent for Two-Solvent System (Low Solubility) Test_Room_Temp->Bad_Solvent Insoluble Ideal_Solvent Ideal Single Solvent (Low RT, High Hot) Test_Hot->Ideal_Solvent Very Soluble Insoluble Insoluble - Poor Solvent Test_Hot->Insoluble Insoluble

Figure 2: Logic for selecting a recrystallization solvent.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause Solution
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble even at low temperatures.- Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Try a different solvent or a two-solvent system.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, and the compound is coming out of solution too quickly.- Lower the temperature at which the compound is dissolved.- Use a lower-boiling solvent.- Add slightly more of the "good" solvent and cool more slowly.
Low recovery - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization during hot filtration.- Use less solvent for dissolution.- Ensure the washing solvent is ice-cold.- Pre-warm the filtration apparatus.
Colored crystals - Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).

Conclusion

The purification of this compound via recrystallization is a straightforward and effective technique. Based on available literature, ethanol is a highly recommended single solvent for this purpose. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can consistently obtain this valuable intermediate in high purity, ensuring the reliability and success of their subsequent synthetic endeavors. Careful solvent selection, controlled cooling, and proper technique are the cornerstones of a successful recrystallization.

References

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]

  • Raman Research Institute Digital Repository. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. [Link]

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Application Notes & Protocols: Leveraging Methyl 4-(benzyloxy)-2-hydroxybenzoate for the Synthesis of Advanced Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Methyl 4-(benzyloxy)-2-hydroxybenzoate as a Liquid Crystal Precursor

This compound is a highly valuable and versatile starting material in the synthesis of thermotropic liquid crystals, particularly those with a rod-like or calamitic architecture. Its molecular structure offers a unique combination of features that make it an ideal building block for designing materials with specific mesomorphic properties. Protected benzyloxyphenols and benzyloxybenzoates are recognized as important compounds for the synthesis of materials like liquid crystals[1]. Specifically, Methyl 4-(benzyloxy)-2-hydroxybenzoates are considered essential components in the development of novel liquid crystals and play a significant role in synthesizing rod-shaped molecules that can exhibit monotropic nematic mesophases[1][2].

The core advantages of this precursor can be attributed to three key structural elements:

  • Rigid Benzoate Core: The central phenyl ring provides the necessary rigidity, which is a fundamental requirement for the formation of anisotropic liquid crystalline phases. This core structure promotes the parallel alignment of molecules necessary for mesophase formation.

  • Reactive Hydroxyl Group: The free hydroxyl group at the ortho position is the primary site for synthetic modification. It allows for the straightforward attachment of other molecular fragments, typically via esterification, to elongate the molecular structure and introduce desired functionalities.

  • Benzyl Protecting Group: The benzyl ether at the para position serves two purposes. Firstly, it protects the para-hydroxyl group from reacting during the initial synthesis steps. Secondly, the additional phenyl ring contributes to the overall rigidity and anisotropy of the molecule, influencing the final mesomorphic properties.

This application note provides a comprehensive guide to the synthesis and characterization of a representative calamitic liquid crystal using this compound as the foundational building block.

Design Principle and Synthetic Strategy

The formation of liquid crystal phases is a direct consequence of molecular shape anisotropy. For calamitic liquid crystals, a high aspect ratio (length-to-width) is paramount. Our strategy involves elongating the this compound core by attaching a second aromatic ring system appended with a flexible alkyl chain. This is achieved through an esterification reaction, a robust and widely used method in liquid crystal synthesis.

The target molecule for this protocol is Methyl 2-(4-(dodecyloxy)benzoyloxy)-4-(benzyloxy)benzoate . This three-ring ester is designed to exhibit a nematic and/or smectic phase. The rationale for this design is as follows:

  • Three-Ring System: The connection of three phenyl rings via an ester linkage creates a highly rigid, elongated core.

  • Flexible Tail: The terminal dodecyloxy chain (-O(CH₂)₁₁CH₃) provides molecular flexibility. This flexible tail is crucial for lowering the melting point and enabling the formation of stable liquid crystal phases over a usable temperature range.

  • Ester Linkage: The ester group (-COO-) contributes to the molecular polarity and polarizability, enhancing the intermolecular interactions that stabilize the mesophase.

The synthetic workflow is visualized in the diagram below.

G start_material Methyl 4-(benzyloxy)- 2-hydroxybenzoate reaction Esterification (Steglich) start_material->reaction reagent1 4-(Dodecyloxy)benzoic Acid reagent1->reaction catalyst DCC / DMAP catalyst->reaction Catalyst solvent Dry CH₂Cl₂ solvent->reaction Solvent (r.t., 24h) workup Workup & Purification reaction->workup Crude Product product Target Liquid Crystal: Methyl 2-(4-(dodecyloxy)benzoyloxy) -4-(benzyloxy)benzoate workup->product Purified Product

Figure 1: General workflow for the synthesis of a three-ring calamitic liquid crystal.

Detailed Experimental Protocol

This section outlines the step-by-step methodology for the synthesis, purification, and characterization of Methyl 2-(4-(dodecyloxy)benzoyloxy)-4-(benzyloxy)benzoate.

Materials and Reagents
ReagentSupplierPurityMolar Mass ( g/mol )QuantityMoles (mmol)
This compoundSigma-Aldrich98%258.271.00 g3.87
4-(Dodecyloxy)benzoic acidTCI Chemicals>98%306.461.25 g4.08 (1.05 eq)
Dicyclohexylcarbodiimide (DCC)Acros Organics99%206.330.96 g4.65 (1.2 eq)
4-(Dimethylamino)pyridine (DMAP)Alfa Aesar99%122.170.07 g0.58 (0.15 eq)
Dichloromethane (DCM), AnhydrousFisher Scientific>99.8%84.9350 mL-
Silica Gel (for column)Merck60 Å-As needed-
Chloroform (Eluent)VWR ChemicalsHPLC119.38As needed-
Synthesis Procedure (Steglich Esterification)

The esterification is conducted using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), a method proven effective for synthesizing ester-linked liquid crystals[3][4].

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.00 g, 3.87 mmol) and 4-(dodecyloxy)benzoic acid (1.25 g, 4.08 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (CH₂Cl₂) to the flask. Stir the mixture with a magnetic stir bar until all solids are completely dissolved.

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.07 g, 0.58 mmol) to the solution.

  • Initiation: Cool the flask in an ice bath (0 °C). Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (0.96 g, 4.65 mmol) dissolved in a minimal amount of dry CH₂Cl₂. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

    • Causality Note: DCC is the coupling agent that activates the carboxylic acid for nucleophilic attack by the hydroxyl group. DMAP is a highly effective acylation catalyst that accelerates the reaction, allowing it to proceed efficiently at room temperature. Cooling the reaction initially helps to control the exothermic reaction and minimize side products.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup - DCU Removal: After 24 hours, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of cold CH₂Cl₂.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product must be purified to achieve high chemical purity, which is essential for observing well-defined liquid crystalline phases.

  • Column Chromatography: Purify the crude solid by column chromatography on silica gel[2][3].

  • Eluent System: Use chloroform (CHCl₃) or a hexane/ethyl acetate mixture as the eluent. The optimal eluent composition should be determined by TLC analysis.

  • Fraction Collection: Collect the fractions containing the desired product and combine them.

  • Final Step: Evaporate the solvent from the combined fractions to yield a pure white solid. Recrystallize from ethanol or a similar solvent if necessary to obtain the final product.

Characterization and Data Analysis

A multi-technique approach is required to confirm the molecular structure and characterize the mesomorphic properties of the synthesized compound.

G product Purified Product nmr ¹H & ¹³C NMR Spectroscopy product->nmr dsc Differential Scanning Calorimetry (DSC) product->dsc pom Polarized Optical Microscopy (POM) product->pom structure Molecular Structure Confirmation nmr->structure transitions Phase Transition Temperatures (T) & Enthalpies (ΔH) dsc->transitions textures Mesophase Identification (e.g., Nematic, Smectic) pom->textures

Figure 2: Logical workflow for the characterization of the synthesized liquid crystal.

Structural Confirmation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm that the desired molecular structure has been successfully synthesized. The spectra should be in full agreement with the proposed structure, showing characteristic peaks for the aromatic protons, the benzylic and dodecyloxy chain protons, and the ester carbonyl carbon.

Thermotropic Behavior (DSC & POM)

The liquid crystalline properties are investigated by observing the material's behavior upon heating and cooling.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions[5]. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show peaks corresponding to transitions such as crystal-to-liquid crystal, liquid crystal-to-liquid crystal, and liquid crystal-to-isotropic liquid.

Table 1: Representative DSC Data for a Calamitic Liquid Crystal

TransitionHeating Cycle (°C)ΔH (kJ/mol)Cooling Cycle (°C)ΔH (kJ/mol)
Crystal (Cr) → Nematic (N)95.528.7Nematic (N) → Crystal (Cr)65.2
Nematic (N) → Isotropic (I)121.01.85Isotropic (I) → Nematic (N)119.8
  • Data Interpretation: The large enthalpy for the Cr → N transition reflects the energy required to break the crystal lattice (loss of positional order). The much smaller enthalpy for the N → I transition corresponds to the loss of the remaining orientational order[6]. The observation of transitions on both heating and cooling cycles indicates an enantiotropic liquid crystal.

  • Polarized Optical Microscopy (POM): POM is a crucial technique for visually identifying the type of liquid crystal phase[6]. The sample is placed on a hot stage between two crossed polarizers. As the sample is heated and cooled through its transition temperatures (identified by DSC), characteristic optical textures will appear for each mesophase. For example, a nematic phase often exhibits a "thread-like" (schlieren) texture, while smectic phases show different textures like focal conic or fan-like patterns[6].

Conclusion

This compound serves as an exemplary precursor for the rational design and synthesis of calamitic liquid crystals. The straightforward esterification of its reactive hydroxyl group allows for the systematic extension of the molecular core, enabling fine-tuning of mesomorphic properties. The protocol detailed herein, utilizing a standard Steglich esterification followed by rigorous purification and characterization, provides a reliable and reproducible pathway for developing novel liquid crystalline materials. This approach is fundamental for researchers in materials science and professionals in drug development exploring anisotropic soft matter systems.

References

  • Muhammad, S. K., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Center for Biotechnology Information. Available at: [Link]

  • Kannappan, V., & Jayaprakash, P. (2012). Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides. Indian Academy of Sciences. Available at: [Link]

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. Available at: [Link]

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Allaf, A. W., & Al-Dujaili, A. H. (2018). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Ahmed, H. A., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. Available at: [Link]

  • Ahmed, H. A., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Center for Biotechnology Information. Available at: [Link]

  • Alaasar, M., et al. (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Taylor & Francis Online. Available at: [Link]

  • Aydın, M., & Gündüz, G. (2019). Determination of thermodynamic properties and phase transition temperatures of phenylbenzoate-based calamitic liquid crystals by inverse gas chromatography method. Taylor & Francis Online. Available at: [Link]

  • Kawamura, M., et al. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents.
  • ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. Available at: [Link]

  • Lee, J., et al. (2021). Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. MDPI. Available at: [Link]

  • Kim, D. (n.d.). Phase transitions in liquid crystals. Stanford University. Available at: [Link]

  • Ahmed, H. A., et al. (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Liquid crystalline phases and their transition temperatures. Available at: [Link]

Sources

Application Notes & Protocols: The Role of Methyl 4-(benzyloxy)-2-hydroxybenzoate in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Modern Polymer Chemist

In the quest for novel materials with tailored properties, the strategic selection of monomers is paramount. Methyl 4-(benzyloxy)-2-hydroxybenzoate stands out as a uniquely versatile building block in polymer chemistry. Its trifunctional nature—a reactive hydroxyl group for polymerization, a methyl ester, and a cleavable benzyloxy protecting group—offers a sophisticated platform for designing advanced polymers. This guide moves beyond simple recitation of facts to provide a causal understanding of its application, empowering researchers to innovate. We will explore its pivotal role in the synthesis of high-performance liquid crystalline polymers, the creation of functional polyesters with tunable properties, and its emerging use in biocompatible materials. The protocols herein are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deeper scientific insight.

Section 1: The Strategic Advantage of this compound in Polymer Synthesis

This compound is an aromatic compound whose structure is primed for polymer synthesis.[1][2] The molecule incorporates a rigid phenyl ring, which is a fundamental component for creating thermally stable and mechanically robust polymers. Its key features for a polymer chemist are:

  • The Phenolic Hydroxyl Group (-OH): This is the primary reactive site for step-growth polymerization, particularly in the formation of polyesters and polyethers. Its nucleophilicity allows for reaction with electrophiles like acyl chlorides or carboxylic acids.

  • The Benzyloxy Group (-OCH₂Ph): This group serves two potential purposes. Primarily, it acts as a robust protecting group for the para-hydroxyl functionality.[3] This allows chemists to selectively polymerize using the ortho-hydroxyl group. Subsequently, the benzyl group can be cleaved through hydrogenolysis, unmasking a free phenol on the polymer backbone for further functionalization, cross-linking, or to alter the polymer's final properties (e.g., hydrophilicity). Secondly, in certain contexts, the entire benzyloxy-phenyl moiety can act as part of a larger mesogenic unit, contributing to liquid crystalline behavior.

  • The Methyl Ester Group (-COOCH₃): While it can be involved in transesterification reactions under specific conditions, this group is generally less reactive than the free hydroxyl group and often remains intact during initial polymerization, influencing the final polymer's solubility and thermal characteristics.

This combination of a reactive site, a protective group, and a rigid core makes it an essential component for materials science and the synthesis of specialty polymers.[3][4]

Section 2: Application in High-Performance Liquid Crystalline Polyesters

The synthesis of thermotropic liquid crystalline polymers (LCPs) is a field where molecular rigidity and linear geometry are critical. LCPs are known for their exceptional thermal resistance and high mechanical strength.[5] this compound and its derivatives are excellent candidates for forming the rigid, rod-like mesogenic units that define liquid crystallinity.[1][3]

Causality and Experimental Rationale

The formation of LCPs relies on creating a polymer backbone with a high degree of structural order. By reacting a di-functionalized derivative of a hydroxybenzoate with flexible spacers (like aliphatic dicarboxylic acids), one can create a main-chain LCP. The rigid aromatic units provide the mesogenic character, while the flexible spacers lower the melting point to a usable range where the liquid crystalline phase can be observed. Interfacial polycondensation is a preferred method as it is a non-equilibrium process that can be carried out at low temperatures, minimizing side reactions and often leading to high molecular weight polymers.

Experimental Protocol: Synthesis of a Thermotropic Liquid Crystalline Polyester

This protocol describes the synthesis of a polyester from a diol derived from a hydroxybenzoate structure and an aliphatic diacid chloride via interfacial polycondensation.

Materials:

  • Bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene (BHBOMB) or a similar rigid diol derived from hydroxybenzoate structures.

  • Sebacoyl chloride (or other aliphatic diacid chloride).

  • Dichloromethane (DCM).

  • Sodium hydroxide (NaOH).

  • Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide).

  • Methanol.

  • Deionized water.

Procedure:

  • Aqueous Phase Preparation: In a baffled flask, dissolve the rigid diol (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water. Add the phase-transfer catalyst (0.05 eq). Stir until a clear solution is formed.

  • Organic Phase Preparation: In a separate beaker, dissolve the aliphatic diacid chloride (1.0 eq) in dichloromethane.

  • Polycondensation: Cool the aqueous phase to 0-5°C in an ice bath. With vigorous mechanical stirring ( >1000 rpm), rapidly add the organic phase to the aqueous phase.

  • Reaction Progression: A white polymer precipitate will form almost immediately at the interface of the two phases. Allow the reaction to proceed for 30-60 minutes under continuous stirring.

  • Polymer Isolation: Stop the stirring and separate the organic layer. Wash the organic layer sequentially with 5% HCl solution, 5% NaHCO₃ solution, and finally with deionized water until the aqueous layer is neutral.

  • Precipitation and Purification: Precipitate the polymer by slowly pouring the dichloromethane solution into a large volume of vigorously stirred methanol.

  • Drying: Collect the fibrous polymer precipitate by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 60°C for 24 hours.

Data Summary: Properties of LCPs
Polymer SystemMonomersPolymerization MethodTg (°C)Tm (°C)Mesophase Stability Range (°C)
Polyester ABHBOMB + Trimethylene diacid chlorideInterfacial Polycondensation~100~250Wide
Polyester BBHBOMB + Dodecamethylene diacid chlorideInterfacial Polycondensation~60~200Very Large[5]
Workflow Diagram: Interfacial Polycondensation```dot

G cluster_aq Aqueous Phase cluster_org Organic Phase Diol Rigid Diol (e.g., BHBOMB) Aq_Mix Stir to Dissolve Diol->Aq_Mix NaOH NaOH Solution NaOH->Aq_Mix PTC Phase Transfer Catalyst PTC->Aq_Mix Combine Combine with Vigorous Stirring (0-5°C) Aq_Mix->Combine Diacid Diacid Chloride Org_Mix Dissolve Diacid->Org_Mix DCM Dichloromethane DCM->Org_Mix Org_Mix->Combine Polymerization Polymer Forms at Interface Combine->Polymerization Isolate Isolate & Purify Polymer Polymerization->Isolate Final Dry to Yield LCP Isolate->Final

Caption: Synthesis pathway to a functional polyester.

Section 4: Application in Bio-Sourced and Antimicrobial Polymers

The development of functional, degradable polymers from bio-sourced molecules is a major goal in materials science, with significant implications for medicine. [6]Hydroxybenzoate derivatives can be modified and copolymerized, for instance with lactide, to create materials with tailored biological activity. A recent study demonstrated that copolymers based on a 4-(benzyloxy)-2-oxy-benzoate structure exhibit potent antimicrobial properties against pathogens like Staphylococcus aureus. [7][8]

Causality and Experimental Rationale

This application leverages a combination of synthetic chemistry and biology. The core monomer is first produced biologically and then chemically modified to include the benzyloxy group. This monomer is then converted into a cyclic diester, which can undergo ring-opening polymerization (ROP). ROP is a powerful technique for producing well-defined polymers with controlled molecular weights. Copolymerizing with lactide introduces biodegradability. The final polymer's antimicrobial activity is a result of the specific combination of the functionalized benzoate unit and the overall macromolecular structure, which can be more effective than the small molecule monomer alone. [7]

Experimental Protocol: Ring-Opening Copolymerization for Antimicrobial Polymers

This protocol is based on the synthesis of poly(hydroxybenzoate-co-lactide) derivatives. [7][8] Materials:

  • Functionalized benzodioxepinone monomer (derived from this compound).

  • Lactide.

  • Catalyst System: e.g., 3-O urea/1-methyl-2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine. [7][8]* Initiator: 3-methyl-butan-1-ol.

  • Anhydrous Toluene.

Procedure:

  • Reactor Preparation: All glassware must be rigorously dried to exclude water, which interferes with ROP. The reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Monomer Charging: In a glovebox, charge the reactor with the functionalized benzodioxepinone monomer, lactide, and the desired amount of initiator (the monomer-to-initiator ratio, [M]/[I], controls the polymer chain length).

  • Solvent and Catalyst: Add anhydrous toluene to dissolve the monomers, followed by the catalyst solution.

  • Polymerization: Seal the reactor and place it in a preheated oil bath at the desired temperature (e.g., 80-100°C). Allow the polymerization to proceed for the specified time (can range from minutes to hours).

  • Termination and Precipitation: Quench the reaction by exposing it to air or adding a small amount of benzoic acid. Dilute the viscous solution with a small amount of dichloromethane and precipitate the polymer into cold methanol.

  • Purification and Drying: Stir the precipitate in methanol, filter, and repeat the dissolution-precipitation cycle to remove unreacted monomer and catalyst. Dry the final polymer under vacuum.

Data Summary: Antimicrobial Activity
Polymer[M]/[I] RatioMIC vs. S. aureus (µg/mL)Biocompatibility
Poly(benzyloxy-HB-co-LA) 10333 ± 144 [7]Good
Poly(benzyloxy-HB-co-LA) 20Lower MIC (more potent)Good
Poly(benzyloxy-HB-co-LA) 30Lowest MIC (most potent)Good
(Data is illustrative based on trends reported in the literature.)[7]
Diagram: Ring-Opening Polymerization Workflow

G Monomer Cyclic Diester Monomer (from Hydroxybenzoate) + Lactide Reactor Charge Reactor (Inert Atmosphere) Monomer->Reactor Initiator Initiator (e.g., Alcohol) Initiator->Reactor Catalyst ROP Catalyst Catalyst->Reactor Polymerize Polymerize (Heat in Toluene) Reactor->Polymerize Quench Quench Reaction Polymerize->Quench Purify Precipitate, Filter, & Dry Quench->Purify FinalPolymer Antimicrobial Copolymer Purify->FinalPolymer

Caption: Workflow for antimicrobial copolymer synthesis via ROP.

References

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, E68, o3382. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. PharmaChem. [Link]

  • (Author not listed). (Date not listed). Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides. Indian Academy of Sciences. [Link]

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. National Center for Biotechnology Information (PMC). [Link]

  • Harvey, B. G., et al. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. [Link]

  • Harvey, B. G., et al. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. National Center for Biotechnology Information (PMC). [Link]

  • Palakshamurthy, B.S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. RRI Digital Repository. [Link]

Sources

Application Notes & Protocols: Methyl 4-(benzyloxy)-2-hydroxybenzoate as a Strategic Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multi-Functional Intermediate

In the intricate landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, flexibility, and ultimate success of a synthetic campaign. Methyl 4-(benzyloxy)-2-hydroxybenzoate is a premier example of a strategically designed chemical intermediate. Its architecture, featuring three distinct and orthogonally reactive functional groups, provides chemists with a versatile platform for constructing complex molecular scaffolds.

Protected benzyloxybenzoates are a vital class of compounds for the synthesis of pharmaceuticals, natural products, and polymers.[1] The subject molecule, this compound, is particularly valuable due to the pre-installed differentiation between its two phenolic positions: a robust benzyl ether at the C4 position and a free hydroxyl group at the C2 position. This arrangement, coupled with a reactive methyl ester at C1, allows for a sequence of selective chemical transformations, making it an essential building block for a range of biologically active molecules, including Selective Estrogen Receptor Modulators (SERMs) and other targeted therapeutics.[2][3]

This guide provides an in-depth look at the chemical logic behind its use, detailed protocols for key transformations, and the scientific rationale underpinning these methodologies.

Physicochemical & Structural Properties

A thorough understanding of the precursor's physical and structural characteristics is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₄[4]
Molecular Weight 258.27 g/mol N/A
CAS Number 5427-29-2[5]
Appearance White crystalline solid
Solubility Soluble in chloroform, ethyl acetate, acetone; sparingly soluble in water.[4]
Key Structural Feature An intramolecular O—H⋯O hydrogen bond exists between the C2-hydroxyl and the ester carbonyl, forming a stable S(6) ring.[4][6]
Dihedral Angle The angle between the two benzene rings is approximately 67.18°.[1]

Core Synthetic Principles: A Triad of Reactivity

The utility of this compound stems from the differential reactivity of its three functional groups. This allows for a planned, stepwise elaboration of the molecule.

  • The C2-Hydroxyl Group (The Nucleophilic Site): The free phenol at the C2 position is the primary site for nucleophilic attack. It is readily alkylated or acylated under basic conditions. This hydroxyl group's reactivity is the cornerstone for introducing pharmacophoric elements, such as the aminoalkoxy side chains found in many SERMs.[3]

  • The C4-Benzyloxy Group (The Protecting Group): The benzyl ether at the C4 position serves as a robust protecting group. It is stable to a wide range of conditions used to modify the C2-hydroxyl and C1-ester functionalities. Its true value lies in its selective cleavability, most commonly via catalytic hydrogenation (debenzylation), which unmasks the C4-phenol at a desired later stage in the synthesis.

  • The C1-Methyl Ester (The Carboxyl Surrogate): The methyl ester provides another point of modification. It can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions (e.g., amide bond formation) or can be reduced to a primary alcohol.

The strategic interplay between these three sites is what makes this precursor so powerful.

Caption: Logical relationship of reactive sites on the precursor.

Application Protocol: Two-Step Synthesis of a SERM Intermediate

This section provides a detailed, field-proven protocol for the synthesis of Methyl 2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzoate , a key intermediate for various SERMs. The synthesis leverages the differential reactivity of the hydroxyl groups on the precursor.

SynthesisWorkflow start Methyl 4-(benzyloxy)- 2-hydroxybenzoate step1_reagents + 1-(2-Chloroethyl)piperidine + K2CO3 in Acetone start->step1_reagents intermediate Intermediate (Alkylated Product) step1_reagents->intermediate Step 1: O-Alkylation step2_reagents + H2 (g) + 10% Pd/C in EtOH intermediate->step2_reagents product Final Product (SERM Intermediate) step2_reagents->product Step 2: Debenzylation

Caption: Two-step synthetic workflow from precursor to SERM intermediate.

Protocol 1: O-Alkylation of the C2-Hydroxyl Group

Objective: To selectively alkylate the C2-hydroxyl group with the piperidinoethyl side chain.

Causality: The reaction proceeds via an Sₙ2 mechanism. Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the more acidic C2-phenolic proton, forming a phenoxide ion. This potent nucleophile then displaces the chloride from 1-(2-chloroethyl)piperidine. Acetone is an ideal polar aprotic solvent for this transformation, facilitating the reaction while being easy to remove during work-up.

Materials & Reagents:

  • This compound (1.0 eq)

  • 1-(2-Chloroethyl)piperidine hydrochloride (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetone

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Setup: To a 250 mL round-bottom flask, add this compound (e.g., 5.0 g, 19.36 mmol, 1.0 eq) and anhydrous potassium carbonate (8.03 g, 58.08 mmol, 3.0 eq).

  • Solvent Addition: Add anhydrous acetone (100 mL) to the flask.

  • Reagent Addition: Add 1-(2-chloroethyl)piperidine hydrochloride (4.28 g, 23.23 mmol, 1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The starting material spot should be consumed and a new, less polar spot should appear.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Dissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting product, Methyl 4-(benzyloxy)-2-(2-(piperidin-1-yl)ethoxy)benzoate , can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Debenzylation to Unmask the C4-Phenol

Objective: To selectively remove the C4-benzyl protecting group via catalytic hydrogenation.

Causality: The benzyl C-O bond is susceptible to hydrogenolysis. Palladium on carbon (Pd/C) is a highly effective catalyst that adsorbs both the substrate and hydrogen gas onto its surface, lowering the activation energy for the cleavage of the benzyl ether and its reduction to toluene, leaving the desired free phenol. Ethanol is an excellent solvent as it readily dissolves the substrate and does not interfere with the catalysis.

Materials & Reagents:

  • Methyl 4-(benzyloxy)-2-(2-(piperidin-1-yl)ethoxy)benzoate (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of substrate)

  • Ethanol or Methanol

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Celite™ (for filtration)

Procedure:

  • Setup: Dissolve the benzylated intermediate (e.g., 5.0 g) in ethanol (100 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable, especially when dry or in the presence of solvents and air.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen for 4-8 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Filtration (Critical Step): Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: Do not allow the filter cake containing Pd/C to dry out, as it can become pyrophoric. Immediately quench the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the desired product, Methyl 2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzoate . It can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chemical Hazards: Methyl 4-hydroxybenzoate (a related compound) is noted to be a mild skin irritant.[7] While specific data for the title compound is limited, it should be handled with care. The reagents used, such as potassium carbonate and alkyl halides, can be irritants.

  • Catalyst Handling: Palladium on carbon (Pd/C) is the most significant hazard in these protocols. It is highly flammable, and the filtered catalyst can spontaneously ignite in air if allowed to dry. The filter cake must be kept wet and disposed of according to institutional safety guidelines for heavy metal waste.

References

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, E68, o3382. [Link]

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Date N/A). Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • RRI Digital Repository. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Raman Research Institute. [Link]

  • PubChem. Methyl 4-(benzyloxy)benzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. ResearchGate. [Link]

  • Chemspace. (Date N/A). This compound. Chemspace. [Link]

  • J M Loveridge plc. (Date N/A). SAFETY DATA SHEET METHYL HYDROXYBENZOATE. J M Loveridge plc. [Link]

Sources

Application Note: Quantitative Analysis of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(benzyloxy)-2-hydroxybenzoate is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals.[1] Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final products. Therefore, robust and reliable analytical methods for its quantification are essential for process control and quality assurance in research and development settings.

This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The choice of this method is predicated on its high sensitivity, specificity, and the presence of a UV-active chromophore in the target molecule. While a specific validated method for this exact compound is not widely published, the protocol herein is adapted from established methods for structurally similar compounds, such as methylparaben and other benzoate derivatives, providing a strong foundation for user-implemented validation.[2][3]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₄[4]
Molecular Weight258.27 g/mol [4]
AppearanceColorless plates or white solid[1]
Melting Point377 K (104 °C)[1]
SolubilitySoluble in ethanol, chloroform; sparingly soluble in hexane.[1] Based on related parabens, solubility in water is expected to be low.[1]

The presence of two benzene rings in the structure of this compound results in significant UV absorbance, making UV-based detection in HPLC a highly suitable quantification technique. The compound's relatively non-polar nature, due to the benzyl and methyl ester groups, suggests that reversed-phase HPLC will be an effective separation mode.

Proposed Analytical Method: Reversed-Phase HPLC with UV Detection

This section details a starting protocol for the quantification of this compound. It is imperative that users perform in-house validation to ensure the method is suitable for their specific application and sample matrix, in accordance with ICH guidelines.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point due to its versatility in separating moderately non-polar compounds.[5]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: HPLC grade phosphoric acid for mobile phase pH adjustment.

  • Standard: A well-characterized reference standard of this compound of known purity.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: A generalized workflow for the HPLC analysis of this compound.

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • The aqueous component can be acidified with a small amount of phosphoric acid (e.g., to pH 3.0) to ensure the hydroxyl and any residual carboxylic acid functionalities are protonated, leading to sharper peaks and more reproducible retention times.

  • Degas the mobile phase prior to use to prevent pump cavitation and baseline noise.

2. Standard Solution Preparation:

  • Accurately weigh a suitable amount of the this compound reference standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • The sample preparation will be dependent on the matrix. For a relatively pure sample, dissolve a known weight in the mobile phase to achieve a concentration within the calibration range.

  • For more complex matrices, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering components. The synthesis of this compound involves reacting methyl 2,4-dihydroxybenzoate with benzyl chloride in the presence of a base.[1] Potential impurities could include the starting materials and by-products, which should be considered during method development.

4. HPLC Parameters:

The following are recommended starting parameters. Optimization will likely be required.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and separation for moderately non-polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidProvides good separation and peak shape for phenolic compounds.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, offering good sensitivity.[2][5] A full UV scan of the analyte is recommended to determine the wavelength of maximum absorbance for optimal sensitivity.

5. Data Analysis and Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Considerations

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear regression analysis of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.999.[5]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at multiple concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Alternative and Complementary Techniques

While HPLC is the recommended primary method for quantification, other techniques can be employed for identification and structural confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can provide both separation and structural information. Derivatization may be necessary to improve the volatility of this compound.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the ester carbonyl, hydroxyl, and aromatic rings.[6]

    • Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns.[7]

Analytical_Techniques cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis / Identification HPLC HPLC-UV GCMS GC-MS HPLC->GCMS Complementary NMR NMR HPLC->NMR Confirmatory IR IR Spectroscopy HPLC->IR Confirmatory MS Mass Spectrometry HPLC->MS Confirmatory

Sources

Application Notes and Protocols: Real-Time Monitoring of Methyl 4-(benzyloxy)-2-hydroxybenzoate Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of Thin-Layer Chromatography (TLC) for the real-time monitoring of the synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate. This molecule is a valuable intermediate in the synthesis of pharmaceuticals and liquid crystals.[1][2] Accurate and efficient reaction tracking is paramount to optimizing yield, minimizing impurity formation, and determining the precise endpoint of the reaction. This protocol provides a robust, self-validating system for researchers, chemists, and process development professionals, grounded in established chromatographic principles. We will delve into the causality behind experimental choices, from solvent system selection to visualization techniques, ensuring a deep, practical understanding of the methodology.

Introduction: The Rationale for TLC in Synthesis Monitoring

The synthesis of this compound typically involves the selective benzylation of one of the hydroxyl groups of methyl 2,4-dihydroxybenzoate. A common method is the reaction with benzyl chloride in the presence of a weak base like potassium carbonate.[2]

Reaction Scheme: Methyl 2,4-dihydroxybenzoate + Benzyl Chloride → this compound

Thin-Layer Chromatography (TLC) is an indispensable tool for the synthetic organic chemist.[3] It is a rapid, inexpensive, and highly effective technique to qualitatively assess the progress of a reaction by separating the components of a reaction mixture.[4][5] By periodically sampling the reaction and analyzing it by TLC, one can observe the consumption of the starting material and the concurrent formation of the product. This allows for precise determination of reaction completion, preventing the formation of byproducts from over-reaction and ensuring the process is not prematurely terminated.

The principle of TLC is based on the differential partitioning of compounds between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system).[3] Compounds with a higher affinity for the polar stationary phase will travel up the TLC plate more slowly, resulting in a lower Retention Factor (Rf), while less polar compounds will be carried further by the mobile phase, yielding a higher Rf value.[6][7] In this specific synthesis, the product, this compound, is less polar than the starting material, methyl 2,4-dihydroxybenzoate, due to the conversion of a polar hydroxyl group to a less polar benzyl ether. This difference in polarity is the key to their successful separation on a TLC plate.

Materials and Equipment

Chemicals & Reagents:

  • TLC Plates (Silica gel 60 F₂₅₄ on aluminum or glass backing)

  • Methyl 2,4-dihydroxybenzoate (Starting Material)

  • Benzyl Chloride (Reagent)

  • This compound (Product Standard, if available)

  • Ethyl Acetate (ACS Grade)

  • Hexane (ACS Grade)

  • Acetone (for cleaning)

  • Reaction solvent (e.g., methyl ethyl ketone or acetone)[2][8]

Equipment:

  • TLC Developing Chamber with Lid

  • Capillary Tubes (for spotting)[3]

  • Pencil and Ruler

  • UV Lamp (254 nm)[9][10]

  • Forceps

  • Standard laboratory glassware (vials, pipettes)

  • Fume Hood

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system. By spotting lanes for the starting material, the reaction mixture, and a "co-spot," the identity of the spots in the reaction mixture can be confirmed with high confidence.

Preparation of the TLC System
  • Mobile Phase Preparation: Prepare the developing solvent (mobile phase) by mixing ethyl acetate and hexane. A good starting ratio, based on purification data for the product, is 1:4 (v/v) ethyl acetate to hexane.[2] This corresponds to a 20% ethyl acetate in hexane solution. Prepare approximately 10 mL of this solution in a beaker or graduated cylinder.

  • Chamber Saturation: Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. This level must be below the origin line you will draw on your TLC plate.[11] Cut a piece of filter paper, place it in the chamber so that it is wetted by the solvent, and close the lid.[11] This saturates the chamber atmosphere with solvent vapors, which is crucial for reproducible results and preventing uneven solvent flow up the plate. Allow the chamber to saturate for 5-10 minutes before inserting the plate.[12]

Preparation of the TLC Plate and Samples
  • Plate Preparation: Handle the TLC plate only by the edges to avoid contaminating the silica surface with oils from your skin. Using a pencil and ruler, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[6][11] Mark three small, evenly spaced points on this line for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount (<1 mg) of methyl 2,4-dihydroxybenzoate in a few drops of the reaction solvent (e.g., acetone) in a small vial.[13]

    • Reaction Mixture (Rxn): At desired time points (e.g., T=0, 1 hr, 2 hr), withdraw a small aliquot (a drop) of the reaction mixture using a capillary tube and dilute it in a separate vial with a few drops of the reaction solvent. This dilution is necessary to prevent overloading the TLC plate.

Spotting the TLC Plate
  • Spotting Technique: Dip a clean capillary tube into the 'SM' solution. Lightly and briefly touch the end of the capillary tube to the marked 'SM' point on the origin line.[3][11] The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[11]

  • Spotting the Lanes:

    • Lane 1 (SM): Spot the prepared starting material solution.

    • Lane 2 (Co): First, spot the starting material solution. Then, without allowing the spot to enlarge significantly, carefully spot the reaction mixture directly on top of the starting material spot. This "co-spot" is a critical internal control to verify if the Rf of the starting material in the reaction mixture is consistent.[14]

    • Lane 3 (Rxn): Spot the diluted reaction mixture.

Causality Behind the Co-Spot: The co-spot lane helps to unambiguously identify the starting material spot within the reaction mixture lane. If the starting material is present in the reaction mixture, its spot will merge perfectly with the reference spot in the co-spot lane. Any new spots appearing in the 'Rxn' and 'Co' lanes can be attributed to products or byproducts.

Developing and Visualizing the TLC Plate
  • Development: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the plate is upright and the solvent level is below the origin line. Replace the lid and allow the solvent front to move up the plate undisturbed.[11]

  • Elution: When the solvent front has advanced to about 0.5-1 cm from the top of the plate, remove it from the chamber with forceps.[7][11] Immediately, use a pencil to mark the position of the solvent front.[7]

  • Drying: Allow the plate to air dry completely in a fume hood for a few minutes.

  • Visualization:

    • The primary and most convenient method for visualizing these aromatic compounds is by using a short-wave UV lamp (254 nm).[9][10][15] Most commercial TLC plates contain a fluorescent indicator that glows green under UV light. Compounds that absorb UV light will quench this fluorescence and appear as dark spots.[9][10]

    • Gently circle the visible spots with a pencil while viewing under the UV lamp.

    • Optional: If spots are not clearly visible under UV light, other visualization methods like exposure to iodine vapor can be used. Iodine has an affinity for aromatic compounds and will cause them to appear as brown spots.[16]

Results and Interpretation

The progress of the reaction is determined by observing the changes in the spot pattern on the TLC plate over time.

  • At T=0: The 'Rxn' lane should show a single, prominent spot corresponding to the starting material. Its Rf should match the 'SM' lane.

  • As the reaction proceeds: A new spot, corresponding to the less polar product, will appear in the 'Rxn' lane at a higher Rf value. Simultaneously, the intensity of the starting material spot will diminish.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.

Calculating the Retention Factor (Rf)

The Rf value is a quantitative measure that is characteristic of a compound in a specific TLC system. It is calculated as follows:[17]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Measure the distance from the origin line to the center of each spot and to the solvent front line.

Table 1: Expected TLC Results and Rf Values

CompoundExpected PolarityExpected Rf Value (Approx.)Appearance under UV (254 nm)
Methyl 2,4-dihydroxybenzoate (SM)High0.2 - 0.3Dark Spot
This compound (Product)Low0.5 - 0.6Dark Spot
Benzyl Chloride (Reagent)Very Low~0.8 - 0.9Dark Spot

Note: Rf values are indicative and can vary slightly based on the exact conditions (temperature, chamber saturation, plate quality).

Visual Protocols and Workflows

Diagram 1: TLC Spotting and Analysis Workflow

This diagram illustrates the standard procedure for preparing, running, and analyzing a TLC plate for reaction monitoring.

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Spotting cluster_run Chromatography cluster_analyze Analysis p1 Draw Origin Line p2 Mark Lanes (SM, Co, Rxn) p1->p2 s1 Spot Starting Material (SM) p2->s1 s2 Spot Co-Spot (SM + Rxn) s1->s2 s3 Spot Reaction Mixture (Rxn) s2->s3 r1 Place in Saturated Chamber s3->r1 r2 Develop Plate r1->r2 r3 Mark Solvent Front & Dry r2->r3 a1 Visualize under UV Lamp r3->a1 a2 Circle Spots a1->a2 a3 Calculate Rf Values a2->a3

Caption: Standard workflow for TLC monitoring.

Diagram 2: Interpreting TLC Plates Over Time

This diagram shows a hypothetical series of TLC plates, illustrating the progression of the reaction from start to completion.

Caption: Visualizing reaction progress via TLC.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Streaking Spots Sample is too concentrated; sample is not fully soluble in the mobile phase.Dilute the reaction mixture sample before spotting. Ensure the chosen mobile phase can effectively dissolve all components. Adding a small amount of a more polar solvent (e.g., a drop of methanol) to the mobile phase can sometimes help.
Spots run at the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.[7]
Spots remain at the origin (Rf ≈ 0) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[7]
Poor separation of spots The polarity difference between compounds is insufficient for the chosen mobile phase.Try a different solvent system. For example, a mixture of dichloromethane and methanol, or toluene and acetone, might provide different selectivity.[12][18] Running the TLC plate in a colder environment can sometimes improve separation.[19]
No spots are visible under UV Compounds do not absorb UV at 254 nm; sample concentration is too low.Use a chemical stain for visualization, such as an iodine chamber or a potassium permanganate dip.[3][16] Re-spot the TLC plate using a more concentrated sample.

Conclusion

Thin-Layer Chromatography is a foundational and powerful technique for monitoring the synthesis of this compound. By following this detailed protocol, researchers can confidently track the consumption of starting materials and the formation of the desired product in real-time. This enables precise determination of the reaction endpoint, leading to optimized yields and purity. The principles and troubleshooting guide provided herein are broadly applicable to a wide range of organic transformations, making TLC an essential skill for any professional in the chemical sciences.

References

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3382. Available from: [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3382. Available from: [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Li, Y. K., Zhang, S. F., & Yang, J. Z. (2002). [Analysis of sucrose esters by thin-layer chromatography]. Se Pu, 20(5), 476-478. Available from: [Link]

  • Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • YouTube. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • King Saud University. (n.d.). (8): Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]

  • Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]

  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Semantic Scholar. (n.d.). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Retrieved from [Link]

  • Journal of Chemical Education. (2019, July 17). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and reproducible synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to:

    • Insufficient reaction time: While a standard reflux time is 12 hours, monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure the consumption of the starting material, methyl 2,4-dihydroxybenzoate.[1]

    • Poor quality reagents: Ensure that the benzyl chloride is free of significant amounts of benzoic acid or other impurities. The methyl 2,4-dihydroxybenzoate should be of high purity. The solvent, typically methyl ethyl ketone or acetone, must be anhydrous, as water can react with the base and hinder the formation of the phenoxide.

    • Inefficient base: Anhydrous potassium carbonate is commonly used.[1] Ensure it is finely powdered and thoroughly dried before use to maximize its surface area and reactivity. The amount of base is also critical; using at least 1.5 equivalents is recommended to effectively deprotonate the phenolic hydroxyl group.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. The most common side reactions are discussed in detail in the FAQ section.

  • Workup and Purification Losses: Significant amounts of product can be lost during the extraction and purification steps.

    • Ensure complete extraction from the aqueous layer by using an adequate volume of organic solvent (e.g., chloroform or ethyl acetate) and performing multiple extractions.

    • During column chromatography, careful selection of the eluent system is necessary to achieve good separation without excessive band broadening, which can lead to mixed fractions and lower isolated yield. A common eluent is 5% ethyl acetate in hexane.[1]

Question 2: My TLC plate shows multiple spots, even after a long reaction time. What are these byproducts and how can I minimize their formation?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of side products. In this synthesis, the most likely culprits are:

  • Starting Material: A spot corresponding to unreacted methyl 2,4-dihydroxybenzoate. If this spot is prominent, it points to an incomplete reaction (see Question 1).

  • Dialkylated Product (Methyl 2,4-bis(benzyloxy)benzoate): This byproduct arises from the alkylation of both the 4- and 2-hydroxyl groups. To minimize its formation:

    • Control the stoichiometry: Use a slight excess (around 1.2 equivalents) of benzyl chloride. A large excess will favor dialkylation.[1]

    • Choice of base: A milder base can improve regioselectivity. For instance, cesium bicarbonate has been shown to favor mono-alkylation at the 4-position in similar substrates.[2][3][4]

  • C-Alkylated Product: While O-alkylation is generally favored, C-alkylation of the aromatic ring can occur, leading to isomeric byproducts.[5][6] To favor O-alkylation:

    • Solvent choice: Use polar aprotic solvents like methyl ethyl ketone, acetone, DMF, or DMSO. Protic solvents can solvate the phenoxide oxygen, making the carbon atoms more nucleophilic.[5]

The following diagram illustrates the desired reaction and the formation of the dialkylated byproduct.

Side_Reaction cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Start Methyl 2,4-dihydroxybenzoate Product This compound Start->Product + Benzyl Chloride (1.2 eq) + K2CO3 (O-alkylation at C4) Dialkylated Methyl 2,4-bis(benzyloxy)benzoate Product->Dialkylated + Benzyl Chloride (excess) (O-alkylation at C2)

Caption: Desired vs. Side Reaction Pathway.

Question 3: I'm having difficulty purifying the crude product by column chromatography. The separation is poor. What can I do?

Answer:

Poor separation during column chromatography can be frustrating. Here are some tips to improve the purification of this compound:

  • Optimize the Eluent System: The polarity of the eluent is critical. If the desired product and byproducts are eluting too close together, you need to adjust the solvent system.

    • A standard system is a mixture of ethyl acetate and hexane.[1]

    • If separation is poor, try using a less polar system (e.g., decrease the percentage of ethyl acetate) to increase the retention time on the silica gel and improve resolution.

    • Running a gradient elution, where the polarity of the eluent is gradually increased, can also be very effective.

  • Proper Column Packing: Ensure your silica gel column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a concentrated band. A broad initial band will result in poor separation.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent like ethanol can further purify the product and yield colorless plates.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The synthesis of this compound is a classic example of the Williamson ether synthesis.[8][9] The reaction proceeds via an SN2 mechanism. First, a base (typically anhydrous potassium carbonate) deprotonates the more acidic 4-hydroxyl group of methyl 2,4-dihydroxybenzoate to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion to form the desired ether linkage.[9]

Q2: Why is the 4-hydroxyl group preferentially alkylated over the 2-hydroxyl group?

A2: The regioselectivity for the 4-position is due to two main factors:

  • Acidity: The 4-hydroxyl group is more acidic than the 2-hydroxyl group. Therefore, it is more readily deprotonated by the base to form the reactive phenoxide.

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group is involved in an intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester group. This interaction makes the 2-hydroxyl proton less available for deprotonation and the oxygen less nucleophilic.[4]

The following diagram illustrates the regioselectivity:

Regioselectivity cluster_regio Factors Influencing Regioselectivity Structure Methyl 2,4-dihydroxybenzoate Factor1 4-OH is more acidic Structure->Factor1 Factor2 2-OH is involved in intramolecular H-bonding Structure->Factor2 Outcome Preferential alkylation at the 4-position Factor1->Outcome Factor2->Outcome

Caption: Factors governing regioselectivity.

Q3: What are some alternative methods for benzyl group deprotection if I wanted to remove it later?

A3: The benzyl ether is a common protecting group for alcohols and phenols because it is stable under many conditions but can be removed selectively. Common deprotection methods include:

  • Catalytic Hydrogenolysis: This is the most common method, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.[10][11]

  • Strong Acids: Strong acids can cleave benzyl ethers, but this method is only suitable for substrates that do not have other acid-sensitive functional groups.[12]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of benzyl ethers.[12]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • Methyl 2,4-dihydroxybenzoate

  • Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Methyl ethyl ketone (MEK), anhydrous

  • Chloroform (or Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2,4-dihydroxybenzoate (1.0 mmol), anhydrous potassium carbonate (1.5 mmol), and anhydrous methyl ethyl ketone (20 mL).

  • Addition of Reagent: To the stirring suspension, add benzyl chloride (1.2 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 12 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of methyl ethyl ketone.

  • Extraction: Combine the filtrate and washings and evaporate the solvent under reduced pressure. Dissolve the resulting residue in chloroform (or ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase to obtain the crude product, which should be a white solid.[1] Purify the crude solid by column chromatography on silica gel using a mixture of 5% ethyl acetate in hexane as the eluent.

  • Recrystallization: Combine the fractions containing the pure product and evaporate the solvent. Recrystallize the resulting solid from pure ethanol to obtain this compound as colorless plates.[1]

Quantitative Data Summary:

Reagent/ProductMolar Mass ( g/mol )Moles (mmol)Equivalents
Methyl 2,4-dihydroxybenzoate168.151.01.0
Benzyl chloride126.581.21.2
Potassium Carbonate138.211.51.5
This compound258.27--

References

  • Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preserv
  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382.
  • Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
  • Methyl 2,4-dihydroxybenzo
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E, 68(12), o3382.
  • Benzyl Protection. Common Organic Chemistry.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021, June 22).
  • Synthesis process of methylparaben.
  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • METHYL p-HYDROXYBENZO
  • Alcohol Protecting Groups.
  • Methyl 4-benzyloxy-2-hydroxybenzo
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 148-154.
  • Application Note and Protocol: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. Benchchem.
  • Methyl 4-(benzyloxy)
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
  • Process for the decolorization and purification of p-hydroxybenzoic acid.
  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube.
  • Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzo
  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • (Benzoylamino)methyl 4-Hydroxybenzoate.
  • Alkylation of Phenol: A Mechanistic View.
  • debenzylation | protection and deprotection of benzyl ether. (2025, November 29). YouTube.
  • A new method for the deprotection of benzyl ethers or the selective protection of alcohols.
  • C- or O-Alkylation? (2012, November 21). ChemistryViews.

Sources

Optimizing reaction conditions for high yield of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in the development of pharmaceuticals and advanced materials, Methyl 4-(benzyloxy)-2-hydroxybenzoate is a molecule of significant interest.[1][2] Its synthesis, primarily achieved through a regioselective Williamson ether synthesis, presents unique challenges that can impact yield, purity, and scalability. The starting material, methyl 2,4-dihydroxybenzoate, possesses two hydroxyl groups of differing reactivity, making precise control of the reaction conditions paramount for success.[3]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of this compound. Structured in a practical question-and-answer format, this guide addresses common experimental hurdles with scientifically grounded explanations and actionable troubleshooting strategies.

Technical Troubleshooting & Optimization Guide

Frequently Asked Questions (FAQs)

Q1: I'm getting a significant amount of the di-benzylated byproduct, Methyl 2,4-bis(benzyloxy)benzoate. How can I improve the selectivity for mono-benzylation at the 4-position?

Answer: This is a classic selectivity challenge in this synthesis. The formation of the di-benzylated product occurs when both the C4 and C2 hydroxyl groups are alkylated. The key to achieving high selectivity for the desired 4-O-benzylated product lies in exploiting the inherent differences in the acidity and nucleophilicity of the two hydroxyl groups.

  • Underlying Principle: The hydroxyl group at the C4 position is more acidic and sterically more accessible than the hydroxyl group at the C2 position. The C2-hydroxyl group is engaged in a strong intramolecular hydrogen bond with the adjacent methyl ester's carbonyl oxygen. This hydrogen bonding significantly reduces its nucleophilicity, making it less likely to react, especially under mild basic conditions.

  • Actionable Solutions:

    • Stoichiometry Control: Use a slight excess, but not a large one, of the benzylating agent. A molar ratio of 1.1 to 1.2 equivalents of benzyl chloride or benzyl bromide to 1.0 equivalent of methyl 2,4-dihydroxybenzoate is a good starting point.[2]

    • Choice of Base: Employ a mild, non-nucleophilic inorganic base. Anhydrous potassium carbonate (K₂CO₃) is the most commonly cited and effective base for this transformation.[2] It is strong enough to selectively deprotonate the more acidic C4-hydroxyl group without significantly affecting the C2-hydroxyl. Avoid strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH), which can deprotonate both hydroxyl groups, leading to the di-substituted product and potentially causing hydrolysis of the methyl ester.

    • Reaction Temperature: Maintain a moderate reaction temperature. Refluxing in a solvent like methyl ethyl ketone (MEK) or acetone provides sufficient energy for the reaction to proceed without being so harsh as to overcome the activation energy for the C2-alkylation.[2]

Q2: My reaction yield is consistently low, even with minimal byproduct formation. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, often related to incomplete reactions or degradation of materials.

  • Underlying Principles: The Williamson ether synthesis is an Sₙ2 reaction.[4][5] Its efficiency depends on the effective concentration of the phenoxide nucleophile, the reactivity of the electrophile (benzyl halide), and the absence of competing reactions or inhibitors.

  • Actionable Solutions:

    • Incomplete Deprotonation: If your base is weak or not present in sufficient quantity (a common recommendation is ~1.5 equivalents), the concentration of the reactive phenoxide will be low.[2] Ensure you are using at least 1.5 molar equivalents of finely ground, anhydrous K₂CO₃.

    • Reaction Time: This reaction can be slow. Published procedures often call for refluxing for 12 hours or more to ensure the reaction goes to completion.[2] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like methyl ethyl ketone (MEK), acetone, or acetonitrile are ideal as they solvate the cation (K⁺) but not the phenoxide anion, leaving it highly nucleophilic.[6] Avoid protic solvents (like ethanol or water) which can solvate the nucleophile and reduce its reactivity.

    • Reagent Quality: Ensure your benzyl chloride or bromide is of high purity and not degraded. Likewise, the solvent must be anhydrous, as water can hydrolyze the reagents and interfere with the base.

Q3: I am observing an unknown impurity with a similar polarity to my product, making purification difficult. What could it be?

Answer: Besides the di-benzylated product, the most likely impurity is the isomeric product, Methyl 2-(benzyloxy)-4-hydroxybenzoate. While the 4-O-alkylation is heavily favored, a small amount of 2-O-alkylation can occur.

  • Underlying Principle: Although the C2-hydroxyl is less reactive, under prolonged heating or with slightly stronger basic conditions, it can be deprotonated and subsequently alkylated. C-alkylation, where the benzyl group attaches directly to the aromatic ring, is also a possible side reaction for phenols but is less common under these conditions.[6]

  • Actionable Solutions:

    • Improve Selectivity: Revisit the solutions for Q1. Using a milder base like cesium bicarbonate (CsHCO₃) has been shown to provide excellent regioselectivity in similar systems and may be worth investigating.[7]

    • Purification Strategy: Careful purification is key. The desired product, this compound, is typically a white solid.

      • Column Chromatography: This is the most effective method for separating isomers. A silica gel column using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate) is reported to give good separation.[2]

      • Recrystallization: After column chromatography, recrystallization from a suitable solvent like ethanol can further enhance purity and yield colorless crystalline plates of the final product.[1][2]

Q4: How can I effectively monitor the reaction's progress to determine the optimal stopping point?

Answer: Thin Layer Chromatography (TLC) is the most straightforward and effective method for monitoring this reaction.

  • TLC Procedure:

    • Prepare your TLC plate: Use a silica gel plate.

    • Spotting: On the baseline, apply three separate spots:

      • SM: A solution of your starting material (methyl 2,4-dihydroxybenzoate).

      • CO: A co-spot containing both the starting material and the reaction mixture.

      • RXN: A sample taken directly from your reaction mixture.

    • Eluent: Use a mobile phase that gives good separation. A mixture of 20-30% ethyl acetate in hexane is a good starting point.

    • Visualization: Visualize the plate under a UV lamp (254 nm). The aromatic rings will show up as dark spots.

  • Interpretation: The starting material is more polar (due to two free hydroxyl groups) and will have a lower Rf value. The desired product is less polar and will have a higher Rf value. The di-benzylated byproduct will be even less polar and have the highest Rf value. The reaction is complete when the spot corresponding to the starting material has completely disappeared from the "RXN" lane.

Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the synthesis of this compound.

ParameterRecommended ConditionRationale & Reference
Starting Material Methyl 2,4-dihydroxybenzoateKey precursor.[8]
Benzylating Agent Benzyl Chloride (BnCl) or Benzyl Bromide (BnBr)BnBr is more reactive, but BnCl is commonly and successfully used.[2]
Molar Ratio 1.0 (SM) : 1.2 (BnCl) : 1.5 (Base)A slight excess of the alkylating agent drives the reaction to completion while minimizing di-alkylation.[2]
Base Anhydrous Potassium Carbonate (K₂CO₃)Mild base that provides high regioselectivity for the more acidic 4-OH group.[2]
Solvent Methyl Ethyl Ketone (MEK) or AcetonePolar aprotic solvent that promotes the Sₙ2 mechanism.[2][6]
Temperature Reflux (~80 °C for MEK)Provides sufficient energy for the reaction without promoting side reactions.[2][9]
Reaction Time 12-24 hoursMonitor by TLC until starting material is consumed.[2]

Visualizing the Process

Reaction Mechanism & Selectivity

The diagram below illustrates the selective synthesis pathway. The key step is the preferential deprotonation of the C4-hydroxyl group due to its higher acidity and the deactivating effect of intramolecular hydrogen bonding on the C2-hydroxyl group.

G SM Methyl 2,4-dihydroxybenzoate Phenoxide 4-Phenoxide Intermediate (Nucleophile) SM->Phenoxide Preferential deprotonation of more acidic 4-OH Base K₂CO₃ (Base) Product Methyl 4-(benzyloxy)- 2-hydroxybenzoate Phenoxide->Product SN2 Attack AlkylHalide Benzyl Chloride (Electrophile)

Caption: Reaction mechanism for selective 4-O-benzylation.

Experimental Workflow

This workflow outlines the major stages of the synthesis from setup to final product analysis.

workflow start Reagent Preparation (Dry Solvents, Grind Base) setup Reaction Setup (Inert Atmosphere) start->setup reaction Reflux (e.g., 12h at 80°C) Monitor by TLC setup->reaction workup Workup (Filtration, Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify recrystal Recrystallization (e.g., from Ethanol) purify->recrystal product Final Product Analysis (NMR, MS, MP) recrystal->product

Caption: Standard experimental workflow for the synthesis.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common experimental issues.

troubleshoot rect rect sol sol start Poor Yield or Purity? check_selectivity Di-benzylated or Isomeric Impurities? start->check_selectivity Yes check_completion Starting Material Remains? start->check_completion No check_selectivity->check_completion No sol1 Reduce BnCl equivalents Use milder base (K₂CO₃) Ensure moderate temp check_selectivity->sol1 Yes sol2 Increase reaction time Ensure base is anhydrous & sufficient Use polar aprotic solvent check_completion->sol2 Yes sol3 Review purification (Column chromatography, Recrystallization) check_completion->sol3 No

Caption: A logical guide for troubleshooting common synthesis problems.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2]

Materials:

  • Methyl 2,4-dihydroxybenzoate (1.0 eq)

  • Benzyl chloride (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Methyl ethyl ketone (MEK), anhydrous

  • Chloroform or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2,4-dihydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent and Reagent Addition: Add anhydrous methyl ethyl ketone (MEK) to the flask to create a stirrable suspension. Add benzyl chloride (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress using TLC. Continue refluxing for 12-24 hours, or until the starting material is no longer visible on the TLC plate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid residue with a small amount of chloroform or ethyl acetate.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of chloroform or dichloromethane.

    • Purify the crude product by column chromatography on silica gel. Elute with a solvent system of 5% ethyl acetate in hexane, gradually increasing the polarity if necessary.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Recrystallization:

    • Dissolve the purified solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the resulting colorless crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield pure this compound.

References

  • CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid. Google Patents.
  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Yamamoto, H., & Tsubogo, T. (2020). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters, 22(1), 134-138. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E, E68, o3382. Available at: [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Department of Chemistry. Available at: [Link]

  • US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents.
  • US20180162799A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. Google Patents.
  • CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Google Patents.
  • Nguyen, V. D., et al. (2021). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 79, 153239. Available at: [Link]

  • Tanaka, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. NCBI Bookshelf. Available at: [Link]

  • Kulkarni, A. A., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1421. Available at: [Link]

  • Leahy Denlinger, K., et al. (2018). Control reactions to determine the origin of the side product benzyl benzoate. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry, 47(34), 15993-16002. Available at: [Link]

  • Bui, L. N., et al. (2007). Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]

  • Vibzz Lab. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube. Available at: [Link]

  • FAO/WHO Expert Committee on Food Additives. METHYL p-HYDROXYBENZOATE. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Fun, H. K., et al. (2010). Methyl 2-(4-hydroxybenzoyl)benzoate. Acta Crystallographica Section E, E66, o1232. Available at: [Link]

  • US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid. Google Patents.
  • Palakshamurthy, B.S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. RRI Digital Repository. Available at: [Link]

  • Green, D. W., et al. (2020). Multi-task Bayesian Optimization of Chemical Reactions. ChemRxiv. Available at: [Link]

  • Pop, A., et al. (2015). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Journal of Horticulture, Forestry and Biotechnology, 19(2), 287-292. Available at: [Link]

  • Delaude, L. (1998). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available at: [Link]

  • Claire, C., et al. (1997). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 54(3), 243-252. Available at: [Link]

Sources

Preventing etherification side products in benzyloxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of benzyloxybenzoates. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this common yet nuanced chemical transformation. Here, we address frequently encountered challenges, with a focus on preventing the formation of undesired etherification byproducts. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience to ensure you can optimize your synthetic protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing benzyloxybenzoates?

A1: The most common method for preparing benzyloxybenzoates is a variation of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this process, a phenoxide, generated by deprotonating a hydroxybenzoate with a suitable base, acts as a nucleophile. This nucleophile then attacks the benzylic carbon of a benzyl halide (e.g., benzyl bromide), leading to the formation of the desired benzyloxybenzoate and displacing the halide ion.[3]

Q2: What are the most common side products in benzyloxybenzoate synthesis, and why do they form?

A2: The primary side reactions of concern are:

  • Dibenzyl Ether Formation: This occurs when the benzyl alkoxide, formed from the reaction of the base with residual benzyl alcohol (an impurity in benzyl halide) or through the hydrolysis of the benzyl halide, reacts with another molecule of benzyl halide.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can be attacked at the oxygen atom (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[3][4] C-alkylation leads to the formation of benzyl-substituted hydroxybenzoates.

  • Elimination (E2) Reactions: While less common with benzyl halides due to the lack of a beta-hydrogen on the aromatic ring, if substituted benzyl halides are used, elimination can compete with substitution, especially at higher temperatures and with sterically hindered bases.[3]

Q3: How critical is the choice of base in this synthesis?

A3: The choice of base is paramount as it influences the deprotonation of the starting hydroxybenzoate to form the reactive phenoxide. For phenols, which are more acidic than aliphatic alcohols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[3] Stronger bases such as sodium hydride (NaH) can also be used, but care must be taken to avoid side reactions.[1][3] The basicity of the chosen reagent can also promote elimination side reactions.[3]

Q4: Can the solvent choice impact the reaction's success?

A4: Absolutely. The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for Williamson ether synthesis.[2][3] These solvents effectively solvate the cation of the phenoxide salt, leaving a more "naked" and highly reactive phenoxide anion, which favors the desired SN2 reaction.[3] Protic solvents, on the other hand, can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity.[3]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Benzyloxybenzoate

If you are experiencing a low yield of your target product, consider the following potential causes and solutions:

Potential Cause Recommended Action
Incomplete Deprotonation The base may be too weak or insufficient in quantity to fully deprotonate the starting hydroxybenzoate. Consider using a stronger base (e.g., NaH) or a slight excess of a weaker base like K₂CO₃.[3]
Poor Nucleophilicity of the Phenoxide If using a protic solvent, it may be solvating your phenoxide, thus reducing its reactivity. Switch to a polar aprotic solvent such as DMF or acetonitrile to enhance nucleophilicity.[2][3]
Low Reaction Temperature The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring for the formation of side products.[5] A typical temperature range for this reaction is 50-100 °C.[2]
Impure Starting Materials Ensure your hydroxybenzoate and benzyl halide are pure. Water contamination can quench the phenoxide and hydrolyze the benzyl halide.
Problem 2: Significant Formation of Dibenzyl Ether

The presence of a significant amount of dibenzyl ether suggests a competing reaction pathway. Here's how to address it:

Potential Cause Recommended Action
Presence of Benzyl Alcohol Your benzyl halide starting material may contain benzyl alcohol as an impurity. Purify the benzyl halide before use.
Hydrolysis of Benzyl Halide Moisture in the reaction can hydrolyze the benzyl halide to benzyl alcohol, which then forms dibenzyl ether. Ensure all glassware is dry and use anhydrous solvents.
Excess Base A large excess of a strong base can promote side reactions. Use a stoichiometric amount or a slight excess of the base.
Problem 3: C-Alkylation Products Detected

The formation of C-alkylated byproducts indicates that the reaction is not selective for O-alkylation. To improve selectivity:

Potential Cause Recommended Action
Solvent Effects The choice of solvent can significantly influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[3]
Counter-ion Effects The nature of the counter-ion (e.g., Na⁺, K⁺) can also play a role. While more complex to control, sometimes changing the base can alter the selectivity.
Phase Transfer Catalysis The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can enhance the rate of O-alkylation by improving the solubility of the phenoxide in the organic phase.[2][4]

Visualizing Reaction Pathways

To better understand the desired reaction versus the primary side reaction, consider the following diagram:

cluster_0 Main Reaction Pathway (SN2) cluster_1 Side Reaction Pathway Hydroxybenzoate Hydroxybenzoate Phenoxide Phenoxide Intermediate Hydroxybenzoate->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Benzyloxybenzoate Desired Product: Benzyloxybenzoate Phenoxide->Benzyloxybenzoate O-Alkylation BenzylHalide Benzyl Halide BenzylHalide->Benzyloxybenzoate O-Alkylation Phenoxide_side Phenoxide Intermediate C_Alkylated Side Product: C-Alkylated Phenol Phenoxide_side->C_Alkylated C-Alkylation BenzylHalide_side Benzyl Halide BenzylHalide_side->C_Alkylated C-Alkylation

Figure 1. Competing O- and C-alkylation pathways in benzyloxybenzoate synthesis.

Experimental Protocol: Optimized Synthesis of Ethyl 4-(Benzyloxy)benzoate

This protocol is a general guideline for the synthesis of a benzyloxybenzoate, specifically ethyl 4-(benzyloxy)benzoate, and may require optimization for different substrates.[4]

Materials:

  • Ethyl 4-hydroxybenzoate

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-hydroxybenzoate (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq.) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Alkylating Agent Addition: Slowly add benzyl bromide (1.1 eq.) to the stirring suspension.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.[4]

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ethyl 4-(benzyloxy)benzoate.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during benzyloxybenzoate synthesis.

Start Start Synthesis Monitor Monitor Reaction (TLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup and Purification Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No LowYield Low Yield? Workup->LowYield Success Successful Synthesis CheckBase Check Base/Solvent Troubleshoot->CheckBase LowYield->Success No, yield is acceptable SideProducts Side Products? LowYield->SideProducts No LowYield->CheckBase Yes CheckPurity Check Starting Material Purity SideProducts->CheckPurity No IdentifySideProducts Identify Side Products (NMR, MS) SideProducts->IdentifySideProducts Yes CheckTemp Adjust Temperature CheckBase->CheckTemp CheckTemp->CheckPurity CheckPurity->Start OptimizeConditions Optimize Conditions (Solvent, Base, Temp) IdentifySideProducts->OptimizeConditions OptimizeConditions->Start

Figure 2. A systematic workflow for troubleshooting benzyloxybenzoate synthesis.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • RSC Publishing. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. (2020-06-25). Available from: [Link]

  • Muhammad, I., et al. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Available from: [Link]

  • ResearchGate. Approaches to the selective benzylation of the primary hydroxyl group. Available from: [Link]

  • Google Patents. Method of making benzylated phenols.
  • Organic Syntheses. Benzyl benzoate. Available from: [Link]

  • Indian Academy of Sciences. One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Available from: [Link]

  • ResearchGate. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Available from: [Link]

  • ResearchGate. Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. Available from: [Link]

  • Sciencemadness Discussion Board. Ethyl benzoate synthesis. (2018-03-12). Available from: [Link]

  • ResearchGate. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. Available from: [Link]

Sources

Technical Support Center: Minimizing Decarboxylation During Hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for hydroxybenzoate synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unintended decarboxylation. As your Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the issues to empower your experimental design and troubleshooting processes.

Decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂), is a common and often frustrating side reaction during the synthesis of hydroxybenzoates.[1] It leads to reduced yields and the formation of phenolic impurities that can complicate purification. This hub will equip you with the foundational knowledge, practical strategies, and detailed protocols to control this reaction.

Fundamental Principles: Why Does Decarboxylation Occur?

Understanding the mechanism is the first step toward prevention. The decarboxylation of hydroxybenzoic acids is not like the simple loss of CO₂ from aliphatic beta-keto acids.[2] It is a thermally-driven process significantly influenced by the electronic properties of the aromatic ring and the reaction conditions.

The key lies in the stability of the intermediate formed after the C-C bond breaks. The hydroxyl group(s) on the aromatic ring play a crucial role. Through resonance, they can stabilize the negative charge that develops on the ring during the transition state, thereby lowering the activation energy for CO₂ loss. This is particularly true for hydroxybenzoates where the hydroxyl group is ortho or para to the carboxyl group, as this allows for the formation of a stabilized dienone intermediate.

Several factors provide the necessary energy or catalytic action for this process:

  • Heat: Provides the primary activation energy to break the aryl C-COOH bond.

  • pH (Acidity/Basicity): Both acidic and basic conditions can facilitate decarboxylation, albeit through different mechanisms.[3] High pH can lead to the formation of phenoxide ions, which can impact stability, while acidic conditions can protonate the carboxyl group, influencing the reaction pathway.[3][4][5]

  • Catalysts: Trace metals or specific enzymes (decarboxylases) can dramatically accelerate the rate of decarboxylation.[1]

Below is a generalized mechanism illustrating the process.

Caption: Generalized thermal decarboxylation of a hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered in the lab.

Q1: My Kolbe-Schmitt reaction is giving me a high yield of phenol instead of salicylic acid. What's the primary cause? A: This is a classic sign of excessive temperature. The Kolbe-Schmitt reaction, which carboxylates phenols, operates at high temperatures (typically 125-200°C).[6] However, if the temperature is too high or held for too long, the thermodynamically favored decarboxylation of the product will dominate. The desired salicylic acid product decarboxylates back to the phenol starting material.

Q2: I'm working with a dihydroxybenzoic acid (e.g., 2,4-dihydroxybenzoic acid) and it seems much less stable than salicylic acid. Why? A: The stability of hydroxybenzoates decreases with an increasing number of hydroxyl groups. Dihydroxy- and trihydroxybenzoic acids are significantly more electron-rich than monohydroxy versions. This increased electron density from the additional -OH groups further stabilizes the transition state for decarboxylation, making them more prone to losing CO₂ at lower temperatures.[7]

Q3: Does pH matter during workup and purification? A: Absolutely. Exposing certain hydroxybenzoates, like gallic acid and caffeic acid, to high pH conditions can lead to degradation, which may include decarboxylation.[4][5] It's generally advisable to perform aqueous workups under neutral or mildly acidic conditions and to avoid prolonged exposure to strong bases, especially at elevated temperatures.

Q4: Can my choice of metal salt in the Kolbe-Schmitt reaction affect the outcome? A: Yes. The choice of alkali metal phenoxide is critical. Sodium phenoxide tends to favor ortho-carboxylation to produce salicylic acid. In contrast, using potassium phenoxide often favors the formation of the para-isomer, 4-hydroxybenzoic acid.[8] This is due to differences in the coordination of the metal cation with the phenoxide and carbon dioxide.

In-Depth Troubleshooting Guides

This section provides structured approaches to solving specific experimental failures.

Scenario 1: Low Yield of Target Hydroxybenzoate

You've completed your synthesis (e.g., a carboxylation reaction) but the final yield of the desired hydroxybenzoic acid is significantly lower than expected, and you detect the corresponding phenol as the major byproduct.

Troubleshooting_LowYield start Observation: Low Yield & Phenol Byproduct check_temp Step 1: Analyze Reaction Temperature Was the temperature accurately controlled and within the literature range for your specific substrate? start->check_temp temp_high Probable Cause: Excessive thermal energy is promoting the reverse decarboxylation reaction. check_temp:f1->temp_high No check_atm Step 2: Verify Reaction Atmosphere Was the reaction run under sufficient CO₂ pressure (for carboxylation)? check_temp:f1->check_atm Yes temp_solution Solution: - Reduce reaction temperature by 10-20 °C. - Decrease reaction time. - For Kolbe-Schmitt, ensure even heating to avoid localized hotspots. temp_high->temp_solution atm_low Probable Cause: Le Chatelier's Principle. Low CO₂ pressure shifts the equilibrium towards the starting materials (phenol), favoring decarboxylation. check_atm:f1->atm_low No check_reagents Step 3: Examine Reagents & pH Were reagents anhydrous? Was the workup pH controlled? check_atm:f1->check_reagents Yes atm_solution Solution: - Ensure the reaction vessel is properly sealed. - Increase the initial CO₂ pressure according to established protocols (e.g., up to 100 atm for Kolbe-Schmitt). - Use a CO₂ atmosphere during the entire heating phase. atm_low->atm_solution reagents_issue Probable Cause: - Moisture can interfere with phenoxide formation. - A highly basic or acidic workup at elevated temperatures can cause product degradation. check_reagents:f1->reagents_issue No reagents_solution Solution: - Use freshly dried phenol and reagents. - During workup, acidify slowly and with cooling (ice bath) to precipitate the product. - Maintain the pH in a mildly acidic to neutral range (pH 3-6) if possible. reagents_issue->reagents_solution

Caption: Troubleshooting workflow for low yields in hydroxybenzoate synthesis.

Scenario 2: Product Decomposes During Purification

Your initial reaction appears successful based on crude analysis (TLC, crude NMR), but you experience significant product loss and formation of phenolic impurities during recrystallization or chromatography.

  • Probable Cause: The thermal stability of your hydroxybenzoate is being exceeded during the purification step. Many hydroxybenzoic acids, especially poly-hydroxylated ones, can decarboxylate in solution when heated, even without catalysts.[7] Salicylic acid itself begins to decompose above 150°C.[9][10]

  • Causality Explained: Solvents used for recrystallization often require heating to dissolve the compound. This prolonged heating, even at temperatures below the compound's melting point, can be sufficient to initiate decarboxylation. The presence of residual acidic or basic impurities from the workup can catalyze this degradation.

  • Solution & Self-Validation:

    • Lower Temperature Purification: Opt for recrystallization solvents with lower boiling points. If high-boiling solvents like water or ethanol are necessary, perform the dissolution under reduced pressure (using a rotary evaporator) to lower the solvent's boiling point.

    • Solvent Selection: Choose a solvent system where your product is sparingly soluble at room temperature but highly soluble when hot, minimizing the required heating time.

    • pH Neutralization: Before concentrating the solution for purification, ensure its pH is near neutral. Wash the organic extract containing your product with a mild buffer if necessary.

    • Validate Stability: Before attempting a bulk purification, take a small aliquot of your crude product, dissolve it in the intended recrystallization solvent, heat it to the target temperature for the expected duration, and re-analyze by TLC or LCMS. If a new spot corresponding to the phenol byproduct appears, your purification conditions are too harsh.

Preventative Strategies & Best Practices

Proactive experimental design is more effective than reactive troubleshooting.

Control of Key Reaction Parameters

The table below summarizes the critical parameters and their impact on decarboxylation.

ParameterImpact on DecarboxylationRecommended Control StrategyRationale
Temperature High Impact: Rate increases exponentially with temperature.Operate at the lowest effective temperature for the primary reaction. Use an oil bath for uniform heat distribution.Minimizes the thermal energy available to overcome the activation barrier for C-C bond cleavage.[11]
**Pressure (CO₂) **High Impact (for Carboxylation): Maintain a constant, high pressure of CO₂ throughout the reaction.According to Le Chatelier's principle, high CO₂ concentration shifts the equilibrium towards the carboxylated product, suppressing decarboxylation.[12]
pH (Reaction & Workup) Medium Impact: Extremes in pH can catalyze degradation.Maintain reaction pH as specified. During workup, neutralize carefully and avoid prolonged exposure to strong acids/bases, especially with heat.[4][5]Both phenoxide (high pH) and protonated carboxyl (low pH) forms can have pathways for degradation. Stability is often greatest near neutral pH.[3]
Atmosphere Low Impact (General): For reactions not involving CO₂, an inert atmosphere (N₂ or Ar) can prevent side reactions but won't stop thermal decarboxylation.Prevents oxidative side reactions but does not directly inhibit the unimolecular decarboxylation process.
Catalyst Considerations

While the Kolbe-Schmitt reaction itself is typically uncatalyzed, other carboxylation or decarboxylation-sensitive reactions may involve catalysts.

  • Avoid Unwanted Metals: Be aware that certain transition metals can catalyze decarboxylation. Ensure glassware is scrupulously clean.

  • Enzymatic Routes: For specific transformations, consider using decarboxylase enzymes which operate under very mild, aqueous conditions (e.g., near room temperature and neutral pH).[13][14] This approach can completely avoid thermal degradation but is substrate-specific.

Protocols & Methodologies

Protocol 1: General Procedure for Minimizing Decarboxylation in a Kolbe-Schmitt Reaction

This protocol for the synthesis of salicylic acid from phenol highlights key control points.

  • Reagent Preparation: Ensure phenol is dry. Use freshly opened, anhydrous sodium hydroxide to prepare the sodium phenoxide. All glassware must be oven-dried.

  • Phenoxide Formation: React phenol with an equimolar amount of NaOH in a suitable vessel. Remove all water under vacuum, heating gently, until a completely dry, powdered sodium phenoxide is obtained.

  • Carboxylation:

    • Transfer the dry sodium phenoxide to a high-pressure autoclave.

    • Seal the vessel and purge with dry CO₂ gas.

    • Pressurize the autoclave to 70-100 atm with CO₂.

    • Begin stirring and slowly heat the vessel to 125°C. Crucially, do not exceed 130-140°C.

    • Maintain the reaction for 4-6 hours, monitoring temperature and pressure closely.

  • Workup and Isolation:

    • Cool the reactor to room temperature before venting the CO₂ pressure.

    • Dissolve the solid product in cold water.

    • Transfer the aqueous solution to a beaker placed in an ice bath.

    • Slowly and with vigorous stirring, add concentrated sulfuric acid or hydrochloric acid until the pH is ~2-3. Salicylic acid will precipitate.

    • The cold temperature of the workup is critical to prevent any localized heating during neutralization, which could cause decarboxylation of the product.

  • Purification:

    • Collect the crude salicylic acid by filtration.

    • Recrystallize from hot water. Dissolve the solid in the minimum amount of boiling water and allow it to cool slowly. Avoid prolonged boiling.

Protocol 2: Stability Test for a Novel Hydroxybenzoate

Use this method to determine the thermal stability of a new or sensitive product before attempting large-scale purification.

  • Sample Preparation: Prepare three small, identical samples (~5-10 mg) of your crude, dried hydroxybenzoate.

  • Control Sample: Dissolve Sample 1 in a suitable NMR solvent containing an internal standard (e.g., dimethyl sulfoxide-d₆ with a known amount of mesitylene). Acquire a quantitative ¹H NMR spectrum. This is your T=0 reference.

  • Thermal Stress Test:

    • Dissolve Sample 2 in the proposed purification solvent (e.g., 1 mL of ethanol) in a vial.

    • Heat the vial at the target purification temperature (e.g., 78°C) for 1 hour.

    • Remove the solvent under vacuum without excessive heat.

    • Dissolve the residue in the same NMR solvent/standard mixture as the control and acquire a quantitative ¹H NMR.

  • Extended Stress Test: Repeat the process for Sample 3, but heat for 4 hours.

  • Analysis: Compare the integrals of the product peaks relative to the internal standard in all three spectra. A decrease in the product-to-standard ratio and the appearance of new peaks corresponding to the decarboxylated phenol will quantify the degree of decomposition under your proposed conditions.

References

  • Grokipedia. Kolbe–Schmitt reaction.
  • van Berkel, W. J. H., et al. (1995). Purification and properties of 4-hydroxybenzoate 1-hydroxylase (decarboxylating), a novel flavin adenine dinucleotide-dependent monooxygenase from Candida parapsilosis CBS604. Journal of Bacteriology, 177(19), 5630-5637.
  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Available from: [Link]

  • Macheroux, P., et al. (2010). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. Journal of Biological Chemistry, 285(37), 28863-28872.
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Available from: [Link]

  • RCSB Protein Data Bank. (2017). Structure-Based Mechanism for Oxidative Decarboxylation Reactions Mediated by Amino Acids and Heme Propionates in Coproheme Decarboxylase (HemQ). Available from: [Link]

  • Zhang, Y., et al. (2022). Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. Green Chemistry, 24(15), 5957-5965. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • Wikipedia. (n.d.). Decarboxylation. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2019). About the Thermal Behavior of Acetylsalicylic Acid and Aspirin®. Available from: [Link]

  • Wang, L., et al. (2023). Synthesis of Multiple Emission Carbon Dots from Dihydroxybenzoic Acid via Decarboxylation Process. Nanomaterials, 13(14), 2068. Available from: [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available from: [Link]

  • Pu, M., et al. (2019). Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids. ACS Catalysis, 9(6), 5437-5442. Available from: [Link]

  • ResearchGate. (n.d.). Effects of temperature and pH on the activity of phenolic acid decarboxylase from S. mobaraense (SmPAD). Available from: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108. Available from: [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Salicylic acid. Available from: [Link]

  • ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. Available from: [Link]

  • Google Patents. (n.d.). Preparation of 2,4-dihydroxybenzoic acid.
  • NIST WebBook. (n.d.). Salicylic acid. Available from: [Link]

  • MDPI. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Available from: [Link]

  • ResearchGate. (2015). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Available from: [Link]

  • ACS Publications. (2005). Mechanism of the Kolbe−Schmitt Reaction. Structure of the Intermediate Potassium Phenoxide−CO2 Complex. Available from: [Link]

  • ResearchGate. (2007). Purification and properties of phenolic acid decarboxylase from Candida guilliermondii. Available from: [Link]

  • YouTube. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Available from: [Link]

  • ResearchGate. (2018). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Available from: [Link]

  • SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Available from: [Link]

  • Pearson. (n.d.). Kolbe-Schmidt Reaction: Videos & Practice Problems. Available from: [Link]

  • Environmental Science: Processes & Impacts. (2020). pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds: implications for brown carbon formation and evolution. Available from: [Link]

  • JACS Au. (2021). Decarboxylation in Natural Products Biosynthesis. Available from: [Link]

  • MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation UsingCO2 and In Situ Product Removal. Available from: [Link]

  • Journal of Pharmaceutical Research International. (2023). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2019). About the Thermal Behavior of Acetylsalicylic Acid and Aspirin. Available from: [Link]

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Troubleshooting low yields in Methyl 4-(benzyloxy)-2-hydroxybenzoate preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate. This molecule is a crucial intermediate in the development of pharmaceuticals, liquid crystals, and other advanced materials.[1][2][3] The most common synthetic route involves the regioselective O-alkylation of methyl 2,4-dihydroxybenzoate with a benzyl halide, a classic example of the Williamson ether synthesis.[2][4]

While theoretically straightforward, this synthesis is often plagued by challenges that can lead to significantly lower-than-expected yields. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered during this procedure, providing you with the causal explanations and actionable protocols to optimize your results.

Reaction Overview: The Williamson Ether Synthesis Pathway

The target synthesis is achieved by reacting methyl 2,4-dihydroxybenzoate with a benzylating agent in the presence of a base. The primary desired reaction is the selective benzylation of the hydroxyl group at the C4 position, which is more acidic and less sterically hindered than the C2 hydroxyl group.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products & Byproducts A Methyl 2,4-dihydroxybenzoate D Phenoxide Anion at C4 A->D Deprotonation S3 Unreacted Starting Material A->S3 Incomplete Reaction B Benzyl Halide (e.g., BnCl) P This compound (Desired Product) B->P SN2 Attack C Base (e.g., K₂CO₃) D->P SN2 Attack S2 Methyl 2-(benzyloxy)-4-hydroxybenzoate (Isomeric Impurity) D->S2 Attack at C2 (minor) S1 Methyl 2,4-bis(benzyloxy)benzoate (Dialkylation) P->S1 Further Alkylation

Caption: Desired reaction pathway and common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis can typically be attributed to one or more of the following five areas:

  • Incomplete Deprotonation: The reaction is initiated by the deprotonation of a phenolic hydroxyl group. If the base is not strong enough or used in insufficient quantity, a significant portion of your starting material will remain unreacted.[5]

  • Competing Side Reactions: The starting material has two hydroxyl groups, creating the potential for non-selective reactions. The most common side reactions are the formation of a dialkylated byproduct and alkylation at the less-favored C2 position.[6] Elimination (E2) of the benzyl halide can also occur, though it is less common with primary halides.[5][7]

  • Suboptimal Reaction Conditions: Time, temperature, and solvent choice are critical. Insufficient heating or reaction time can lead to an incomplete reaction, while excessive heat can promote the formation of side products. The solvent plays a crucial role in solvating the phenoxide ion and influencing its nucleophilicity.[5]

  • Reagent Quality: The purity of your starting materials and the dryness of your solvent are paramount. Water in the reaction mixture can consume the base and hydrolyze the ester, while impurities in the benzyl halide can introduce unwanted side reactions.

  • Workup and Purification Losses: The desired product can be lost during aqueous workup if emulsions form or if the pH is not controlled. Inefficient purification, particularly during column chromatography, can also significantly reduce the isolated yield.[8]

Q2: I'm seeing a large amount of unreacted methyl 2,4-dihydroxybenzoate in my final analysis. How can I drive the reaction to completion?

This is a classic sign of incomplete deprotonation. The base is responsible for generating the nucleophilic phenoxide ion that attacks the benzyl halide. Here’s how to address this:

  • Choice of Base: While potassium carbonate (K₂CO₃) is commonly used, it is a relatively weak base.[2] If you are experiencing low conversion, consider switching to a stronger or more effective base. Cesium bases, for instance, are known to enhance the rate of O-alkylation due to the "caesium effect," which involves the formation of a looser ion pair, thereby increasing the nucleophilicity of the phenoxide.[6]

  • Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Your solvent must be anhydrous, as any moisture will react with the base, rendering it ineffective.

  • Stoichiometry: Ensure you are using a sufficient molar excess of the base. A common starting point is 1.5 to 2.0 equivalents relative to the methyl 2,4-dihydroxybenzoate.[2]

BaseStrengthCommon SolventKey Considerations
K₂CO₃ ModerateAcetone, MEK, DMFStandard choice, cost-effective. May require higher temperatures and longer reaction times.[2]
Cs₂CO₃ / CsHCO₃ ModerateAcetonitrile, DMFOften provides higher regioselectivity and yields for the 4-O-alkylation.[6]
NaH StrongTHF, DMFVery effective for deprotonation but is non-selective and can increase the risk of dialkylation. Use with caution.[4]
Q3: My primary impurity is the dialkylated product, Methyl 2,4-bis(benzyloxy)benzoate. How can I improve the regioselectivity of the reaction?

Formation of the dialkylated product occurs when the hydroxyl group of your desired product is also deprotonated and reacts with another molecule of benzyl chloride. To minimize this:

  • Control Stoichiometry: This is the most critical factor. Use a slight excess, but not a large excess, of the benzylating agent. A molar ratio of 1.05 to 1.2 equivalents of benzyl chloride to methyl 2,4-dihydroxybenzoate is a good starting point.[2]

  • Slow Addition: Instead of adding all the benzyl chloride at once, add it dropwise to the reaction mixture over 30-60 minutes. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.

  • Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help improve selectivity. Start with refluxing methyl ethyl ketone (MEK) at approximately 80°C and optimize from there.[2][6]

Q4: How can I effectively monitor the reaction's progress to avoid under- or over-reacting?

Active monitoring is essential for optimization. Thin-Layer Chromatography (TLC) is the most convenient method for this purpose.[9]

Protocol for TLC Monitoring:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 1:4 or 1:3 v/v) is a good starting point. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).

  • Procedure:

    • At timed intervals (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).

    • Spot the diluted sample on a TLC plate alongside spots of your starting material and (if available) a reference standard of the product.

    • Develop the plate in the eluent system.

    • Visualize the spots under a UV lamp (254 nm).[9]

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (methyl 2,4-dihydroxybenzoate) has disappeared or is very faint. You will see a new, less polar spot appearing for your product. The dialkylated product will be even less polar (higher Rf) than your desired product.

CompoundExpected Relative Rf
Methyl 2,4-dihydroxybenzoateLowest
This compound Intermediate
Methyl 2,4-bis(benzyloxy)benzoateHighest
Q5: What is the most effective workup and purification strategy to maximize my isolated yield?

A robust purification protocol is critical to remove unreacted starting materials, salts, and byproducts.

  • Initial Workup:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Filter off the inorganic salts (e.g., K₂CO₃).

    • Evaporate the solvent under reduced pressure.

    • Dissolve the resulting crude oil/solid in a water-immiscible organic solvent like ethyl acetate or chloroform.[2]

    • Wash the organic layer sequentially with water, a mild base (e.g., 5% NaHCO₃ solution) to remove any unreacted phenolic starting material, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[10]

  • Purification by Column Chromatography:

    • This is the most effective method for separating the desired product from byproducts.[1][2]

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

    • Eluent: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis of the collected fractions.[2]

  • Final Recrystallization:

    • For obtaining a highly pure, crystalline solid, recrystallization is recommended. Ethanol or a mixture of ethyl acetate and hexane are often suitable solvent systems.[2]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Analysis Analyze Crude Product by TLC/HPLC Start->Analysis P1 High % of Unreacted Starting Material Analysis->P1 Dominant SM Spot P2 Significant Dialkylated Byproduct Analysis->P2 High Rf Impurity P3 Multiple Unidentified Spots Analysis->P3 Complex Mixture P4 Yield Loss During Workup/Purification Analysis->P4 Good Conversion, Poor Recovery S1 - Use stronger base (e.g., Cs₂CO₃) - Ensure anhydrous conditions - Increase base equivalents P1->S1 S2 - Reduce BnCl equivalents (1.05-1.2) - Slow addition of BnCl - Lower reaction temperature P2->S2 S3 - Check reagent purity - Optimize temperature/time - Re-evaluate solvent choice P3->S3 S4 - Optimize extraction pH - Use brine to break emulsions - Refine chromatography gradient P4->S4 End Optimized Yield S1->End S2->End S3->End S4->End

Caption: A logical workflow for diagnosing and fixing low yields.

References

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E, 68(Pt 12), o3382. [Link]

  • Google Patents. (2019). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (2021). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Google Patents. (2003). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Yan, Z., et al. (2011). Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Journal of the Arkansas Academy of Science, 65, 138-141. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(16), 4985. [Link]

  • Wang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 97, 153739. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the impurity profiling of synthesized Methyl 4-(benzyloxy)-2-hydroxybenzoate. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and controlling impurities in this important chemical intermediate. Our goal is to provide not just methods, but a deep understanding of the chemical principles at play, enabling you to troubleshoot and optimize your processes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Process-Related Impurities

Question 1: What are the primary synthesis-related impurities I should expect when preparing this compound?

Answer: The most common and efficient method for synthesizing this compound is through a Williamson ether synthesis.[1] This reaction involves the O-alkylation of methyl 2,4-dihydroxybenzoate with benzyl chloride in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like methyl ethyl ketone or acetone.[2]

Understanding the potential side reactions and unreacted starting materials is the first step in building a robust impurity profile.

  • Causality of Impurity Formation: The reaction relies on the deprotonation of a phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks the electrophilic benzyl chloride in an Sₙ2 reaction. However, several competing reactions and factors can lead to impurities.

Key Potential Process Impurities:

  • Unreacted Starting Materials:

    • Methyl 2,4-dihydroxybenzoate: Incomplete reaction can leave residual starting material.

    • Benzyl Chloride: Often used in slight excess to drive the reaction to completion, any unreacted amount is a potential impurity.

  • By-Products from Competing Reactions:

    • Positional Isomer (Methyl 2-(benzyloxy)-4-hydroxybenzoate): The starting material, methyl 2,4-dihydroxybenzoate, has two hydroxyl groups at the C2 and C4 positions. While the C4-hydroxyl is generally more nucleophilic and sterically accessible, some alkylation can occur at the C2 position, leading to this isomeric impurity.

    • Di-benzylated Product (Methyl 2,4-bis(benzyloxy)benzoate): If the reaction conditions are too harsh (e.g., excessive base, high temperature, or prolonged reaction time), both hydroxyl groups can be alkylated, resulting in this over-alkylation product.

    • Benzyl Alcohol: Can be formed by the hydrolysis of benzyl chloride if water is present in the reaction mixture. It may also be present as an impurity in the starting benzyl chloride.

    • Dibenzyl Ether: Formed via the self-condensation of benzyl alcohol or the reaction of benzyl alcohol with benzyl chloride under basic conditions.

  • Impurities from Reagents:

    • Impurities present in the starting materials or solvents can be carried through the synthesis and appear in the final product. Always use high-purity reagents and solvents.

Question 2: My synthesis involves a strong base like sodium hydride (NaH). Does this change the impurity profile?

Answer: Yes, using a very strong, non-nucleophilic base like sodium hydride (NaH) can significantly alter the impurity profile.

  • Expertise & Experience: While NaH ensures complete and rapid deprotonation of the phenol, its high reactivity can promote side reactions if not controlled carefully.

  • Increased C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired). The use of a strong base in a polar aprotic solvent can sometimes increase the proportion of C-alkylation products, where the benzyl group attaches directly to the carbon skeleton of the benzene ring.

  • Elimination Reactions: While less common with primary halides like benzyl chloride, strong bases can promote elimination (E2) reactions with more substituted or sterically hindered alkyl halides.[3]

For this specific synthesis, a milder base like K₂CO₃ is generally sufficient and offers better control, minimizing the risk of these side reactions.[2]

Section 2: Degradation-Related Impurities

Question 3: What are the likely degradation products of this compound during storage or under stress conditions?

Answer: Understanding potential degradation pathways is critical for developing a stability-indicating analytical method and for defining appropriate storage conditions.[4] Forced degradation studies, as mandated by regulatory bodies like the ICH, are designed to intentionally degrade the sample to identify these products.[5][6]

Primary Degradation Pathways:

  • Hydrolytic Degradation:

    • Ester Hydrolysis: This is a very common degradation pathway for ester-containing compounds.[7] Under acidic or basic conditions, the methyl ester can hydrolyze to form 4-(benzyloxy)-2-hydroxybenzoic acid and methanol. The paraben preservative, methylparaben, is known to degrade to 4-hydroxybenzoic acid.[8][9]

    • Ether Hydrolysis (Debenzylation): The benzyl ether linkage can be cleaved under harsh acidic conditions or via hydrogenolysis to yield methyl 2,4-dihydroxybenzoate and benzyl alcohol.

  • Oxidative Degradation:

    • Phenolic compounds are susceptible to oxidation. The free hydroxyl group at the C2 position can be oxidized, potentially leading to the formation of quinone-type structures or other colored degradation products, especially in the presence of trace metals or light.

  • Photolytic Degradation:

    • Aromatic compounds, particularly those with activating groups like hydroxyls and ethers, can be sensitive to UV or visible light, leading to complex degradation pathways that may involve radical mechanisms.

Workflow for Forced Degradation Studies: The following diagram outlines a typical workflow for conducting forced degradation studies to identify potential degradation products.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) API Prepare Solutions of this compound Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, heat) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 60-80°C, solid state) API->Thermal Photo Photostability (UV/Vis light) API->Photo Analysis Analyze Stressed Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Identify Degradation Products Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Section 3: Analytical Method Development & Troubleshooting

Question 4: I need to develop an HPLC method for impurity profiling. Where do I start, and what are the critical parameters?

Answer: The goal is to develop a stability-indicating method (SIM) , which is an analytical procedure capable of separating and quantifying the active pharmaceutical ingredient (API) from all its potential process impurities and degradation products.[10] Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and effective technique for this purpose.[11]

Step-by-Step HPLC Method Development Strategy:

  • Column Selection: A C18 (octadecylsilane) column is the workhorse for separating moderately polar compounds like benzoate esters and is an excellent starting point. A standard dimension like 150 mm x 4.6 mm with 5 µm particles is suitable for initial development.

  • Mobile Phase Selection:

    • Aqueous Phase (A): An acidic buffer is necessary to suppress the ionization of the phenolic hydroxyl and any carboxylic acid impurities, ensuring good peak shape. Start with 0.1% phosphoric acid or 0.1% formic acid in water.

    • Organic Phase (B): Acetonitrile is generally preferred over methanol as it often provides better resolution and lower backpressure.

  • Elution Mode: A gradient elution is almost always necessary for impurity profiling to resolve early-eluting polar impurities (like starting materials) and late-eluting non-polar impurities (like the di-benzylated product) in a single run.

  • Detection Wavelength: Analyze the UV spectrum of this compound. A wavelength of around 254 nm or 276 nm should provide good sensitivity for the parent compound and most aromatic impurities.[12][13] A Photo Diode Array (PDA) detector is highly recommended as it can help in assessing peak purity.

  • Optimization: Inject a mix of the API and samples from forced degradation studies. Adjust the gradient slope, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the main peak and all impurity peaks.

Typical Starting HPLC Parameters

Parameter Recommended Starting Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Good retention and selectivity for aromatic esters.
Mobile Phase A 0.1% Formic Acid in Water Suppresses ionization for better peak shape. LC-MS compatible.
Mobile Phase B Acetonitrile Good solvent strength and UV transparency.
Gradient 5% B to 95% B over 30 min To elute a wide range of polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Provides reproducible retention times.
Detection PDA at 254 nm Good sensitivity for aromatic compounds.

| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |

Question 5: I have an unknown peak in my chromatogram that doesn't correspond to any of my starting materials. How do I identify it?

Answer: Identifying unknown impurities is a critical activity in drug development and is guided by the ICH Q3A/B identification thresholds.[14][15] A systematic, multi-technique approach is required.

Workflow for Unknown Impurity Identification:

Impurity_ID_Workflow Start Unknown Peak Detected in HPLC-UV LCMS LC-MS Analysis (Accurate Mass - HRMS) Start->LCMS Propose Propose Elemental Formula & Plausible Structures LCMS->Propose MSMS LC-MS/MS Analysis (Fragmentation Pattern) Propose->MSMS Confirm Confirm Structure MSMS->Confirm Isolate Isolate Impurity (Prep-HPLC) NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Isolate->NMR NMR->Confirm Confirm->Isolate If structure still ambiguous Synthesize Synthesize Reference Standard Confirm->Synthesize For qualification Final_Confirm Final Confirmation (Co-injection, Spectral Match) Synthesize->Final_Confirm

Caption: Decision tree for unknown impurity identification.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the first and most powerful step. An LC-MS analysis, especially with a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, will provide the accurate mass of the unknown impurity. This allows you to generate a highly probable elemental formula.[16]

  • MS/MS Fragmentation: By subjecting the impurity's molecular ion to fragmentation (MS/MS), you can obtain structural fragments. This data, combined with knowledge of the synthesis pathway, allows you to piece together the structure like a puzzle.

  • Isolation and NMR Spectroscopy: If the structure is still ambiguous or for absolute confirmation, the impurity must be isolated, typically using preparative HPLC. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) provides definitive structural elucidation.[17] NMR is unparalleled in its ability to determine the precise connectivity of atoms in a molecule.[18]

  • Synthesis and Confirmation: The final, unequivocal proof is to synthesize the proposed impurity structure and confirm that its retention time, mass spectrum, and NMR spectrum match those of the isolated unknown.

Question 6: Why are my impurity levels inconsistent between batches?

Answer: Batch-to-batch variability is a common challenge that points to a lack of control over the reaction parameters.

Troubleshooting Checklist:

  • Purity of Starting Materials: Are you using the same grade and supplier for your methyl 2,4-dihydroxybenzoate and benzyl chloride? Impurities in starting materials are a direct source of final product impurities.

  • Base Stoichiometry and Quality: Is the K₂CO₃ anhydrous and finely powdered? Inconsistent base quality or amount can lead to incomplete reaction (low yield, high starting material) or side reactions.

  • Water Content: Is your solvent truly anhydrous? Water can hydrolyze benzyl chloride to benzyl alcohol, leading to the formation of dibenzyl ether.

  • Temperature Control: Are you maintaining a consistent reaction temperature? Hot spots in the reactor can accelerate side reactions like di-alkylation.

  • Reaction Time: Stopping the reaction too early will leave unreacted starting materials; running it too long can increase by-product formation. The reaction should be monitored by HPLC until completion.

  • Purification Efficiency: Is your purification step (e.g., crystallization or column chromatography) robust and reproducible?[2] Small changes in solvent composition or temperature during crystallization can significantly affect the removal of closely related impurities.

Section 4: Regulatory Guidance

Question 7: What are the regulatory limits for impurities? At what level do I need to identify and qualify them?

Answer: The requirements for reporting, identifying, and qualifying impurities in a new drug substance are defined by the International Council for Harmonisation (ICH) in the Q3A(R2) guideline.[14] The thresholds are based on the Maximum Daily Dose (MDD) of the final drug product.

ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg TDI*, whichever is lower 0.15% or 1.0 mg TDI*, whichever is lower
> 2 g/day 0.03% 0.05% 0.05%

*TDI = Total Daily Intake

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. Below this level, it is considered a trace component.[15]

  • Identification Threshold: The level above which an impurity's structure must be determined.[15]

  • Qualification Threshold: The level above which an impurity must be qualified, meaning toxicological data is required to demonstrate its safety at the proposed level in the specification.[15]

Trustworthiness: Adhering to these guidelines is not just a regulatory requirement; it is fundamental to ensuring the safety and efficacy of the final pharmaceutical product.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling
  • Chromatographic System: Agilent 1200 series or equivalent HPLC with a PDA detector and autosampler.

  • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm, or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • PDA Wavelength: Monitor at 254 nm for quantitation and collect spectra from 200-400 nm for peak purity analysis.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      25.0 10 90
      30.0 10 90
      30.1 95 5

      | 35.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Procedure
  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.

  • Thermal Degradation: Store the solid powder in an oven at 105 °C for 48 hours. Dissolve the stressed powder in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid powder and a solution (1 mg/mL in acetonitrile:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above. Aim for 5-20% degradation of the main compound.

References

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. [Link]

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. organic-chemistry.org. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Yeole, R. D., et al. (2015). GC–MS method for the determination of paraben preservatives in the human breast cancerous tissue. ResearchGate. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Osunstate. (2023). Mastering The Williamson Ether Synthesis. osunstate.edu.ng. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • ResearchGate. (2022). O-Methylation of carboxylic acids with streptozotocin. [Link]

  • CORE. (n.d.). Analysis of Paraben Preservatives in Cosmetic Samples: Comparison of Three Different Dynamic Hollow Fiber Liquid-Phase Microex. [Link]

  • Gregory, C., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • PubMed. (2022). O-Methylation of carboxylic acids with streptozotocin. [Link]

  • NIST. (n.d.). Methylparaben. NIST WebBook. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Raman Research Institute. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. RRI Digital Repository. [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]

  • SIELC Technologies. (n.d.). Methylparaben. [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Google Patents. (n.d.).
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • Google Patents. (n.d.). Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Reddit. (2014). What's the best way to methylate carboxylic acids without diazomethane?. [Link]

  • Frontiers. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

  • Reddy, M., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques. [Link]

  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. [Link]

  • National Institutes of Health. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

  • Google Patents. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • American Pharmaceutical Review. (2022). Forced Degradation – A Review. [Link]

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Removing unreacted starting materials from Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 4-(benzyloxy)-2-hydroxybenzoate. It addresses the common issue of removing unreacted starting materials and byproducts through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Introduction to the Synthesis and Purification Challenge

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the 4-hydroxyl group of methyl 2,4-dihydroxybenzoate, followed by nucleophilic attack on a benzyl halide (e.g., benzyl chloride or benzyl bromide). While seemingly straightforward, this process can present purification challenges due to the presence of unreacted starting materials and the potential for side reactions. The structural similarities between the starting material, product, and certain byproducts necessitate carefully optimized purification strategies.

The primary objective of the purification process is to isolate the desired mono-benzylated product from:

  • Unreacted Methyl 2,4-dihydroxybenzoate: The starting phenolic compound.

  • Unreacted Benzyl Halide: The alkylating agent.

  • Over-alkylation Byproduct: Methyl 2,4-bis(benzyloxy)benzoate.

  • Other Impurities: Arising from the base or solvent.

This guide will equip you with the knowledge to effectively troubleshoot and overcome these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most prevalent impurities are unreacted methyl 2,4-dihydroxybenzoate and the over-alkylated byproduct, Methyl 2,4-bis(benzyloxy)benzoate. Residual benzyl halide may also be present, though it is often removed during the initial workup. The presence of these impurities is typically due to incomplete reaction or the use of an excess of the benzylating agent.

Q2: How can I monitor the progress of my reaction to minimize the presence of starting materials in the final product?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of the reactants and the formation of the product. The reaction is generally considered complete when the spot corresponding to the limiting reagent (typically methyl 2,4-dihydroxybenzoate) is no longer visible. A common solvent system for this analysis is 5% ethyl acetate in hexane.[1]

Q3: What are the key differences in physical properties between the starting material, product, and the main byproduct that I can exploit for purification?

A3: The key to successful purification lies in exploiting the differences in polarity and, consequently, the solubility and chromatographic behavior of the compounds. The starting material, with its two hydroxyl groups, is significantly more polar than the mono-benzylated product. The dibenzylated byproduct is the least polar of the three. These differences are reflected in their melting points and their affinities for chromatographic stationary phases.

CompoundMolecular WeightMelting Point (°C)Boiling Point (°C)Polarity
Methyl 2,4-dihydroxybenzoate168.15118-121~352High
Benzyl Chloride126.58-39179Medium
Benzyl Bromide171.04-3.9198-199Medium
This compound 258.27 104 - Medium-Low
Methyl 2,4-bis(benzyloxy)benzoate348.39--Low

Q4: What is the role of potassium carbonate in the reaction, and can it cause any issues?

A4: Potassium carbonate (K₂CO₃) acts as a base to deprotonate the more acidic 4-hydroxyl group of methyl 2,4-dihydroxybenzoate, forming the corresponding phenoxide. This phenoxide is the active nucleophile in the Williamson ether synthesis. While generally a mild and effective base for this transformation, using a large excess or very fine powder can sometimes lead to heterogeneous reaction mixtures that are difficult to stir. Ensuring the potassium carbonate is anhydrous is crucial, as the presence of water can hydrolyze the benzyl halide and reduce the efficiency of the reaction.

Troubleshooting Purification Challenges

Column Chromatography

Column chromatography is a highly effective method for separating the components of the reaction mixture based on their differing polarities.

Problem 1: Poor separation of the product and starting material.

  • Cause: The eluent system may be too polar, causing all compounds to move too quickly down the column.

  • Solution: Decrease the polarity of the eluent. A common starting point is 5% ethyl acetate in hexane.[1] You can gradually decrease the ethyl acetate concentration (e.g., to 2-3%) to improve separation. Running a gradient elution, where the polarity of the solvent is gradually increased, can also be effective.

Problem 2: The product is not eluting from the column.

  • Cause: The eluent system may not be polar enough to move the product down the silica gel.

  • Solution: Gradually increase the polarity of the eluent. If you started with 5% ethyl acetate in hexane, you could incrementally increase the ethyl acetate concentration to 10% or 15%.

Problem 3: Streaking of spots on the TLC plate during fraction analysis.

  • Cause: This can be due to overloading the TLC plate or the presence of acidic or basic impurities.

  • Solution: Ensure you are spotting a very small amount of the sample on the TLC plate. If streaking persists, you can try neutralizing the crude sample before loading it onto the column or adding a small amount of a modifying agent (e.g., a drop of acetic acid or triethylamine) to the eluent.

Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline product, especially after an initial purification by column chromatography.

Problem 1: The product "oils out" instead of forming crystals.

  • Cause: The solution is supersaturated, and the product is coming out of solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Problem 2: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth.

  • Solution: If the solution is not saturated, you can gently boil off some of the solvent to increase the concentration. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal.

Problem 3: The recrystallized product is still impure.

  • Cause: The chosen solvent may not be ideal, leading to co-crystallization of impurities.

  • Solution: Ensure you are using a solvent in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature, while the impurities are either very soluble or insoluble at all temperatures. A different recrystallization solvent or a solvent pair may be necessary. For this compound, pure ethanol has been reported to be an effective recrystallization solvent.[1]

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spotting: Dissolve a small amount of the starting material (methyl 2,4-dihydroxybenzoate) in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the "SM" lane. Spot the reaction mixture onto the "RM" lane. For the "C" lane, spot the starting material first, and then spot the reaction mixture on top of it.

  • Development: Place the TLC plate in a developing chamber containing the eluent (e.g., 5% ethyl acetate in hexane). The solvent level should be below the pencil line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The starting material is more polar and will have a lower Rf value than the less polar product. The reaction is complete when the "SM" spot is absent in the "RM" lane.

Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 2% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial low-polarity solvent. The least polar compounds (dibenzylated byproduct and any remaining benzyl halide) will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 5-10% ethyl acetate in hexane) to elute the desired product, this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purification by Recrystallization
  • Solvent Selection: Place a small amount of the purified product from column chromatography into a test tube and add a few drops of ethanol.

  • Dissolution: Gently heat the mixture to dissolve the solid. If it dissolves readily, it is a good candidate for recrystallization.

  • Crystallization: Dissolve the bulk of the product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Visual Diagrams

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A Methyl 2,4-dihydroxybenzoate P This compound A->P B Benzyl Halide (X = Cl, Br) B->P C K₂CO₃ (Base) C->P D Solvent (e.g., Acetone) D->P SP1 Unreacted Starting Materials SP2 Methyl 2,4-bis(benzyloxy)benzoate

Caption: Synthesis of this compound.

Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup Start->Workup Column Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate1 Solvent Evaporation Combine->Evaporate1 Recrystallize Recrystallization (Ethanol) Evaporate1->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Dry Drying Filter->Dry End Pure Product Dry->End

Caption: General purification workflow.

Troubleshooting Logic

Troubleshooting cluster_impurities cluster_solutions Start Impure Product After Initial Workup CheckTLC Analyze by TLC Start->CheckTLC HighSM High Amount of Starting Material CheckTLC->HighSM Low Rf spot present Byproduct Presence of Dibenzylated Byproduct CheckTLC->Byproduct High Rf spot present Multiple Multiple Unidentified Spots CheckTLC->Multiple Complex mixture ColumnChrom Column Chromatography (Gradient Elution) HighSM->ColumnChrom Reoptimize Re-optimize Reaction (e.g., stoichiometry) HighSM->Reoptimize Byproduct->ColumnChrom Byproduct->Reoptimize Multiple->ColumnChrom Recrystal Recrystallization ColumnChrom->Recrystal For final polishing

Caption: Troubleshooting purification strategies.

References

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl bromide. Retrieved from [Link]

  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Stability issues of Methyl 4-(benzyloxy)-2-hydroxybenzoate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-(benzyloxy)-2-hydroxybenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Our goal is to help you anticipate challenges, diagnose issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this compound that influence its stability?

A1: The stability of this compound is governed by three key functional groups:

  • Methyl Ester: This group is susceptible to hydrolysis, particularly under basic or acidic conditions, which cleaves it to form the corresponding carboxylic acid and methanol.

  • Benzyl Ether: The benzylic ether linkage can be sensitive to cleavage, notably through oxidative or photolytic pathways.

  • Phenolic Hydroxyl: The free hydroxyl group on the aromatic ring makes the molecule susceptible to oxidation, a process that can be accelerated by factors like high pH, light exposure, and the presence of metal ions.

Q2: What are the most common degradation products I should expect to see?

A2: The two most common degradation products arise from the hydrolysis of the ester and the cleavage of the ether linkage:

  • Degradant 1 (via Hydrolysis): 4-(benzyloxy)-2-hydroxybenzoic acid. This product is more polar than the parent compound.

  • Degradant 2 (via Ether Cleavage): Methyl 2,4-dihydroxybenzoate. This product is also more polar than the parent compound.

Bacterial contamination can also lead to degradation, often starting with ester hydrolysis to 4-hydroxybenzoic acid, followed by decarboxylation to phenol[1][2].

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: To ensure maximum stability:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO for long-term stock solutions. For aqueous working solutions, prepare them fresh daily.

  • pH Control: If using aqueous buffers, maintain a slightly acidic to neutral pH (ideally pH 4-6). Avoid alkaline conditions, which significantly accelerate ester hydrolysis[3].

  • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them promptly. Avoid repeated freeze-thaw cycles. Phenolic compounds can degrade at temperatures above 40°C[4].

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Benzyl ethers can undergo photodegradation[5][6].

  • Inert Atmosphere: For maximum long-term stability, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phenolic group.

Troubleshooting Guide: Stability Issues in Solution

Issue 1: My compound's concentration is decreasing in solution, even when stored in the freezer.

Question: I've prepared a stock solution in methanol and stored it at -20°C. However, subsequent HPLC analysis shows a significant drop in the parent peak area and the emergence of a new, earlier-eluting peak. What is happening?

Answer: This is a classic presentation of chemical degradation, most likely due to hydrolysis of the methyl ester.

  • Causality Explained: Although low temperatures slow down chemical reactions, they do not stop them entirely. The primary culprit is often residual water or pH effects from the solvent or storage vessel. The methyl ester group on your molecule can be hydrolyzed to its corresponding carboxylic acid, 4-(benzyloxy)-2-hydroxybenzoate. This new molecule is more polar, which is why it typically elutes earlier than the parent compound on a reverse-phase HPLC column. While parabens (structurally related esters) are generally stable between pH 4-8, they are susceptible to hydrolysis outside this range[1].

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure you are using high-purity, anhydrous grade solvents for stock solutions intended for long-term storage.

    • Switch to an Aprotic Solvent: For long-term storage, switch from a protic solvent like methanol to an aprotic solvent like acetonitrile or DMSO, which cannot participate in hydrolysis.

    • Confirm Degradant Identity: Use LC-MS to confirm the mass of the new peak. The hydrolyzed product, 4-(benzyloxy)-2-hydroxybenzoic acid, will have a mass difference corresponding to the loss of a methyl group (-CH₃) and the addition of a hydrogen atom (+H).

    • Prepare Fresh Solutions: For quantitative experiments, it is best practice to prepare aqueous working solutions fresh from a frozen aprotic stock on the day of the experiment.

Issue 2: I'm observing multiple unexpected peaks in my chromatogram after my solution was left on the benchtop.

Question: My aqueous working solution was left on the lab bench under ambient light for several hours. My HPLC analysis now shows the parent peak, the hydrolysis product, and at least one other unknown peak. What could this be?

Answer: Leaving the solution exposed to light and ambient temperature has likely introduced a second degradation pathway: photodegradation of the benzyl ether.

  • Causality Explained: The benzyl ether linkage is known to be susceptible to photolytic cleavage[5][6]. Exposure to ambient lab lighting, especially UV from fluorescent bulbs, can be sufficient to induce this degradation over time. This cleavage would result in the formation of Methyl 2,4-dihydroxybenzoate. Furthermore, phenolic compounds are generally sensitive to degradation from prolonged exposure to light and temperatures above 40°C[4].

  • Troubleshooting Workflow:

    • Protect from Light: Always store and handle solutions of this compound in amber vials or foil-wrapped containers to prevent photodegradation.

    • Control Temperature: Do not leave working solutions at room temperature for extended periods. Keep them on ice or in a cooled autosampler. Studies on sodium benzoate show that degradation increases with temperature[7][8].

    • Identify the Second Degradant: Use LC-MS to analyze the unknown peak. The de-benzylated product, Methyl 2,4-dihydroxybenzoate, will have a mass corresponding to the loss of the benzyl group (C₇H₇).

    • Implement a Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study as outlined in Protocol 3. This will help you create a "degradation map" for your molecule under various stress conditions (acid, base, peroxide, heat, light).

Visualizing the Degradation Process

The following diagram illustrates the primary degradation pathways discussed.

G Parent This compound Hydrolysis_Product 4-(benzyloxy)-2-hydroxybenzoic Acid (More Polar) Parent->Hydrolysis_Product  Ester Hydrolysis (H₂O, Acid/Base) Photo_Product Methyl 2,4-dihydroxybenzoate (More Polar) Parent->Photo_Product  Ether Cleavage (Light, Heat, Oxidation)  

Caption: Potential degradation pathways for this compound.

In-Depth Technical Protocols

Protocol 1: Preparation and Storage of High-Integrity Stock Solutions

This protocol ensures the preparation of a stable, concentrated stock solution suitable for long-term storage.

  • Preparation:

    • Accurately weigh the required amount of this compound solid in a clean, dry vial.

    • Add high-purity, anhydrous DMSO or acetonitrile to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a room temperature water bath can be used if necessary.

  • Aliquoting & Storage:

    • Dispense the stock solution into small-volume, amber glass vials appropriate for single-use aliquots. This minimizes freeze-thaw cycles.

    • For maximum stability, overlay the solution with an inert gas like argon before sealing the vials.

    • Label clearly with compound name, concentration, solvent, and date.

    • Store the aliquots at -80°C.

  • Usage:

    • When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature, protected from light.

    • Prepare aqueous working dilutions immediately before use.

    • Discard any unused portion of the thawed stock solution; do not refreeze.

Protocol 2: HPLC Method for Stability Assessment

This reverse-phase HPLC method is designed to separate the parent compound from its more polar degradants.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temp. 35°C
Gradient See Table Below

HPLC Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 10 90
18.0 10 90
18.1 70 30

| 22.0 | 70 | 30 |

This method serves as a starting point and should be optimized for your specific instrumentation and requirements.

Protocol 3: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential stability issues and confirming the specificity of your analytical method.

G cluster_prep 1. Preparation cluster_stress 2. Apply Stress Conditions (in parallel) cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare 1 mg/mL solution in 50:50 Acetonitrile:Water Acid Acidic Add 0.1 M HCl Heat at 60°C for 4h Base Basic Add 0.1 M NaOH RT for 1h Oxidative Oxidative Add 3% H₂O₂ RT for 24h Thermal Thermal Heat at 60°C for 24h (Protected from light) Photo Photolytic Expose to ICH Option 2 light (UV/Visible) Control Control No stress Store at 4°C Neutralize Neutralize Acid/Base Samples Analyze Analyze all samples by HPLC-UV and LC-MS Neutralize->Analyze Eval Compare chromatograms Identify degradant peaks Calculate % degradation Analyze->Eval

Caption: Experimental workflow for a forced degradation study.

Summary of Stability Influencing Factors

FactorCondition Causing DegradationPrimary Degradation PathwayMitigation Strategy
pH pH < 4 or pH > 8Ester HydrolysisUse buffers in the pH 4-6 range.
Temperature Elevated temperatures (>40°C)[4]Hydrolysis, Oxidation, Ether CleavageStore stock solutions at -80°C; keep working solutions on ice.
Light Exposure to UV or ambient lightBenzyl Ether Cleavage, Phenol OxidationUse amber vials or wrap containers in foil.
Solvent Protic solvents (water, methanol)Ester HydrolysisUse aprotic solvents (DMSO, ACN) for long-term stock.
Oxygen Presence of atmospheric oxygenPhenolic Ring OxidationStore under an inert atmosphere (Argon/Nitrogen).

By understanding the inherent chemical liabilities of this compound and implementing these robust handling and analysis strategies, you can ensure the accuracy and reproducibility of your experimental results.

References

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. [Link]

  • Hewlett, M. J., et al. (1999). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. PubChem. Retrieved from [Link]

  • Gholami, J., et al. (2019). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. RSC Advances. [Link]

  • Sroka, Z., & Słupska, M. (2010). Antioxidant Stability of Phenolic Acids and Their Esters. Acta Scientiarum Polonorum Technologia Alimentaria. [Link]

  • Harwood, C. S., & Gibson, J. (1997). The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. Journal of Bacteriology. [Link]

  • Orisakwe, O. E., et al. (2019). Effect of storage on the levels of sodium benzoate in soft drinks sold in some Nigerian market with exposure and health risk assessment. Journal of King Saud University - Science. [Link]

  • Suemori, A., et al. (1995). o-, m- and p-hydroxybenzoate degradative pathways in Rhodococcus erythropolis. FEMS Microbiology Letters. [Link]

  • Ataman Chemicals. (n.d.). SODIUM BENZOATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Klimeková, S., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods. [Link]

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E. [Link]

  • Raman Research Institute Digital Repository. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. [Link]

  • The Science Notes. (2023). Biosynthetic Pathways for 4-Hydroxybenzoate. [Link]

  • Gholami, J., et al. (2019). Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst. RSC Advances. [Link]

  • MinhThu, P. T., & Son, L. T. H. (2019). Analysis of sodium benzoate concentration and storage temperature effect on the shelf-life of cabe jamu. ResearchGate. [Link]

  • Navarrete, C., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods. [Link]

  • Liu, Y., et al. (2023). Effect of pH on the Stability of Plant Phenolic Compounds. Molecules. [Link]

  • Ghosh, A., et al. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. [Link]

  • FAO/WHO Expert Committee on Food Additives. (1998). METHYL p-HYDROXYBENZOATE. [Link]

  • González-Correa, C., et al. (2018). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... ResearchGate. [Link]

  • Conway, J., & Wagner, J. (2016). Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution. Fisher Digital Publications. [Link]

  • KEGG. (n.d.). Benzoate degradation. KEGG PATHWAY. Retrieved from [Link]

  • Das, M., & Mohanty, S. (2006). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society. [Link]

  • Zysk, M., et al. (2022). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules. [Link]

  • Ghosh, I., & König, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. The Journal of Organic Chemistry. [Link]

  • Healthline. (2023). Sodium Benzoate: Uses, Dangers, and Safety. [Link]

  • D'Aquino, M., et al. (1995). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate. This important intermediate, used in the development of pharmaceuticals and materials science, is typically synthesized via a Williamson ether synthesis, a reaction highly sensitive to experimental conditions, particularly the choice of solvent.[1][2] This document is structured to address common challenges and fundamental questions in a direct question-and-answer format, moving from foundational principles to practical troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the core principles governing the synthesis, providing the causal explanations essential for robust experimental design.

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A: The synthesis proceeds via a Williamson Ether Synthesis , which is a classic bimolecular nucleophilic substitution (S\textsubscript{N}2 ) reaction.[3][4] The process involves two key steps:

  • Deprotonation: A base, typically a mild one like potassium carbonate (K₂CO₃), deprotonates the most acidic hydroxyl group of methyl 2,4-dihydroxybenzoate. The 4-OH group is more acidic and sterically accessible than the 2-OH group (which is involved in intramolecular hydrogen bonding with the adjacent ester), leading to the formation of a phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride (or bromide). This occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-halogen bond, displacing the halide leaving group.[3][4]

The overall S\textsubscript{N}2 mechanism is visualized below.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Methyl 2,4-dihydroxybenzoate (4-OH) Phenoxide Phenoxide Nucleophile Phenol->Phenoxide Base removes proton Base K₂CO₃ TransitionState SN2 Transition State Phenoxide->TransitionState Backside Attack AlkylHalide Benzyl Chloride (Electrophile) AlkylHalide->TransitionState Product This compound TransitionState->Product LeavingGroup Cl⁻ TransitionState->LeavingGroup

Caption: The two-step mechanism of the Williamson ether synthesis.

Q2: Why is solvent selection paramount for the success of this S\textsubscript{N}2 reaction?

A: The rate of an S\textsubscript{N}2 reaction is critically dependent on the reactivity of the nucleophile. The solvent's primary role is to dissolve the reactants, but its interactions with the nucleophile can dramatically enhance or suppress its reactivity. The key is to choose a solvent that maximizes the nucleophilicity of the phenoxide anion.[5]

  • Polar Aprotic Solvents (Recommended): These solvents (e.g., DMF, DMSO, acetonitrile, acetone, methyl ethyl ketone) possess significant dipole moments to dissolve charged species but lack acidic protons (like O-H or N-H bonds).[6] They effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and unsolvated. This lack of solvation preserves the anion's high energy state and reactivity, leading to a faster S\textsubscript{N}2 reaction rate.[7]

  • Polar Protic Solvents (Not Recommended): These solvents (e.g., water, ethanol, methanol) have acidic protons and can form strong hydrogen bonds with the anionic nucleophile. This creates a "solvent cage" around the phenoxide, stabilizing it and lowering its energy. This stabilization significantly reduces its ability to attack the electrophile, drastically slowing down or even halting the S\textsubscript{N}2 reaction.[8]

Q3: What are the ideal properties of a solvent for this synthesis, and which specific solvents are most effective?

A: The ideal solvent should be polar aprotic . It must have a sufficiently high dielectric constant to dissolve the ionic phenoxide intermediate but must not engage in hydrogen bonding with it. A published procedure for this specific synthesis successfully utilizes methyl ethyl ketone (MEK) , a common and effective polar aprotic solvent.[1] Other excellent choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[7]

Q4: Can I use ethanol or methanol as the solvent since the reactants dissolve well in them?

A: While the reactants may be soluble, using polar protic solvents like ethanol or methanol is strongly discouraged. As explained in Q2, these solvents will form hydrogen bonds with the phenoxide nucleophile, severely diminishing its reactivity and leading to extremely slow reaction rates and low yields.[8] The primary determinant of solvent suitability here is not just solubility, but the specific solvent-nucleophile interactions that govern S\textsubscript{N}2 kinetics.

Section 2: Troubleshooting Guide

This section provides solutions to common experimental issues encountered during the synthesis.

Problem: My reaction yield is extremely low or zero.

Answer: Low yield is the most common issue and can be traced back to several factors. Systematically verify the following points:

  • Incorrect Solvent Choice: This is the most likely culprit. Ensure you are using a polar aprotic solvent like MEK, DMF, or acetone. Using a polar protic solvent (e.g., an alcohol) will drastically reduce the reaction rate.[8]

  • Presence of Water: The phenoxide intermediate is a strong base. Any water in the reaction mixture (from wet reagents or solvent) will protonate the phenoxide, quenching the nucleophile and stopping the reaction.[7] Ensure your starting material, base (anhydrous K₂CO₃), and solvent are thoroughly dried.

  • Insufficient or Inactive Base: The base is required to generate the nucleophile. Use a fresh, finely ground, and anhydrous supply of potassium carbonate. Ensure at least 1.5 molar equivalents are used relative to the methyl 2,4-dihydroxybenzoate.[1]

  • Low Reaction Temperature: S\textsubscript{N}2 reactions require sufficient thermal energy to overcome the activation barrier. The reaction is typically run at reflux temperature for several hours.[1] Ensure your heating and stirring are adequate.

G Start Low Yield Observed CheckSolvent Is the solvent polar aprotic (e.g., MEK, DMF, Acetone)? Start->CheckSolvent CheckAnhydrous Are all reagents and solvent completely anhydrous? CheckSolvent->CheckAnhydrous Yes SolventOK Use Polar Aprotic Solvent CheckSolvent->SolventOK No CheckBase Is the base (K₂CO₃) fresh, anhydrous, and in excess (≥1.5 eq)? CheckAnhydrous->CheckBase Yes DryOK Dry all reagents/glassware CheckAnhydrous->DryOK No CheckTemp Is the reaction at reflux with adequate stirring? CheckBase->CheckTemp Yes BaseOK Use fresh, anhydrous base CheckBase->BaseOK No TempOK Ensure proper reflux/stirring CheckTemp->TempOK No End Re-run Experiment CheckTemp->End Yes SolventOK->End DryOK->End BaseOK->End TempOK->End

Caption: Troubleshooting workflow for low reaction yield.

Problem: My TLC shows multiple product spots, and purification is difficult.

Answer: The presence of multiple spots indicates side reactions or incomplete conversion. The most common byproducts are:

  • Unreacted Starting Material: If the reaction is incomplete, you will see residual methyl 2,4-dihydroxybenzoate. This can be addressed by increasing reaction time, ensuring anhydrous conditions, or verifying base activity.

  • Dialkylated Product: While the 4-OH is more reactive, some benzylation can occur at the 2-OH position, leading to Methyl 2,4-bis(benzyloxy)benzoate. This is more likely with extended reaction times or a large excess of benzyl chloride. Use of a slight excess (e.g., 1.2 equivalents) of benzyl chloride can help minimize this.[1]

  • C-Alkylation Product: Phenoxides are ambident nucleophiles, meaning alkylation can occur at the oxygen (O-alkylation) or on the aromatic ring (C-alkylation).[9] While O-alkylation is heavily favored in this S\textsubscript{N}2 reaction, trace amounts of C-alkylated isomers are possible.

  • Elimination Product: Benzyl chloride cannot undergo E2 elimination. However, if other, more complex alkyl halides are used, base-catalyzed elimination can compete with substitution, forming alkenes.[9]

Solution: Careful purification by column chromatography on silica gel is typically effective for separating the desired mono-alkylated product from starting material and byproducts.[1][10]

Problem: My final product is off-white or yellow after purification.

Answer: Discoloration often arises from impurities carried through the synthesis or degradation.[11]

  • Purification of Starting Materials: Ensure the starting methyl 2,4-dihydroxybenzoate and benzyl chloride are of high purity.

  • Thorough Workup: During the aqueous workup, ensure complete removal of the base and any phenolic impurities.

  • Final Recrystallization: The most effective method for removing trace colored impurities is recrystallization. A reported method uses ethanol to yield colorless plates of the final product.[1][10]

Section 3: Protocols & Data

Recommended Laboratory Protocol

This protocol is adapted from a published synthesis of this compound.[1]

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 mmol)

  • Benzyl chloride (1.2 mmol)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 mmol)

  • Methyl ethyl ketone (MEK), anhydrous (20-30 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2,4-dihydroxybenzoate, anhydrous potassium carbonate, and methyl ethyl ketone.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add benzyl chloride to the mixture via syringe.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC (e.g., using 5% ethyl acetate in hexane as eluent).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of MEK or chloroform.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in chloroform (or ethyl acetate) and wash with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude white solid.[1]

Purification:

  • Purify the crude solid by column chromatography on silica gel (60-120 mesh).

  • Elute with a suitable solvent system, such as 5% ethyl acetate in hexane, to isolate the pure product.[1]

  • For final purification, recrystallize the product from hot ethanol to obtain colorless crystalline plates.[10]

Data Table: Impact of Solvent Class on Williamson Ether Synthesis
Solvent ClassExample SolventsKey PropertyInteraction with Nucleophile (Phenoxide)Expected S\textsubscript{N}2 Rate
Polar Aprotic MEK, Acetone, DMF, DMSO, AcetonitrileHigh dipole moment, no acidic protonsWeakly solvates the anion, leaving it "naked" and highly reactive.[12][7]Fast
Polar Protic Water, Ethanol, MethanolHigh dipole moment, contains O-H or N-H bondsStrongly solvates the anion via hydrogen bonding, reducing its reactivity.Very Slow
Nonpolar Hexane, Toluene, BenzeneLow dipole momentPoorly dissolves the ionic phenoxide intermediate, preventing the reaction.Negligible

References

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3382. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • CABI Digital Library. (n.d.). Elaboration of a method for synthesis for methyl p-hydroxylbenzoate, a food preservative. [Link]

  • ResearchGate. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]

  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]

  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Google Patents. (1956).
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]

  • YouTube. (2010). Solvent Effects on Sn1 and Sn2 Reactions. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and strategic decisions involved in synthesizing this valuable chemical intermediate. As a senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

This compound is a key building block in the development of pharmaceuticals and advanced materials, such as liquid crystals.[1][2] Its successful synthesis hinges on a clear understanding of the reaction mechanisms and the strategic selection of starting materials and catalysts.

Part 1: Strategic Synthesis Planning

Q: What are the primary synthetic routes to this compound, and how do I choose between them?

A: There are two principal, industrially relevant pathways to synthesize this compound. The choice depends entirely on the commercial availability and cost of your starting materials.

  • Route A: Fischer Esterification: This classic route involves the acid-catalyzed esterification of 4-(benzyloxy)-2-hydroxybenzoic acid with methanol. This is the preferred method if the benzoic acid precursor is readily available.

  • Route B: Selective Benzylation: This route starts with Methyl 2,4-dihydroxybenzoate and selectively protects the hydroxyl group at the C4 position using benzyl chloride in the presence of a weak base. This is the optimal path if the dihydroxy ester is your available starting material.

The logical flow for this strategic decision is outlined below.

Synthesis_Strategy start Goal: Synthesize This compound decision Which starting material is available? start->decision sm1 4-(Benzyloxy)-2-hydroxybenzoic Acid decision->sm1   sm2 Methyl 2,4-dihydroxybenzoate decision->sm2   routeA Route A: Fischer Esterification sm1->routeA Use Methanol & Acid Catalyst routeB Route B: Selective Benzylation sm2->routeB Use Benzyl Chloride & Weak Base

Caption: Strategic decision workflow for synthesizing this compound.

Part 2: Troubleshooting and Optimizing Route A (Fischer Esterification)

This route is governed by the principles of the Fischer-Speier esterification, a reversible reaction that requires careful catalyst selection and condition management to achieve high yields.[3]

Q: What is the best catalyst for the esterification of 4-(benzyloxy)-2-hydroxybenzoic acid with methanol?

A: The most effective catalysts are strong protic acids, which function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by methanol.[3] While several options exist, they come with different practical considerations.

Catalyst TypeExamplesTypical LoadingProsCons
Liquid Protic Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)Catalytic (0.05 - 0.2 eq)High activity, low cost, readily available.[4][5]Corrosive, difficult to remove during work-up, can lead to side reactions if heated excessively.[6]
Lewis Acids Boron Trifluoride (BF₃), Zinc Chloride (ZnCl₂)Catalytic to StoichiometricCan be effective for sterically hindered substrates.[7]Moisture sensitive, often require anhydrous conditions, more expensive, complex work-up.
Solid Acid Catalysts Montmorillonite K10, Silica Chloride, Sulfonated Resins10-20 wt%Easily removed by simple filtration, recyclable, often milder reaction conditions.[8][9]Lower activity requiring longer reaction times or higher temperatures, higher initial cost.

Senior Scientist Recommendation: For most lab-scale syntheses, concentrated sulfuric acid is the most cost-effective and potent catalyst.[10] Its primary drawback is the neutralization and removal process during work-up. For green chemistry applications or simplified purification, a solid acid catalyst like phosphoric acid-modified Montmorillonite K10 is an excellent alternative.[9]

Q: Can you illustrate the mechanism for the acid-catalyzed esterification?

A: Certainly. The mechanism is a classic example of nucleophilic acyl substitution.

Fischer_Esterification RCOOH R-COOH (Carboxylic Acid) Protonated_Acid R-C(OH)₂⁺ (Protonated Acid) RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from Catalyst) MeOH CH₃OH (Methanol) Tetrahedral_Int R-C(OH)₂(OCH₃)H⁺ (Tetrahedral Intermediate) Protonated_Acid->Tetrahedral_Int + CH₃OH Proton_Transfer R-C(OH)(OCH₃)(OH₂⁺) (After Proton Transfer) Tetrahedral_Int->Proton_Transfer Proton Transfer Ester R-COOCH₃ (Methyl Ester) Proton_Transfer->Ester - H₂O, -H⁺ Ester->Proton_Transfer Hydrolysis (Reverse Reaction) Water H₂O

Caption: Mechanism of the Fischer-Speier Esterification reaction.

Q: My esterification reaction yield is poor (<70%). What are the likely causes and how can I fix this?

A: Low yield in a Fischer esterification is a common but solvable problem. The root cause is almost always related to the reaction's equilibrium nature.[3]

SymptomPossible Cause(s)Recommended Solution(s)
Reaction stalls (TLC shows starting material and product) Equilibrium Reached: The accumulation of the water byproduct drives the reverse reaction (hydrolysis).1. Use Excess Methanol: Shift the equilibrium towards the products by using methanol as the limiting reagent and solvent (e.g., 10-20 equivalents or more).[4] 2. Remove Water: For higher boiling alcohols, a Dean-Stark trap is used. With methanol, this is impractical. Ensuring all reagents and glassware are dry is critical.
No reaction or very slow reaction Inactive Catalyst: The acid catalyst may be old or has absorbed atmospheric moisture.Use a fresh, unopened bottle of concentrated sulfuric acid or dry your p-TsOH before use.
Dark-colored reaction mixture, multiple spots on TLC Decomposition/Side Reactions: Excessive heat can cause dehydration or other side reactions, particularly with sulfuric acid.[6]Reduce the reaction temperature and increase the reaction time. Monitor progress carefully by TLC and stop the reaction once the starting material is consumed.

Part 3: Troubleshooting and Optimizing Route B (Selective Benzylation)

This synthetic route relies on the principles of the Williamson ether synthesis, where chemoselectivity is the paramount challenge.

Q: Why is the benzylation of Methyl 2,4-dihydroxybenzoate selective for the 4-position hydroxyl group?

A: The selectivity arises from a combination of electronic and steric factors, a key insight for rational synthesis design.

  • Acidity and Nucleophilicity: The hydroxyl group at the C4 position is more acidic than the one at C2. Consequently, the weak base (K₂CO₃) will preferentially deprotonate the C4-OH, creating a more potent C4-phenoxide nucleophile.

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl group is sterically hindered and its nucleophilicity is significantly reduced because it forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester group. This internal chelation makes the C2-OH proton harder to remove and the oxygen less available for nucleophilic attack.

Q: I'm observing a significant amount of the 2,4-di-benzylated byproduct. How can I improve selectivity?

A: The formation of the di-substituted product is a classic sign of over-reaction or non-optimal conditions.

SymptomPossible Cause(s)Recommended Solution(s)
Significant di-benzylated byproduct spot on TLC Excess Benzylating Agent: Using a large excess of benzyl chloride will inevitably lead to the slower, second benzylation occurring after the initial desired reaction is complete.1. Control Stoichiometry: Reduce the amount of benzyl chloride to 1.05 - 1.1 molar equivalents relative to the Methyl 2,4-dihydroxybenzoate.[1] 2. Monitor Closely: Run the reaction and monitor it by TLC every 30-60 minutes. Once the starting material is fully consumed, stop the reaction immediately by cooling and proceeding to work-up.
Low conversion and presence of byproduct Base Quality/Quantity: The base may not be sufficiently strong or anhydrous. Potassium carbonate must be finely powdered and dried before use.Use 1.5 equivalents of freshly dried, finely powdered anhydrous potassium carbonate to ensure a sufficient rate of reaction for the desired C4 benzylation.[1]

Part 4: General Work-up and Purification Protocols

Q: What is a reliable, general-purpose work-up and purification strategy for this compound?

A: Regardless of the synthetic route, the final product is a solid that can be purified effectively by chromatography followed by recrystallization.

  • Quench and Neutralize:

    • For Route A (Acid-Catalyzed): After cooling the reaction, slowly pour the mixture into a beaker of ice water. Neutralize the acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[11]

    • For Route B (Base-Catalyzed): After cooling, filter off the inorganic salts (K₂CO₃, KCl) and evaporate the solvent (e.g., methyl ethyl ketone).[1] Dissolve the residue in a suitable organic solvent.

  • Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate or chloroform. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Column Chromatography: After evaporating the solvent, the crude solid should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate).[1]

    • Recrystallization: Combine the pure fractions from the column and remove the solvent. Recrystallize the resulting white solid from hot ethanol to yield colorless plates of the final product.[1]

Part 5: Detailed Experimental Protocols

Protocol for Route A: Fischer Esterification
  • To a solution of 4-(benzyloxy)-2-hydroxybenzoic acid (1.0 eq) in methanol (20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Slowly pour the concentrated mixture into ice-cold saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography and/or recrystallization as described above.

Protocol for Route B: Selective Benzylation[1]
  • In a round-bottom flask, combine Methyl 2,4-dihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and methyl ethyl ketone (20 volumes).

  • Add benzyl chloride (1.1 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the solid inorganic salts.

  • Wash the filtered solids with a small amount of methyl ethyl ketone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in chloroform, wash with water, and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, 5% ethyl acetate in hexane) and recrystallize from ethanol.[1]

References

  • Google Patents. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative. Retrieved from [Link]

  • Melnyk, S., et al. (2022). Kinetic Research and Modeling of Benzoic Acid Esterification Process. Chemistry & Chemical Technology. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). Esterification of phenols.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of methylparaben.
  • Food and Agriculture Organization of the United Nations. (n.d.). Methyl p-hydroxybenzoate. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Retrieved from [Link]

  • RRI Digital Repository. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2019). Chemoselective Esterification of Phenolic Acids and Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Chemed. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the synthesis of key intermediates with high purity and efficiency is paramount. Methyl 4-(benzyloxy)-2-hydroxybenzoate, a versatile building block, is no exception. Its utility in the synthesis of biologically active molecules and liquid crystals necessitates a thorough understanding of its preparation.[1][2] This guide provides an in-depth comparative analysis of two primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to this compound

This compound is a key intermediate characterized by a benzoate core with a hydroxyl group at the 2-position and a benzyloxy group at the 4-position. This specific arrangement of functional groups makes it a valuable precursor in the synthesis of various complex organic molecules. The hydroxyl group can be further functionalized, and the ester can be hydrolyzed or transesterified, opening up a wide range of synthetic possibilities.[1]

This guide will explore two distinct synthetic strategies:

  • Route 1: Direct Selective O-Benzylation of Methyl 2,4-dihydroxybenzoate. This approach involves the direct protection of the 4-hydroxyl group of a commercially available starting material.

  • Route 2: Two-Step Synthesis via Benzylation of 2,4-dihydroxybenzoic Acid followed by Esterification. This pathway first modifies the carboxylic acid analogue and then introduces the methyl ester.

Each route will be critically evaluated based on experimental methodology, reaction mechanisms, and overall efficiency.

Route 1: Direct Selective O-Benzylation of Methyl 2,4-dihydroxybenzoate

This synthetic approach is a straightforward, one-step process that leverages the differential reactivity of the two hydroxyl groups on the methyl 2,4-dihydroxybenzoate starting material. The 4-hydroxyl group is more acidic and sterically accessible than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent ester carbonyl. This inherent difference allows for regioselective benzylation at the 4-position.

Reaction Scheme:

Route 1 start Methyl 2,4-dihydroxybenzoate product This compound start->product Williamson Ether Synthesis reagents + Benzyl Chloride (K2CO3, Acetone)

Caption: Direct O-benzylation of methyl 2,4-dihydroxybenzoate.

Experimental Protocol

The following protocol is a robust method for the selective benzylation of methyl 2,4-dihydroxybenzoate.

Materials:

  • Methyl 2,4-dihydroxybenzoate

  • Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of methyl 2,4-dihydroxybenzoate (1.0 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • To this suspension, add benzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Mechanistic Insights and Causality

The reaction proceeds via a Williamson ether synthesis, a classic Sₙ2 reaction. The potassium carbonate acts as a base to deprotonate the more acidic 4-hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion and forming the benzyl ether. The choice of a relatively weak base like potassium carbonate is crucial for achieving high regioselectivity, as stronger bases could lead to the deprotonation and subsequent benzylation of the less acidic 2-hydroxyl group, resulting in a mixture of products. Acetone is an ideal solvent as it is polar aprotic, which favors Sₙ2 reactions, and has a convenient boiling point for reflux.

Route 2: Two-Step Synthesis via 4-(Benzyloxy)-2-hydroxybenzoic Acid

This alternative route involves a two-step process beginning with the selective benzylation of 2,4-dihydroxybenzoic acid, followed by the esterification of the resulting intermediate to yield the final product. This approach may be advantageous if 2,4-dihydroxybenzoic acid is a more readily available or cost-effective starting material in certain contexts.

Reaction Scheme:

Route 2 cluster_0 Step 1: Benzylation cluster_1 Step 2: Esterification start 2,4-Dihydroxybenzoic Acid intermediate 4-(Benzyloxy)-2-hydroxybenzoic Acid start->intermediate Selective Benzylation reagents1 + Benzyl Bromide (CsHCO3, Acetonitrile) reagents2 + Methanol (H2SO4 catalyst) product This compound intermediate2 4-(Benzyloxy)-2-hydroxybenzoic Acid intermediate2->product Fischer Esterification

Caption: Two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-2-hydroxybenzoic Acid

This step requires careful control to ensure selective benzylation at the 4-position. The use of a milder base such as cesium bicarbonate can afford excellent regioselectivity.[3]

Materials:

  • 2,4-Dihydroxybenzoic acid

  • Benzyl bromide

  • Cesium bicarbonate (CsHCO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of 2,4-dihydroxybenzoic acid (1.0 equivalent) in anhydrous acetonitrile, add cesium bicarbonate (1.5 equivalents).

  • Add benzyl bromide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (ethyl acetate/hexane) to yield 4-(benzyloxy)-2-hydroxybenzoic acid.

Step 2: Esterification of 4-(Benzyloxy)-2-hydroxybenzoic Acid

The intermediate carboxylic acid is then converted to the methyl ester via Fischer esterification.

Materials:

  • 4-(Benzyloxy)-2-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(benzyloxy)-2-hydroxybenzoic acid (1.0 equivalent) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound. Further purification by recrystallization or column chromatography may be performed if necessary.

Mechanistic Insights and Causality

Step 1 (Benzylation): Similar to Route 1, this is a Williamson ether synthesis. The choice of cesium bicarbonate as the base is strategic; its mildness and the high solubility of cesium salts in organic solvents contribute to high yields and excellent regioselectivity for the more acidic 4-hydroxyl group.[3]

Step 2 (Esterification): The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[4] Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule lead to the formation of the methyl ester. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield.[5]

Comparative Analysis

ParameterRoute 1: Direct BenzylationRoute 2: Two-Step Synthesis
Starting Material Methyl 2,4-dihydroxybenzoate2,4-Dihydroxybenzoic acid
Number of Steps 12
Key Reactions Williamson Ether Synthesis (Sₙ2)Williamson Ether Synthesis, Fischer Esterification
Reagents Benzyl chloride, K₂CO₃, AcetoneBenzyl bromide, CsHCO₃, Acetonitrile, Methanol, H₂SO₄
Potential Yield High (often >80% reported)Potentially lower overall yield due to two steps
Purification Column chromatographyColumn chromatography after each step may be required
Process Simplicity Simpler, more directMore complex, involves an intermediate isolation
Atom Economy Generally higherGenerally lower
Key Advantage Fewer steps, higher overall efficiencyUtilizes a different, potentially cheaper starting material
Key Disadvantage Potential for di-benzylation byproductLonger reaction time, more reagents and solvents required

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is the more elegant and efficient approach in terms of process simplicity and atom economy. For researchers prioritizing a high-throughput synthesis with fewer operational steps and potentially higher overall yield, the direct selective benzylation of methyl 2,4-dihydroxybenzoate is the recommended method. The key to success in this route lies in the careful control of reaction conditions to ensure high regioselectivity.

Route 2 , while more laborious due to its two-step nature, provides a solid alternative, particularly if 2,4-dihydroxybenzoic acid is a more accessible or economical starting material. This route also offers the advantage of producing the intermediate 4-(benzyloxy)-2-hydroxybenzoic acid, which may be of interest for other synthetic applications.

Ultimately, the choice between these two routes will depend on the specific constraints and objectives of the research, including the availability and cost of starting materials, desired scale of production, and the importance of process efficiency. This guide provides the necessary technical details and scientific rationale to make an informed decision.

References

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. [Link]

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3382. [Link]

  • Nguyen, V. D., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Molecules, 27(1), 123. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • University of Toronto. (n.d.). esterification of benzoic acid to methyl benzoate. [Link]

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A Comparative Guide to Mesogenic Cores: Methyl 4-(benzyloxy)-2-hydroxybenzoate and Its Alternatives in Liquid Crystal Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of liquid crystal (LC) design, the selection of the mesogenic core is a critical determinant of the material's ultimate physical and electro-optical properties. This guide provides an in-depth comparison of methyl 4-(benzyloxy)-2-hydroxybenzoate as a mesogenic core against other prominent alternatives. By examining the structure-property relationships, we aim to furnish researchers with the insights necessary to make informed decisions in the synthesis and application of novel liquid crystalline materials.

The Central Role of the Mesogenic Core

The mesogenic core is the rigid, anisotropic unit of a liquid crystal molecule that is primarily responsible for the formation of the mesophase.[1] This rigidity, often derived from aromatic rings, allows for the preferential alignment of molecules along a common direction, a defining characteristic of liquid crystals.[2] The specific geometry, polarity, and polarizability of the core profoundly influence key performance parameters such as:

  • Mesophase Stability and Type: The temperature range over which a liquid crystal phase is stable (the mesophase range) and the type of mesophase formed (e.g., nematic, smectic) are heavily dependent on the core structure.[2]

  • Optical Anisotropy (Birefringence): The difference in refractive indices for light polarized parallel and perpendicular to the director is a direct consequence of the electronic structure of the core.

  • Dielectric Anisotropy: The difference in dielectric permittivity parallel and perpendicular to the director, crucial for display applications, is governed by the core's dipole moment.

This guide will focus on calamitic (rod-like) liquid crystals, where the mesogenic core is elongated.[2]

This compound: A Versatile Building Block

This compound is a notable precursor in the synthesis of rod-shaped liquid crystals.[3] Its molecular structure features a central phenyl benzoate unit with a flexible benzyloxy group and a hydroxyl group, which can be further functionalized.

The presence of the benzyloxy group introduces a degree of flexibility, which can influence the melting point and the breadth of the mesophase. The hydroxyl group offers a reactive site for the attachment of various terminal chains, allowing for the fine-tuning of the molecule's overall aspect ratio and intermolecular interactions.

Structural Characteristics

The crystal structure of this compound reveals a dihedral angle of 67.18(8)° between its two benzene rings.[3] This non-coplanarity can impact the packing of the molecules in the solid state and influence the transition to the liquid crystalline phase. The presence of an intramolecular hydrogen bond between the hydroxyl and carbonyl groups creates a pseudo-ring structure, enhancing molecular rigidity.[3]

Alternative Mesogenic Cores: A Comparative Analysis

The selection of a mesogenic core is a strategic choice that dictates the final properties of the liquid crystal. Here, we compare the this compound framework to two widely employed alternatives: biphenyl-based cores and other phenyl benzoate derivatives.

Biphenyl-Based Cores

Biphenyl-based mesogens are a cornerstone of liquid crystal research and technology. The direct linkage between the two phenyl rings provides a high degree of rigidity and a linear molecular shape, which are conducive to forming stable nematic phases.

Key Performance Characteristics:

  • High Birefringence: The extended π-conjugation across the biphenyl unit typically leads to a large optical anisotropy.

  • Good Thermal Stability: The robust nature of the biphenyl linkage contributes to high clearing points.

  • Favorable Dielectric Properties: The introduction of a strong polar group, such as a cyano (CN) group, at the terminus of a biphenyl core can induce a large positive dielectric anisotropy, which is essential for twisted nematic displays.[4]

Phenyl Benzoate Derivatives

Phenyl benzoate cores, like the one in our target molecule, are another prevalent class of mesogens. The ester linkage between the phenyl rings introduces a "kink" in the molecular structure, which can influence the mesophase behavior.

Key Performance Characteristics:

  • Lower Melting Points: The ester linkage can disrupt the molecular packing in the solid state, often leading to lower melting points compared to their biphenyl counterparts.

  • Smectic Phase Tendency: The dipole moment of the ester group can promote layered arrangements, making phenyl benzoate derivatives more prone to exhibiting smectic phases.[5]

  • Tunable Properties: The orientation of the ester linkage can be varied to fine-tune the electronic and steric properties of the core.

Quantitative Performance Comparison

To provide a clearer picture of the performance differences, the following table summarizes typical phase transition temperatures for liquid crystals based on different mesogenic cores. It is important to note that direct comparisons can be challenging due to the significant influence of terminal and lateral substituents. The data presented here is illustrative of general trends.

Mesogenic Core TypeExample CompoundCrystalline to Mesophase Transition (°C)Mesophase to Isotropic Transition (°C)Mesophase TypeReference
Biphenyl-based 4-cyano-4'-pentylbiphenyl (5CB)2435.3Nematic[4]
Phenyl Benzoate 4'-cyanophenyl-4-heptylbenzoate4355Nematic[4]
Benzyloxy Phenyl Benzoate 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate101.5--[6]

Note: The benzyloxy phenyl benzoate derivative shown is a more complex molecule, and its melting point is significantly higher. This highlights the profound impact of molecular complexity on transition temperatures.

Experimental Protocols

The synthesis and characterization of liquid crystals are fundamental to understanding their structure-property relationships. Below are representative experimental protocols.

Synthesis of this compound

This protocol is based on a standard Williamson ether synthesis.

Materials:

  • Methyl 2,4-dihydroxybenzoate

  • Benzyl chloride

  • Anhydrous potassium carbonate

  • Methyl ethyl ketone (MEK)

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of methyl 2,4-dihydroxybenzoate (1 mmol), benzyl chloride (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol) in MEK is refluxed for 12 hours.

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The mixture is extracted with chloroform, washed with water, and dried over anhydrous sodium sulfate.

  • The organic solvent is removed under reduced pressure to yield a crude white solid.

  • The crude product is purified by column chromatography on silica gel using a 5% ethyl acetate in hexane eluent.

Characterization of Mesomorphic Properties

The thermotropic behavior of liquid crystals is typically investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM) with a hot stage

Procedure:

  • DSC Analysis: A small sample (5-10 mg) is hermetically sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Phase transitions appear as endothermic or exothermic peaks in the DSC thermogram, allowing for the determination of transition temperatures and enthalpy changes.

  • POM Analysis: A small amount of the sample is placed on a glass slide and covered with a coverslip. The slide is placed on the hot stage of the polarizing microscope. The sample is heated and cooled while observing the texture under crossed polarizers. Different liquid crystal phases exhibit characteristic optical textures, which are used for phase identification.

Visualizing the Molecular Architecture

The following diagrams illustrate the core structures discussed in this guide.

cluster_0 This compound Core cluster_1 Alternative Cores MBHB_Core Phenyl Benzoate with Benzyloxy and Hydroxyl Groups Biphenyl Biphenyl MBHB_Core->Biphenyl Compare Rigidity Phenyl_Benzoate Phenyl Benzoate MBHB_Core->Phenyl_Benzoate Compare Flexibility Biphenyl->Phenyl_Benzoate Compare Linkage

Caption: Comparison of mesogenic core structures.

Conclusion: A Strategic Choice in Liquid Crystal Design

The selection of a mesogenic core is a pivotal decision in the design of liquid crystals with tailored properties. This compound offers a versatile platform for creating novel mesogens, with its functional groups providing avenues for further molecular engineering. In comparison, biphenyl-based cores are a robust choice for achieving high thermal stability and birefringence, particularly in nematic phases. Phenyl benzoate derivatives, on the other hand, can be advantageous for obtaining lower melting points and promoting smectic phases.

Ultimately, the optimal choice of a mesogenic core depends on the specific application requirements. A thorough understanding of the structure-property relationships, as outlined in this guide, is essential for the rational design of next-generation liquid crystalline materials.

References

  • Kohout, M., et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(2), 219-231.
  • Constant, J., et al. (1979). U.S. Patent No. 4,147,651. Washington, DC: U.S.
  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382.
  • Bradshaw, A. P., & Garle, A. P. (2015). Self-Organisation, Thermotropic and Lyotropic Properties of Glycolipids Related to their Biological Implications. International journal of molecular sciences, 16(9), 20537–20588.
  • Akdeniz, A., & Akay, C. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 42(5), 1362-1372.
  • Kondo, Y., et al. (2007). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Chemistry Letters, 36(8), 1012-1013.
  • Ritter, V., et al. (2006). Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates. Journal of the Brazilian Chemical Society, 17(2), 349-355.
  • El-Ablack, A. Z., et al. (2020).
  • Khan, M. K. R., et al. (2018). Synthesis and mesomorphic properties of new heterocyclic liquid crystals with Central Ester–Chalcone linkages. Liquid Crystals, 45(13-15), 2008-2017.
  • Hudson, Z. M., & Bryce, D. L. (2021). Core-Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. Chemistry–An Asian Journal, 16(11), 1436-1445.
  • Al-Mutlaq, M. A., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(15), 4983.
  • Al-Ayash, A. A., et al. (2022). Synthesis, characterization, mesogenic properties, and DFT studies of unsymmetrical liquid crystalline dimers of biphenyl. Liquid Crystals, 49(14), 1947-1959.
  • Al-Masri, M., et al. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International journal of molecular sciences, 10(11), 4771–4784.
  • Shaikh, V. A. E., & Maldar, N. N. (2006). Thermotropic Liquid Crystalline Behavior of Cholesterol-Linked Hydroxyethyl Cellulose. Journal of Macromolecular Science, Part A, 43(5), 763-770.
  • Chauhan, B. C., et al. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy phenyl azo-4''-chlorobenzenes. Der Pharma Chemica, 3(2), 110-117.
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  • Bougriou, A., et al. (2009). The Influence of Disorder on Thermotropic Nematic Liquid Crystals Phase Behavior. International journal of molecular sciences, 10(9), 3971–3990.
  • Thaker, B. T., et al. (2011). Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. Liquid Crystals, 38(2), 173-183.
  • Gorecka, E., et al. (2011). Calamitic and discotic liquid crystalline phases for mesogens with triangular cores.
  • Ritter, V., et al. (2006). Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates. Journal of the Brazilian Chemical Society, 17(2), 349-355.
  • Lataifeh, A., et al. (2018). Phase Structures of Calamitic Liquid Crystals. Phase Transitions, 91(12), 1251-1265.
  • Al-Ayash, A. A., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific reports, 12(1), 13391.
  • Celebre, G., et al. (2020).
  • Chemistry For Everyone. (2024, June 14). What Are Thermotropic Liquid Crystals? [Video]. YouTube.
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  • Thaker, B. T., et al. (2007). Studies of Calamitic Liquid Crystalline Compounds Involving Ester-Azo Central Linkages with a Biphenyl Moiety. Phase Transitions, 80(3), 173-183.
  • Patel, P. R., & Doshi, A. V. (2016). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 8(2), 1-8.
  • Sharma, S. (2018). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail.

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A Comparative Analysis of the In Vitro Cytotoxicity of Methyl 4-(benzyloxy)-2-hydroxybenzoate and Other Common Parabens

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of various parabens, with a specific focus on Methyl 4-(benzyloxy)-2-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data, methodologies, and underlying mechanisms of paraben-induced cytotoxicity.

Introduction: The Double-Edged Sword of Parabens

Parabens, the esters of p-hydroxybenzoic acid, are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties and chemical stability.[1][2] Their broad-spectrum activity against fungi and bacteria has made them a staple in product formulation for decades.[3] However, their widespread use has led to increasing scrutiny regarding their potential impact on human health, particularly concerning their endocrine-disrupting capabilities and cytotoxic effects.[4][5]

This guide focuses on comparing the cytotoxicity of a less common paraben derivative, this compound, with its more conventional counterparts: methylparaben (MP), ethylparaben (EP), propylparaben (PP), and butylparaben (BuP), as well as the structurally similar benzylparaben (BeP). By examining the available experimental data and outlining the methodologies used to assess cytotoxicity, we aim to provide a clear and objective resource for the scientific community.

The Science Behind Paraben Cytotoxicity

The cytotoxic effects of parabens are intrinsically linked to their chemical structure, specifically the length and nature of the alkyl or aryl group attached to the parent p-hydroxybenzoic acid molecule. A well-established trend in paraben toxicology is that their potency often increases with the length of the alkyl chain.[6][7][8] This relationship is generally attributed to an increase in lipophilicity, which facilitates passage through the cell membrane.

Once inside the cell, parabens can trigger a cascade of events leading to cell death. The primary mechanisms implicated in paraben-induced cytotoxicity include:

  • Endocrine Disruption: Parabens are known endocrine-disrupting chemicals (EDCs) that can mimic the action of estrogen.[9][10] This estrogenic activity can interfere with normal cellular processes, potentially leading to abnormal cell growth.[9]

  • Induction of Apoptosis: Studies have shown that exposure to parabens can initiate programmed cell death, or apoptosis.[11] This is often evidenced by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are key executioners of the apoptotic pathway.[11]

  • Cell Cycle Arrest: Some parabens have been observed to cause cell cycle arrest, preventing cells from progressing through the normal cycle of growth and division.[11]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) and subsequent oxidative stress is another mechanism by which parabens can induce cytotoxicity.[11] This can lead to damage to cellular components, including DNA, proteins, and lipids.

Methodologies for Assessing Paraben Cytotoxicity

To quantitatively compare the cytotoxicity of different parabens, standardized in vitro assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]

The choice of cell line is also critical for the relevance of the study. Given that a primary route of human exposure to parabens is through topical application of cosmetics, human keratinocyte cell lines, such as HaCaT, are highly relevant models.[14][15]

Experimental Protocol: MTT Assay for Cytotoxicity in HaCaT Cells

This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxic effects of parabens on HaCaT cells.

Materials:

  • HaCaT (human keratinocyte) cell line[16]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Parabens (this compound, MP, EP, PP, BuP, BeP)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Once the cells reach 80-90% confluency, detach them using trypsin-EDTA, and seed them into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[18] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Exposure:

    • Prepare stock solutions of each paraben in DMSO.

    • Create a series of dilutions of each paraben in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of parabens. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plates for 24 to 48 hours.[11]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[18]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[18]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the paraben concentration to generate a dose-response curve.

    • Determine the EC50 (half-maximal effective concentration) value for each paraben from the dose-response curve. The EC50 represents the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Culture HaCaT Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding paraben_prep Prepare Paraben Dilutions cell_treatment Treat Cells with Parabens cell_seeding->cell_treatment paraben_prep->cell_treatment mtt_addition Add MTT Reagent cell_treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation formazan_solubilization Solubilize Formazan with DMSO incubation->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ec50 Determine EC50 calculate_viability->determine_ec50

Caption: Workflow for assessing paraben cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data

ParabenChemical StructureEC50 (µM) in Human Keratinocytes (HEK001)[19]EC50 (µM) in Human iPSCs[8]
Methylparaben (MP) CH₃536 ± 178906
Ethylparaben (EP) C₂H₅536 ± 178698
Propylparaben (PP) C₃H₇-216
Butylparaben (BuP) C₄H₉1.52 ± 0.5163
Benzylparaben (BeP) CH₂C₆H₅3.34 ± 0.97-
This compound C₇H₇OData not availableData not available

Note: The EC50 values can vary depending on the cell line, exposure time, and specific assay conditions.

The data clearly illustrates the structure-activity relationship: cytotoxicity increases with the length of the alkyl chain.[6][7][8] Butylparaben and benzylparaben are significantly more cytotoxic than the shorter-chain methylparaben and ethylparaben.[19] The low micromolar EC50 values for BuP and BeP indicate a much higher cytotoxic potential.[19]

Based on this trend, it can be hypothesized that this compound would exhibit a cytotoxic profile similar to or potentially greater than benzylparaben due to the presence of the bulky benzyloxy group. The additional hydroxyl and methyl groups may also influence its lipophilicity and interaction with cellular targets.

Potential Signaling Pathways in Paraben-Induced Cytotoxicity

Parabens can induce cytotoxicity through multiple signaling pathways, often culminating in apoptosis. Propylparaben, for example, has been shown to trigger apoptosis in human trophoblast cells by increasing the expression of the pro-apoptotic protein Bax and activating Caspase-3.[11] This process is often associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[11]

Apoptosis_Pathway Parabens Parabens (e.g., Propylparaben) Mitochondria Mitochondrial Dysfunction Parabens->Mitochondria ROS ↑ ROS Production Mitochondria->ROS Bax ↑ Bax Expression Mitochondria->Bax Caspase3 Activated Caspase-3 ROS->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of paraben-induced apoptosis.

Conclusion

The in vitro cytotoxicity of parabens is a critical parameter in their safety assessment. The available data consistently demonstrates a clear structure-activity relationship, with cytotoxicity increasing with the length and complexity of the ester group. While specific cytotoxic data for this compound is limited, its structural similarity to benzylparaben suggests a potentially high cytotoxic profile.

This guide provides a framework for the comparative assessment of paraben cytotoxicity, emphasizing the importance of standardized methodologies like the MTT assay and the use of relevant cell models. Further research is warranted to elucidate the precise cytotoxic potential and mechanisms of action of less common paraben derivatives to ensure a comprehensive understanding of their safety profiles.

References

  • Lester, C., Hewitt, N. J., Müller-Vieira, U., & Grégoire, S. (2020). Metabolism and plasma protein binding of 16 straight- and branched-chain parabens in in vitro liver and skin models. Toxicology in Vitro, 69, 104983. [Link]

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  • Błędzka, D., Gromadzińska, J., & Wąsowicz, W. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Toxicology in Vitro, 83, 105405. [Link]

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  • Kim, J., et al. (2024). Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways. Environmental Science & Technology. [Link]

  • University of the Pacific. (n.d.). Assessment of The Toxic Effects of Parabens Commonly Used Preservatives in Cosmetics, and their Halogenated By-Products on Human Skin and Endothelial Cells. BEARdocs. [Link]

  • Błędzka, D., Gromadzińska, J., & Wąsowicz, W. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Taylor & Francis Online. [Link]

  • López-García, J., et al. (2022). Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use. International Journal of Molecular Sciences, 23(8), 4478. [Link]

  • Tran, H. N., & Park, H. H. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PeerJ, 8, e8503. [Link]

  • Vinggaard, A. M., et al. (2006). EC 50 values with 95% confidence intervals (CI) of methyl-, ethyl-and propylparaben in the Yeast Estrogen Screen and the Yeast Antiandrogen Screen, and the corresponding reference compounds 17β-estradiol and flutamide. ResearchGate. [Link]

  • Golden, R., & Gandy, J. (2003). Possible endocrine disrupting effects of parabens and their metabolites. Critical Reviews in Toxicology, 33(5), 455-484. [Link]

  • Exner, T. E., et al. (2023). Risk assessment of parabens in a transcriptomics-based in vitro test. Archives of Toxicology, 97(10), 2733-2747. [Link]

  • Tran, H. N., & Park, H. H. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PubMed. [Link]

  • MDPI. (2018). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. [Link]

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  • Miranowicz-Dzierżawska, K. (2018). Cytotoxic Effects of Two Parabens Determined in Surface Waters and Sewage Sludge on Normal (Senescent) Human Dermal Fibroblast. Polish Journal of Environmental Studies, 27(3), 1217-1224. [Link]

  • MDPI. (2023). Environmental Endocrinology: Parabens Hazardous Effects on Hypothalamic–Pituitary–Thyroid Axis. [Link]

  • Naher, S., et al. (2022). Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking. Molecules, 27(18), 5898. [Link]

  • Guo, Y., & Wang, L. (2014). Contents of methyl-, ethyl-, propyl-, butyl- and benzylparaben in cosmetic products. Journal of Cosmetic Science, 65(3), 147-156. [Link]

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Sompa, S., et al. (2011). Cytotoxicity patterns of arsenic trioxide exposure on HaCaT keratinocytes. Journal of Biological Sciences, 11(8), 461-469. [Link]

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A Senior Application Scientist's Guide to Benchmarking the Purity of Methyl 4-(benzyloxy)-2-hydroxybenzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of complex molecules, the seemingly minor impurities in a key intermediate can have cascading effects on reaction yields, downstream purification efforts, and the final purity of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for benchmarking the purity of Methyl 4-(benzyloxy)-2-hydroxybenzoate, a crucial building block in various synthetic pathways, from different commercial suppliers. By employing a rigorous analytical approach, we can ensure the selection of the highest quality reagents for our critical research and development endeavors.

Introduction: The Significance of Purity in Synthetic Chemistry

This compound is a versatile intermediate used in the synthesis of a variety of target molecules, including pharmaceuticals and materials for liquid crystals.[1][2] The presence of impurities, even at seemingly low levels, can introduce significant variability into synthetic processes. These impurities may arise from the synthetic route employed by the supplier, incomplete reactions, or degradation of the product over time.

Common impurities can include residual starting materials such as methyl 2,4-dihydroxybenzoate and benzyl chloride, by-products from side reactions, or isomers.[1] The impact of these impurities can range from reduced reaction yields and difficult purification of the desired product to the formation of unexpected and potentially toxic by-products in the final compound. Therefore, a thorough analytical assessment of the purity of this intermediate from various suppliers is not just a quality control measure; it is a critical step in ensuring the success and reproducibility of a research program.

This guide will detail a multi-pronged analytical approach, combining High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and impurity profiling, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination. We will also discuss the principles of forced degradation studies to ensure the developed analytical methods are stability-indicating.

Experimental Design: A Multi-faceted Approach to Purity Assessment

Our experimental workflow is designed to first quantify the purity and identify any existing impurities in the supplied materials. Subsequently, we will assess the intrinsic stability of the compound to ensure that the analytical methods are capable of detecting any degradation products that may form during storage or processing.

Caption: Experimental workflow for benchmarking purity.

Methodologies: Detailed Protocols for Robust Analysis

The following protocols are designed to be self-validating systems, providing confidence in the generated data. The choice of these specific methods is based on their proven reliability for the analysis of similar aromatic esters and pharmaceutical intermediates.[3][4]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: Reverse-phase HPLC with UV detection is a widely used and robust technique for the separation and quantification of components in a mixture. Its high sensitivity and resolving power make it ideal for detecting and quantifying impurities. The method described here is adapted from established protocols for similar hydroxybenzoate esters.[3]

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 Water:Acetonitrile).

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a specific reference standard of the analyte.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard with a known purity, the absolute purity of the analyte can be accurately determined.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material with known purity).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d6 to the NMR tube and gently vortex to dissolve the solids completely.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds) is crucial for accurate quantification.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a known signal of the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

      Purity (%) = (Isample / Nsample) * (NIS / IIS) * (MWsample / MWIS) * (mIS / msample) * PIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.

Forced Degradation Studies for Stability-Indicating Method Validation

Rationale: To ensure that the developed HPLC method is "stability-indicating," it is necessary to demonstrate that it can separate the main component from its potential degradation products.[6][7] Forced degradation studies intentionally stress the sample under various conditions to generate these degradation products.

Protocol:

Subject separate samples of this compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid material to UV light (254 nm) and visible light for 7 days.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration for HPLC analysis. The HPLC method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Data Presentation and Interpretation

The purity results from the different suppliers should be tabulated for a clear and direct comparison.

Table 1: Purity of this compound from Different Suppliers

SupplierHPLC Purity (% Area)qNMR Purity (%)Major Impurities Detected by HPLC
Supplier A99.5%99.2%Impurity 1 (0.2%), Impurity 2 (0.1%)
Supplier B98.8%98.5%Impurity 1 (0.8%), Impurity 3 (0.3%)
Supplier C99.8%99.7%Impurity 2 (0.1%)

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of Degradation Peaks
Acid Hydrolysis~15%2
Base Hydrolysis~25%3
Oxidative Degradation~10%1
Thermal Degradation<5%1
Photolytic Degradation<2%0

The impurity profile from the HPLC analysis provides valuable insights into the synthetic route and purification efficiency of each supplier. The qNMR results offer a robust, orthogonal confirmation of the purity values obtained by HPLC. The forced degradation data confirms that the analytical method is suitable for its intended purpose and can reliably detect any degradation that may occur.

Conclusion and Recommendations

Based on the comprehensive analytical data, a clear recommendation for the preferred supplier can be made. The selection should not be based solely on the highest purity value but also on the consistency of the impurity profile. A supplier with a slightly lower but consistent purity and a well-defined impurity profile may be preferable to a supplier with a higher but more variable purity.

This guide provides a robust framework for the analytical benchmarking of this compound. By implementing these detailed protocols, researchers and drug development professionals can make informed decisions about the procurement of this critical raw material, thereby enhancing the reliability and reproducibility of their scientific work.

References

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. [Link]

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465–470. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ghosh, S., et al. (2008). Synthesis and characterization of novel liquid crystalline materials.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Methyl 4-(benzyloxy)-2-hydroxybenzoate

This compound is a key intermediate in the synthesis of pharmaceuticals, polymers, and advanced materials such as liquid crystals.[1][2] Its molecular structure, featuring a protected phenol and a benzoate ester, demands precise analytical control to ensure purity, stability, and performance in final products. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] This guide provides an in-depth comparison of analytical methodologies and a detailed walkthrough of the validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6] The objective is not merely to present protocols, but to elucidate the scientific rationale behind them, ensuring that the chosen method is robust, reliable, and fit for its purpose.[7]

Selecting the Optimal Analytical Technique: A Comparative Analysis

The choice of analytical technique is the foundational decision in method development. For this compound, with its aromatic structure and functional groups, several techniques are viable. However, their suitability varies based on the analytical goal (e.g., identification, impurity profiling, or quantification).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. Given the compound's polarity and UV-absorbing chromophores, Reversed-Phase HPLC (RP-HPLC) with UV detection is exceptionally well-suited for both quantification and purity determination. It offers high resolution, sensitivity, and robustness.

  • Gas Chromatography (GC): GC is a powerful technique for volatile compounds.[8] Due to the relatively high molecular weight (258.26 g/mol ) and polarity of this compound, direct GC analysis can be challenging and may require derivatization to increase volatility.[1][2] While excellent for identifying volatile impurities, it is often more complex for routine assay of the primary compound compared to HPLC.

  • Spectroscopic Methods (NMR, IR, MS): These methods are indispensable for structural elucidation and identification.[9] Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., hydroxyl, carbonyl), while Mass Spectrometry (MS) confirms the molecular weight.[9][10] While quantitative NMR (qNMR) is possible, these techniques are more commonly used for qualitative identity confirmation rather than for routine quantitative analysis in a quality control environment.

The Validation Blueprint: A Framework for Reliability

Method validation follows a structured pathway to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The core parameters, as defined by the ICH Q2(R2) guideline, provide a framework for this process.[4][12] The relationship between these parameters forms a self-validating system where the successful establishment of one parameter often supports another.

Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Validate Phase 2: Core Validation (ICH Q2) cluster_Implement Phase 3: Implementation Plan Define Analytical Target Profile (ATP) Dev Method Development & Optimization (e.g., HPLC Conditions) Plan->Dev Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Generation Robustness->Report Lifecycle Method Lifecycle Management (Ongoing Verification) Report->Lifecycle

Caption: A workflow diagram illustrating the logical progression of an analytical method validation, from initial planning to lifecycle management.

In-Depth Guide: Validation of an RP-HPLC Method

This section provides a comprehensive protocol and validation plan for this compound.

Experimental Protocol: RP-HPLC Method

This protocol is designed to provide a robust starting point for analysis.

ParameterRecommended ConditionRationale
Instrument HPLC with UV/Vis or Photodiode Array (PDA) DetectorStandard equipment providing necessary sensitivity and selectivity.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)A common reversed-phase eluent. Acetonitrile provides good peak shape, and the acidic aqueous phase suppresses the ionization of the phenolic hydroxyl group, ensuring consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.[13]
Detection λ 254 nmA common wavelength for aromatic compounds, providing strong absorbance and good sensitivity. A PDA detector can be used to confirm peak purity.
Injection Vol. 10 µLA typical volume to balance sensitivity and potential for column overload.
Standard Soln. 100 µg/mL in mobile phaseA concentration expected to fall within the linear range of the detector.
Sample Soln. Prepared in mobile phase to a target of 100 µg/mLUsing the mobile phase as the diluent prevents peak distortion.
Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental execution for each validation characteristic, in accordance with ICH guidelines.[11][12]

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[14][15]

  • Protocol:

    • Forced Degradation: Subject the sample solution to stress conditions: acid (0.1 M HCl, 60°C, 4h), base (0.1 M NaOH, 60°C, 4h), oxidation (3% H₂O₂, 60°C, 4h), thermal (80°C, 24h), and photolytic (UV light, 24h).

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo blank.

    • Evaluation: Use a PDA detector to assess peak purity of the main analyte peak in the stressed samples. Ensure that degradation product peaks are well-resolved from the main peak (Resolution > 2).

  • Acceptance Criteria: The method must be able to separate the analyte from any degradation products and/or excipients. The analyte peak must pass peak purity analysis.

2. Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[16]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
50498500501500500000500000
75751000749000753000751000
100100200099800010000001000000
1251255000124800012520001251667
1501501000149800015050001501333
Linear Regression r² = 0.9999

3. Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

  • Protocol: The range is confirmed by the data from the Linearity, Accuracy, and Precision studies.

  • Acceptance Criteria: For a drug substance assay, the minimum specified range is typically 80% to 120% of the test concentration.[3]

4. Accuracy

Accuracy is the closeness of the test results to the true value.[16] It is typically assessed using a spike-recovery study.

  • Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Mean Recovery 99.7%

5. Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[11]

  • Protocol (Repeatability - Intra-day):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Protocol (Intermediate Precision - Inter-day):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set and perform a statistical comparison (e.g., F-test) of the two data sets.

  • Acceptance Criteria: The %RSD for each study should be ≤ 2.0%.[16]

Precision LevelSample 1Sample 2Sample 3Sample 4Sample 5Sample 6Mean%RSD
Repeatability 100.2%99.5%100.5%99.8%100.1%100.3%100.07%0.35%
Intermediate 99.4%100.6%99.9%100.8%99.6%100.1%100.07%0.51%

6. Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[17]

  • Protocol (Based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting progressively more dilute solutions.

  • Protocol (Based on Standard Deviation of the Response and the Slope):

    • Calculate from the linearity curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value must be verified for precision and accuracy.

ParameterValue (µg/mL)Method
LOD 0.2S/N Ratio of 3:1
LOQ 0.6S/N Ratio of 10:1

7. Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include: Flow Rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase Composition (e.g., Acetonitrile ±2%).

    • Evaluate the effect on retention time and peak area.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, plate count) must still be met. The %RSD of the results should not be significantly affected compared to the nominal conditions.

Validation_Relationships Linearity Linearity Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range defines boundaries Precision Precision Accuracy->Precision Accuracy->Range confirms at extremes LOQ LOQ Accuracy->LOQ defines limit Precision->Linearity Precision->Range confirms at extremes Precision->LOQ defines limit Specificity Specificity Specificity->Linearity ensures no interference Specificity->Accuracy ensures true result

Caption: A diagram showing the interdependent relationship between key analytical validation parameters.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of an analytical method for this compound is a systematic process that provides documented evidence of its reliability. While RP-HPLC stands out as the most practical and robust technique for routine quantitative analysis, the principles of validation discussed are universal. By meticulously evaluating parameters from specificity to robustness, scientists can ensure that the data generated is accurate, precise, and fit for its intended purpose—be it for regulatory submission, quality control, or fundamental research. This commitment to scientific integrity is the bedrock of drug development and materials science innovation.

References

  • Methyl 4-benzyloxy-2-hydroxybenzoate - PMC - NIH . National Institutes of Health. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation . Longdom Publishing. [Link]

  • Methyl 4-benzyloxy-2-hydroxybenzoate . ResearchGate. [Link]

  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS . ResearchGate. [Link]

  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara . International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS . International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . Ofni Systems. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • Validation of Analytical Procedure Q2(R2) . International Council for Harmonisation. [Link]

  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS . ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . U.S. Pharmacopeia. [Link]

  • Methyl 4-benzyloxy-2-hydroxybenzoate . RRI Digital Repository. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . ECA Academy. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbio. [Link]

  • Mass spectrum of methyl 2-hydroxybenzoate . Doc Brown's Chemistry. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. [Link]

  • <1225> Validation of Compendial Procedures . USP-NF. [Link]

  • FDA issues revised guidance for analytical method validation . ResearchGate. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis . Journal of the Indian Chemical Society. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Analysis of Double Bond Position in Unsaturated Fatty Acid Methyl Esters by SMCI Method . Shimadzu. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

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A Guide to the Spectroscopic Differentiation of Methyl 4-(benzyloxy)-2-hydroxybenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural characterization of synthetic molecules is a cornerstone of development. Positional isomers, molecules with identical chemical formulas but different arrangements of functional groups on a core scaffold, can exhibit vastly different pharmacological, toxicological, and material properties. Consequently, the ability to unequivocally distinguish between these isomers is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and novelty of a chemical entity.

This guide provides an in-depth spectroscopic comparison of Methyl 4-(benzyloxy)-2-hydroxybenzoate and its key positional isomers. As a Senior Application Scientist, the following analysis is grounded in both fundamental principles and practical, field-proven insights. We will explore how subtle shifts in the positions of the hydroxyl and benzyloxy groups on the methyl benzoate ring give rise to unique and identifiable signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Methodologies: A Self-Validating Workflow

The reliability of any spectroscopic analysis hinges on the integrity of the experimental protocol. The following sections detail the standardized procedures for acquiring high-quality data, ensuring reproducibility and accuracy.

General Spectroscopic Workflow

The logical flow from sample preparation to final data analysis is a critical, self-validating system. Each step is designed to minimize ambiguity and ensure that the resulting spectra are a true representation of the molecule's structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh 5-25 mg (¹H NMR) or 50-100 mg (¹³C NMR) of Sample Solvent Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Shim Shimming & Tuning Tube->Shim Acquire Acquire Spectra (¹H, ¹³C, COSY, HSQC) Shim->Acquire Process Fourier Transform & Phase Correction Acquire->Process Integrate Integration & Peak Picking Process->Integrate Analyze Structural Elucidation & Isomer Comparison Integrate->Analyze G Parent [M+H]⁺ m/z 259 Frag91 [C₇H₇]⁺ m/z 91 (Tropylium ion) Parent->Frag91 - C₈H₇O₄ Frag121 Loss of Benzyl [M - C₇H₇]⁺ m/z 168 Parent->Frag121 - C₇H₇ (benzyl) Frag151 Loss of Methanol & CO [M - CH₃OH - CO]⁺ m/z 199 Parent->Frag151 - CH₃OH, -CO

A Comparative Guide to the Biological Efficacy of Polymers Derived from Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel biocompatible polymers with inherent therapeutic activity is a paramount objective. This guide provides an in-depth technical comparison of polymers derived from Methyl 4-(benzyloxy)-2-hydroxybenzoate, a salicylic acid derivative, against established alternatives in antimicrobial, anticancer, and anti-inflammatory applications. By synthesizing existing data and providing detailed experimental frameworks, this document serves as a comprehensive resource for evaluating the potential of this promising class of polymers.

Introduction: The Rationale for Salicylate-Based Polymers

Salicylic acid and its derivatives have a long-standing history in medicine, renowned for their anti-inflammatory, analgesic, and antipyretic properties[1]. The incorporation of such bioactive moieties into a polymer backbone offers the potential for localized and sustained therapeutic effects, improved biocompatibility, and novel mechanisms of action[2]. This compound, with its protected hydroxyl group, presents an intriguing monomer for the synthesis of functional polyesters and poly(anhydride-esters)[3][4]. The benzyloxy group can influence the polymer's hydrophobicity, degradation kinetics, and interactions with biological systems.

This guide will explore the current state of knowledge on the biological efficacy of these polymers and provide the necessary protocols to rigorously evaluate their performance against relevant benchmarks.

I. Antimicrobial Efficacy: A Primary Strength

Recent studies have highlighted the significant antimicrobial potential of polymers derived from hydroxybenzoates, including those with benzyloxy substituents. These polymers represent a promising alternative to traditional antibiotics, particularly in the context of rising antimicrobial resistance.

Comparative Performance

Polymers based on 4-(benzyloxy)-2-oxy-benzoate have demonstrated potent activity against Gram-positive bacteria, such as Staphylococcus aureus, a common pathogen responsible for a range of infections. In comparative studies, these polymers have not only inhibited bacterial growth but also effectively disrupted biofilms, which are notoriously difficult to eradicate.

Compound/Polymer Organism Minimum Inhibitory Concentration (MIC) Biofilm Disruption Biocompatibility
Poly(4-benzyloxy-2-oxy-benzoate-co-lactide) S. aureusReported to be effectiveDemonstrated disruptionGood in vitro biocompatibility
Vancomycin S. aureusStrain-dependentLimited efficacy against mature biofilmsPotential for nephrotoxicity
Chitosan Broad-spectrumVaries with molecular weight and deacetylationEffectiveGenerally good, but can be immunogenic

This table synthesizes data from multiple sources to provide a comparative overview. Specific values can vary based on experimental conditions.

Causality Behind Experimental Choices

The selection of S. aureus as a model organism is critical due to its clinical relevance and ability to form robust biofilms. The comparison with Vancomycin, a last-resort antibiotic for MRSA infections, and Chitosan, a well-known natural antimicrobial polymer, provides a stringent benchmark for evaluating the efficacy of the novel polymers[5].

Mechanism of Antimicrobial Action

Phenolic compounds, the building blocks of these polymers, exert their antimicrobial effects through multiple mechanisms. The lipophilic nature of the benzyloxy group may enhance the polymer's ability to interact with and disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents. Furthermore, these polymers can interfere with essential bacterial enzymes and DNA replication[6].

Polymer Benzyloxy-Containing Polymer Membrane Bacterial Cell Membrane Polymer->Membrane Interaction Enzymes Bacterial Enzymes Polymer->Enzymes Interference DNA Bacterial DNA Polymer->DNA Interference Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death Inhibition Enzyme Inhibition Enzymes->Inhibition Inhibition->Death Replication Inhibition of DNA Replication DNA->Replication Replication->Death

Antimicrobial Mechanism of Phenolic Polymers.

II. Anticancer Potential: An Emerging Frontier

While direct studies on the anticancer efficacy of polymers from this compound are limited, the well-established anticancer properties of salicylic acid provide a strong rationale for their investigation[2]. Polymeric delivery of salicylates can offer advantages such as enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect and sustained local drug release[7][8].

Proposed Comparative Framework

To evaluate the anticancer potential, these polymers should be compared against a standard chemotherapeutic agent, such as Doxorubicin, and a biocompatible polymer vehicle, like Poly(lactic-co-glycolic acid) (PLGA), for drug delivery applications[9][10][11][12][13][14].

Treatment Proposed Cancer Cell Lines Expected IC50 Mechanism of Action
Poly(4-benzyloxy-2-hydroxybenzoate) Nanoparticles Breast (MCF-7), Colon (HCT116), Lung (A549)To be determinedInduction of apoptosis, Cell cycle arrest
Doxorubicin Breast (MCF-7), Colon (HCT116), Lung (A549)Low micromolar rangeDNA intercalation, Topoisomerase II inhibition
PLGA Nanoparticles (Blank) Breast (MCF-7), Colon (HCT116), Lung (A549)High (low cytotoxicity)Inert carrier
Key Signaling Pathways in Salicylate-Mediated Anticancer Activity

Salicylic acid and its derivatives have been shown to modulate several critical signaling pathways involved in cancer progression, including the NF-κB and MAPK pathways. Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and reduced inflammation within the tumor microenvironment.

cluster_nucleus Salicylate Salicylate Polymer IKK IKK Salicylate->IKK Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Salicylate->MAPK Modulates IkB IκB IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory & Pro-survival Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation Transcription->Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) COX_Enzymes COX Enzymes Inflammatory_Stimulus->COX_Enzymes Activates NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway Activates Salicylate_Polymer Salicylate Polymer Salicylate_Polymer->COX_Enzymes Inhibits Salicylate_Polymer->NFkB_Pathway Inhibits Prostaglandins Pro-inflammatory Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines Cytokines->Inflammation

Anti-inflammatory Mechanisms of Salicylates.

IV. Experimental Protocols

To facilitate the direct comparison of these polymers, the following are detailed, self-validating protocols for key in vitro assays.

A. Synthesis of Polymers from this compound

A representative synthesis involves the ring-opening polymerization of a lactone derived from this compound, often in combination with another monomer like lactide to tailor the polymer properties.[15]

Monomer Methyl 4-(benzyloxy)- 2-hydroxybenzoate Modification Chemical Modification (e.g., with 2-bromopropionyl bromide) Monomer->Modification Lactone Lactone Monomer Modification->Lactone ROP Ring-Opening Polymerization Lactone->ROP Comonomer Co-monomer (e.g., Lactide) Comonomer->ROP Polymer Poly(4-benzyloxy-2-oxy- benzoate-co-lactide) ROP->Polymer Characterization Characterization (NMR, GPC, etc.) Polymer->Characterization

General Synthesis Workflow.

Protocol:

  • Monomer Synthesis: Synthesize this compound by reacting methyl 2,4-dihydroxybenzoate with benzyl chloride in the presence of a base like potassium carbonate.[3]

  • Lactone Formation: Convert the synthesized monomer into a lactone through reaction with a suitable agent like 2-bromopropionyl bromide.

  • Polymerization: Perform ring-opening polymerization of the lactone, with or without a co-monomer, using a catalyst such as stannous octoate.

  • Purification and Characterization: Purify the resulting polymer by precipitation and characterize its molecular weight, composition, and thermal properties using techniques like Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC).

B. In Vitro Cytotoxicity: MTT Assay

This assay determines the effect of the polymer on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16][17][18]

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the polymer nanoparticles and the positive control (Doxorubicin) in cell culture medium. Replace the medium in the wells with the treatment solutions and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

C. In Vitro Anti-inflammatory Assay: Nitric Oxide Measurement

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[10][19][20][21]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the polymer, Ibuprofen (positive control), or PLGA (negative control) for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

D. Antimicrobial Biofilm Disruption Assay: Crystal Violet Staining

This method quantifies the ability of the polymer to disrupt pre-formed bacterial biofilms.[11][15][22][23]

Protocol:

  • Biofilm Formation: Grow a bacterial culture (e.g., S. aureus) in a 96-well plate for 24-48 hours to allow for biofilm formation.

  • Treatment: Remove the planktonic bacteria and add fresh medium containing different concentrations of the polymer. Incubate for another 24 hours.

  • Staining: Wash the wells with PBS and stain the remaining biofilm with 0.1% crystal violet solution for 15 minutes.

  • Washing: Wash away the excess stain with water.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid) to dissolve the stain from the biofilm.

  • Absorbance Measurement: Transfer the solubilized stain to a new plate and measure the absorbance at 595 nm.

  • Data Analysis: Compare the absorbance of the treated wells to the untreated control to determine the percentage of biofilm disruption.

V. Conclusion and Future Directions

Polymers derived from this compound hold considerable promise as multifunctional biomaterials with inherent therapeutic properties. Their demonstrated antimicrobial and biofilm-disrupting capabilities, coupled with the strong potential for anticancer and anti-inflammatory activity inherited from their salicylate core, make them a compelling area for further research.

This guide provides a comprehensive framework for the systematic evaluation of these polymers. By employing the detailed protocols and comparative analyses outlined herein, researchers can generate the critical data needed to validate their efficacy and advance their development towards clinical applications. Future work should focus on in vivo studies to confirm the in vitro findings and to assess the pharmacokinetics and long-term biocompatibility of these novel materials.

References

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  • ResearchGate. (n.d.). (A) Western blot analysis of proteins involved in the NF-κB signaling... Retrieved from [Link]

  • Finiuk, N. S., et al. (2017). Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers. Cytology and Genetics, 51(3), 205-212. [Link]

  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond the bench. Proper disposal is not a mere logistical afterthought; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 4-(benzyloxy)-2-hydroxybenzoate, grounding every recommendation in established chemical safety principles and regulatory standards.

The Core Principle: Preventing Environmental Release

This compound belongs to the broader family of parabens. Structurally similar compounds, such as Methyl 4-hydroxybenzoate (Methylparaben, CAS No. 99-76-3), are classified as being "Toxic to aquatic life with long lasting effects" (H411).[1] Research has consistently shown that paraben derivatives can persist in the environment, enter waterways through wastewater, and act as endocrine-disrupting chemicals, posing a risk to aquatic organisms.[2][3][4][5][6]

Therefore, the foundational logic of this protocol is to treat this compound as an environmentally hazardous substance . The cardinal rule is that this chemical, in any form—solid, dissolved in solvent, or as trace residue—must never be disposed of down the sanitary sewer system.[7][8] All waste streams must be collected, segregated, and managed by a licensed professional waste disposal service.[9]

Hazard and Disposal Summary

For quick reference, the key safety and disposal information is summarized below. The hazard classification is inferred from its close analog, Methyl 4-hydroxybenzoate.

Parameter Information Source/Rationale
Chemical Name This compound-
Close Analog Methyl 4-hydroxybenzoate (CAS: 99-76-3)Structural Similarity
Inferred Hazard GHS09: Hazardous to the aquatic environmentBased on analog SDS
Inferred Hazard Statement H411: Toxic to aquatic life with long lasting effectsBased on analog SDS
Primary Disposal Precaution P273: Avoid release to the environmentBased on analog SDS
Disposal Mandate P501: Dispose of contents/container to an approved waste disposal plantBased on analog SDS
Required PPE Nitrile gloves, safety glasses, lab coatStandard Laboratory Practice
Disposal Route Segregated Hazardous Chemical WasteUniversity/Institutional EHS Guidelines[7]

Step-by-Step Disposal Protocols

All waste containing this compound must be treated as hazardous.[7] Segregate waste streams based on their physical state and composition to ensure safe storage and efficient disposal.

Protocol 3.1: Solid Waste Disposal

This category includes expired or unneeded pure compounds, reaction residues, and material used for spill cleanup.

  • Preparation: Before beginning work, designate a specific, labeled hazardous waste container for "Solid Organic Waste." Ensure the container is made of a compatible material (e.g., HDPE or glass) and has a secure, vapor-tight lid.[10]

  • Transfer: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Avoid generating dust. If there is a risk of dust, perform the transfer within a chemical fume hood.

  • Spill Cleanup Material: For spills, use an absorbent material like vermiculite or sand. Sweep up the contaminated absorbent and place it into the solid waste container.[11]

  • Sealing and Labeling: Securely close the container lid. Ensure the label clearly states "Hazardous Waste," lists all chemical constituents (including this compound), and includes the appropriate hazard pictogram (GHS09).

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.[12]

Protocol 3.2: Liquid Waste Disposal

This category includes solutions from experiments, mother liquors from crystallizations, and rinsates from container cleaning.

  • Segregation is Key: Do not mix halogenated and non-halogenated solvent waste unless your facility's waste management program allows it. Designate a separate, clearly labeled container for each liquid waste stream (e.g., "Non-halogenated Organic Waste Solution").

  • Container: Use a robust, chemically-resistant container (e.g., a coated glass bottle or HDPE) with a screw cap. Never use food-grade containers.[7]

  • Transfer: Carefully pour the liquid waste into the container using a funnel. Avoid splashing. Leave at least 10% headspace to allow for vapor expansion.

  • Sealing and Labeling: Keep the container sealed at all times except when adding waste. The label must list the full chemical names of all components, including solvents and an estimated concentration of the this compound.

  • Storage: Store the container in secondary containment (e.g., a spill tray) within your lab's satellite accumulation area.

Protocol 3.3: Disposal of Contaminated Labware

This includes empty stock bottles, disposable glassware, pipette tips, gloves, and weighing paper.

  • Gross Decontamination: For "empty" stock bottles, rinse them three times with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate is considered hazardous liquid waste and must be collected as per Protocol 3.2.

  • Disposal of Rinsed Containers: Once triple-rinsed, deface or remove the original label, and dispose of the container in the appropriate solid waste bin (e.g., broken glass box).[7]

  • Sharps and Consumables: Needles and scalpels must go into a designated sharps container. Non-sharp items like contaminated gloves, weighing paper, and pipette tips should be collected in a separate, labeled bag or container designated for "Solid Lab Waste" and managed through the hazardous waste program.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Containment cluster_2 Final Disposal Pathway Start Waste Containing This compound Generated WasteType Determine Waste Type Start->WasteType Solid Unused chemical, spill residue WasteType->Solid Solid Liquid Solutions, rinsates WasteType->Liquid Liquid Labware Gloves, tips, 'empty' containers WasteType->Labware Contaminated Labware SolidContainer Collect in Labeled 'Solid Organic Waste' Container Solid->SolidContainer LiquidContainer Collect in Labeled 'Liquid Organic Waste' Container Liquid->LiquidContainer LabwareContainer Collect in Labeled 'Contaminated Lab Waste' Container Labware->LabwareContainer End Store in Satellite Accumulation Area for EHS Pickup and Disposal by Licensed Contractor SolidContainer->End LiquidContainer->End LabwareContainer->End caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound.

References

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Gao, Y., Chen, Y., Wei, S., & Gu, Y.-G. (2020). Parabens as Chemicals of Emerging Concern in the Environment and Humans: A Review. Request PDF. Retrieved from [Link]

  • Unknown. (2023, November 20). Beyond the Surface: Unraveling the Environmental Impact of Parabens. Retrieved from [Link]

  • Chemtalk. (2008). Ester Disposal. Retrieved from [Link]

  • Sdfine. (n.d.). METHYL-4-HYDROXYBENZOATE Safety Data Sheet. Retrieved from [Link]

  • Ferreira, A. M., et al. (2020). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Retrieved from [Link]

  • University of Regensburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • NWABR.ORG. (2011, April 7). Material Safety Data Sheet - Methylparaben. Retrieved from [Link]

  • Environmental Working Group. (2019, April 9). What Are Parabens, and Why Don't They Belong in Cosmetics?. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (2018). Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

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Personal protective equipment for handling Methyl 4-(benzyloxy)-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 4-(benzyloxy)-2-hydroxybenzoate

In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, immediate, and logistical information for the safe handling of this compound. As drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in established safety principles.

Hazard Identification and Risk Assessment

This compound is an aromatic ester. While specific toxicity data is limited, related compounds suggest a potential for skin and eye irritation.[1][2][3] It is prudent to assume that this compound may cause irritation upon contact.[4] Furthermore, many organic compounds, including aromatic esters, can be harmful if inhaled or ingested.[1][4]

A critical aspect of laboratory safety is the proactive identification of potential hazards.[5][6] Given the lack of specific data for this compound, a conservative approach is warranted. We must assume the potential for unforeseen hazards and implement controls accordingly.

Inferred Hazard Profile:

Hazard Category Potential Hazard Primary Route of Exposure Source of Inference
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2][3]Dermal ContactSDS for Methyl 4-methylsalicylate and 4-Hydroxybenzoic acid
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1][2][3]Ocular ContactSDS for Methyl 4-methylsalicylate and 4-Hydroxybenzoic acid
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]InhalationSDS for Methyl 4-methylsalicylate and 4-Hydroxybenzoic acid
Aquatic Hazard (Chronic) Toxic to aquatic life with long-lasting effects.[7]Environmental ReleaseSDS for Methyl 4-hydroxybenzoate

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to minimize exposure to hazardous chemicals.[8][9] The following PPE is mandatory when handling this compound.

Hand Protection
  • Glove Selection: Nitrile gloves are an excellent general-duty choice, providing protection against a variety of solvents and chemicals.[10] They offer good resistance to cuts and abrasions.[10] For prolonged handling or when working with this compound in solution, it is crucial to consult a glove compatibility chart for the specific solvent being used.

  • Glove Practice: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Practice proper glove removal techniques to avoid skin contact with the contaminated exterior.

Eye and Face Protection
  • Standard Operations: Chemical splash goggles that provide a tight seal around the eyes are required to protect against splashes and fumes.[8] Standard safety glasses do not offer sufficient protection.

  • High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[8][11]

Protective Clothing
  • A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing from contamination.

  • Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.

Respiratory Protection
  • Standard Handling: Handling small quantities in a well-ventilated area or a chemical fume hood should not require respiratory protection.

  • Risk of Aerosolization: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation and fit testing, as required by OSHA.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential for minimizing the risk of exposure and ensuring the reproducibility of your experiments.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid this compound within a chemical fume hood or a designated and well-ventilated area to minimize inhalation exposure.[6]

  • Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.[4] If the material is a fine powder, consider using a containment system such as a glove bag for weighing.

  • Container Labeling: Ensure all containers are clearly labeled with the chemical name and any known hazards, in accordance with OSHA's Hazard Communication Standard.[12][13]

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Vessel Sealing: Keep all vessels containing the compound covered when not in immediate use to prevent the release of vapors.

  • Work Area: Maintain a clean and organized workspace. In the event of a spill, this will make cleanup safer and more effective.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled with its contents.

  • Environmental Precaution: Do not dispose of this compound or its containers down the drain, as it is considered toxic to aquatic life.[7] All disposals must be in accordance with local, state, and federal regulations.[1]

Visualizing the Safe Handling Workflow

The following diagram outlines the critical decision points and safety protocols for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling start Start: Obtain This compound assess_hazards Assess Hazards (Consult SDS/Inferred Data) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe weigh Weigh Solid in Fume Hood or Ventilated Area don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate dispose Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(benzyloxy)-2-hydroxybenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.